2-Bromo-5-fluoro-4-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUYYUIDRLAKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of 2-Bromo-5-fluoro-4-nitropyridine
Abstract
2-Bromo-5-fluoro-4-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a highly functionalized building block in modern synthetic chemistry. Its strategic combination of reactive sites—a labile bromine atom suitable for cross-coupling reactions, a nitro group that can be reduced or act as a directing group, and a fluorine atom to modulate electronic properties—makes it a valuable intermediate in the synthesis of complex molecules. This is particularly true in the fields of drug discovery and agrochemicals, where pyridine scaffolds are prevalent. This technical guide provides a consolidated overview of the essential physical properties, spectroscopic characteristics, and safe handling protocols for this compound, intended for researchers, chemists, and drug development professionals.
Chemical Identity and Structure
The unique reactivity and physical properties of this compound are derived directly from its specific molecular structure.
| Identifier | Data | Source |
| CAS Number | 1805578-52-2 | [1] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |
| Molecular Weight | 220.99 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | CRUYYUIDRLAKII-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=NC=C1F)Br)[O-] |
Structure:

Physicochemical Properties
The physical state and stability of a compound are foundational to its handling, storage, and application in chemical synthesis.
| Property | Value | Notes & Implications | Source |
| Physical Form | Liquid, Semi-Solid, or Solid Lump | The variability in its physical state suggests a low melting point or potential for polymorphism. Researchers should characterize the received material to confirm its state at ambient laboratory temperatures. | [1] |
| Appearance | Not specified; related compounds are light yellow to brown solids. | Color may indicate purity. Darker coloration could suggest the presence of degradation products or residual reagents from synthesis. | [2][3] |
| Solubility | Not experimentally defined. Inferred to be insoluble or slightly soluble in water; soluble in common organic solvents like Chloroform and Methanol. | Based on related structures like 2-bromo-5-nitropyridine and 2-bromo-5-fluoro-3-nitropyridine, poor aqueous solubility is expected. This is typical for halogenated aromatic compounds and influences choices for reaction and purification solvents. | [3][4] |
| Storage Conditions | 2-8°C under an inert atmosphere. | The requirement for refrigeration and an inert atmosphere points to potential thermal or oxidative instability. Proper storage is critical to maintain the compound's purity and prevent degradation over time. | [1] |
Spectroscopic Characterization Workflow
For any synthetic protocol, the first step upon receiving a starting material is to verify its identity and purity. The following workflow outlines the expected spectral characteristics and a general protocol for analysis.
Rationale for Spectroscopic Analysis
Confirming the structure of this compound is essential to ensure predictable reactivity and to rule out the presence of isomeric impurities that could lead to undesired side products. Mass spectrometry confirms the molecular weight and key fragmentation patterns, while NMR provides a detailed map of the molecular skeleton.
Predicted Spectral Data
While specific experimental spectra for this compound are not widely published, its key features can be predicted based on its structure and data from analogous compounds.[5][6][7][8]
| Technique | Predicted Key Features |
| ¹H NMR | Expect two distinct signals in the aromatic region (δ 7.5-9.0 ppm). One signal will correspond to the proton at the C3 position and the other to the proton at the C6 position. Both protons will exhibit coupling to the fluorine atom (J-coupling). |
| ¹³C NMR | Five signals are expected for the pyridine ring carbons. The carbon atoms bonded to bromine, fluorine, and the nitro group will show characteristic chemical shifts. |
| IR Spectroscopy | Strong absorption bands for the nitro group (NO₂) symmetric and asymmetric stretching (~1530-1550 cm⁻¹ and 1340-1360 cm⁻¹). Characteristic peaks for C-F, C-Br, and pyridine ring C=C and C=N vibrations will also be present. |
| Mass Spectrometry (EI) | A prominent molecular ion peak cluster will be observed due to the isotopic abundance of bromine. Expect two peaks of nearly equal intensity at m/z 220 (for ⁷⁹Br) and m/z 222 (for ⁸¹Br). Common fragments would include the loss of the nitro group ([M-NO₂]⁺) and the bromine atom ([M-Br]⁺). |
Workflow for Identity and Purity Verification
The following diagram outlines the logical flow for a researcher to validate a sample of this compound before its use in a synthetic procedure.
Sources
- 1. This compound | 1805578-52-2 [sigmaaldrich.com]
- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 [chemicalbook.com]
- 4. 2-Bromo-5-nitropyridine | 4487-59-6 [chemicalbook.com]
- 5. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-nitropyridine: A Keystone Building Block for Advanced Drug Discovery
Introduction: The Strategic Importance of 2-Bromo-5-fluoro-4-nitropyridine
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No. 1805578-52-2) has emerged as a highly valuable heterocyclic intermediate. Its utility stems from a precisely arranged trifecta of functional groups on the pyridine core: a bromine atom, a fluorine atom, and a nitro group. This specific arrangement provides medicinal chemists with a versatile platform, offering multiple, distinct reaction sites for sequential and regioselective functionalization.
The pyridine ring itself is a privileged scaffold, frequently found in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] The addition of a strong electron-withdrawing nitro group, coupled with two different halogens at electronically distinct positions, makes this compound an exemplary substrate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1805578-52-2 | |
| Molecular Formula | C₅H₂BrFN₂O₂ | |
| Molecular Weight | 220.99 g/mol | |
| Physical Form | Liquid, Semi-Solid, or Solid | |
| Purity | Typically ≥95% | |
| InChI Key | CRUYYUIDRLAKII-UHFFFAOYSA-N | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Note: Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS) for this specific isomer is limited. However, analysis of analogous structures such as 2-bromo-5-fluoropyridine provides expected spectral regions for proton and carbon signals.[3]
Proposed Synthesis Pathway
While multiple routes to substituted nitropyridines exist, a common and logical approach involves the direct nitration of a suitable precursor. The synthesis of this compound can be plausibly achieved via the electrophilic nitration of commercially available 2-Bromo-5-fluoropyridine.
Causality of Experimental Design: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution compared to benzene. Therefore, harsh conditions (e.g., fuming sulfuric and nitric acid) are typically required. The choice of a mixed acid system ensures the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the pyridine ring's deactivation. The reaction is conducted at elevated temperatures to provide the required activation energy.
Sources
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-nitropyridine: A Key Building Block for Advanced Drug Discovery
For Immediate Release
Shanghai, China – January 8, 2026 – As a cornerstone in the synthesis of complex heterocyclic molecules, 2-Bromo-5-fluoro-4-nitropyridine, bearing the CAS number 1805578-52-2 , has emerged as a pivotal intermediate for researchers, medicinal chemists, and drug development professionals. This guide offers a comprehensive technical overview of its synthesis, properties, and significant applications, providing a critical resource for its effective utilization in the laboratory.
Core Molecular Attributes and Physicochemical Properties
This compound is a highly functionalized pyridine derivative. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the pyridine ring imparts a unique reactivity profile, making it an exceptionally versatile reagent in organic synthesis.
Below is a summary of its key molecular and physical properties:
| Property | Value | Source |
| CAS Number | 1805578-52-2 | [1] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |
| Molecular Weight | 220.99 g/mol | |
| Physical Form | Liquid, Semi-Solid, or Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Strategic Synthesis of this compound
While specific peer-reviewed synthetic procedures for this compound are not abundantly available in public literature, its synthesis can be logically deduced from established methods for preparing substituted nitropyridines. A plausible and commonly employed strategy involves the nitration of a corresponding 2-bromo-5-fluoropyridine precursor.
A generalized synthetic workflow is depicted below:
Sources
A Senior Application Scientist's Guide to 2-Bromo-5-fluoro-4-nitropyridine: A Keystone Reagent in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 2-Bromo-5-fluoro-4-nitropyridine, a highly functionalized heterocyclic building block. We will move beyond simple data recitation to explore the molecule's inherent chemical logic, its strategic applications in synthesis, and the practical considerations for its use in a research and development setting. The structure of this guide is designed to mirror a researcher's workflow, from initial characterization to complex application.
Core Molecular Characteristics
This compound is a solid or semi-solid compound valued for its precisely arranged functional groups on a pyridine core. Understanding its fundamental properties is the first step toward leveraging its synthetic potential.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These values are critical for experimental design, including reaction stoichiometry calculations and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 220.98 g/mol | [1][2] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1][2] |
| CAS Number | 1805578-52-2 | |
| Purity | Typically ≥95% | |
| Physical Form | Liquid, Semi-Solid, or Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Chemical Structure
The arrangement of substituents on the pyridine ring dictates the molecule's reactivity. The structure, represented by the SMILES string C1=C(C(=CN=C1Br)F)[O-], is visualized below.[1]
Caption: Generalized workflow for SNAr reaction.
Synthesis Protocol
While multiple synthetic routes can be envisioned, a common and reliable method for producing substituted nitropyridines involves the nitration of a precursor followed by functional group manipulation. A plausible, field-proven approach for the synthesis of this compound would start from 2-bromo-5-fluoropyridine.
This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and the final product's identity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Experimental Protocol: Nitration of 2-Bromo-5-fluoropyridine
-
1. Pre-Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add concentrated sulfuric acid (H₂SO₄, 5 equivalents).
-
Cool the flask to 0°C using an ice-water bath.
-
-
2. Substrate Addition:
-
3. Nitrating Agent Addition:
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (2.0 eq) at 0°C in a separate vessel.
-
Transfer this nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 5°C. Causality: This slow, cold addition is critical to control the exothermic reaction and prevent over-nitration or side product formation.
-
-
4. Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
5. Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
-
Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
6. Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.
-
Caption: Workflow for the synthesis of the target molecule.
Applications in Drug Discovery
Halogenated and nitrated pyridines are foundational building blocks in medicinal chemistry. [6][7]this compound serves as a versatile intermediate for constructing more complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).
-
Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The C2-bromo position allows for facile introduction of amine-containing hinge-binding motifs via SNAr, a key interaction for many inhibitors.
-
Access to Fused Heterocycles: The nitro group can be readily reduced to an amino group (e.g., using H₂/Pd-C or SnCl₂). This newly formed amine, adjacent to the C5-fluoro, can then be used in cyclization reactions to build fused bicyclic systems like pyrido[4,5-b]pyrazines or other structures of therapeutic interest.
-
Cross-Coupling Reactions: While the primary reactivity is SNAr, the C2-bromo position is also amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the formation of C-C or C-N bonds, further expanding the molecular diversity accessible from this intermediate. [4]
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards.
5.1. GHS Hazard Information
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
| (Source:) |
5.2. Handling and Personal Protective Equipment (PPE)
Based on the hazard profile, the following precautions are mandatory:
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors or dust. [8]Ensure an eyewash station and safety shower are readily accessible. [9]* Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling. [8] * Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9][10] 5.3. Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere. [5]Recommended storage temperature is 2-8°C. * Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [10]
References
- This compound (C007B-072523). Cenmed Enterprises.
- 2-Bromo-5-fluoropyridine | 41404-58-4. ChemicalBook.
- This compound | 1805578-52-2. Sigma-Aldrich.
- 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.
- 1258544-91-0 | 3-Bromo-5-fluoro-2-nitropyridine. ChemScene.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- SAFETY D
- SAFETY D
- 2-Bromo-5-nitropyridine - Safety D
- Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine.
- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery. Benchchem.
- 2-Bromo-5-fluoropyridine 97 41404-58-4. Sigma-Aldrich.
- 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. TSEALINE.
Sources
- 1. cenmed.com [cenmed.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 4. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 5. tslpharm.com [tslpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-nitropyridine
Introduction
2-Bromo-5-fluoro-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The strategic placement of bromo, fluoro, and nitro substituents on the pyridine ring offers a versatile scaffold for the synthesis of complex molecular architectures.[1][2] The electron-withdrawing nature of the nitro group, combined with the halogen functionalities, activates the pyridine ring for various nucleophilic substitution and cross-coupling reactions, making it a valuable building block for the creation of novel pharmacophores and agrochemicals.[1]
This technical guide provides a comprehensive overview of a viable synthetic pathway to this compound, grounded in established principles of organic chemistry. It offers a detailed, step-by-step protocol, explains the underlying chemical principles, and presents the necessary data for successful synthesis and characterization.
Strategic Synthesis Pathway: Electrophilic Nitration of 2-Bromo-5-fluoropyridine
The most logical and efficient pathway for the synthesis of this compound involves the direct electrophilic nitration of the readily available precursor, 2-bromo-5-fluoropyridine. This strategy is predicated on the principles of electrophilic aromatic substitution on pyridine rings, where the position of nitration is directed by the existing substituents.
The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution reactions more challenging. However, the reaction can be facilitated by the use of strong nitrating agents and by the electronic effects of the substituents on the ring. The fluorine atom at the 5-position and the bromine atom at the 2-position are both ortho, para-directing deactivators. However, the nitration of pyridine and its derivatives is a complex process, and the position of the incoming nitro group is influenced by a combination of electronic and steric factors. In this case, the 4-position is electronically activated for electrophilic attack.
The proposed synthesis workflow is as follows:
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted pyridines and anilines.[3][4][5]
Materials and Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL). Cool the flask to 0-5 °C in an ice-water bath.
-
Addition of Starting Material: Slowly add 2-bromo-5-fluoropyridine (1.0 g, 5.68 mmol) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir the mixture until all the starting material has dissolved.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.44 mL, 6.82 mmol) to concentrated sulfuric acid (2 mL) in a separate cooled flask. Add this nitrating mixture dropwise to the solution of 2-bromo-5-fluoropyridine over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. This will precipitate the crude product.
-
Workup: Extract the crude product with dichloromethane (3 x 25 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Data Summary
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value | Source |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |
| Molecular Weight | 220.99 g/mol | |
| Appearance | Expected to be a solid | [1] |
| Theoretical Yield | 1.26 g | |
| Purity (post-purification) | >98% (as determined by HPLC/NMR) |
Causality and Experimental Choices
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent that generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[10] This is necessary to overcome the electron-deficient nature of the pyridine ring.
-
Temperature Control: The reaction is highly exothermic and maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of undesired by-products.
-
Workup Procedure: The quenching of the reaction mixture on ice serves to both stop the reaction and precipitate the organic product, which has low solubility in aqueous media. The subsequent washing with sodium bicarbonate is essential to remove residual acid, which could interfere with purification and product stability.
Alternative Synthetic Approaches
While electrophilic nitration of 2-bromo-5-fluoropyridine is the most direct route, other pathways could be considered, such as:
-
Sandmeyer Reaction: Starting from 2-amino-5-fluoro-4-nitropyridine, a Sandmeyer reaction could be employed to introduce the bromine atom.[11][12][13][14][15] This involves the diazotization of the amino group followed by treatment with a copper(I) bromide catalyst. This approach is well-established for the synthesis of aryl halides.[11][12]
Caption: Sandmeyer reaction route to the target molecule.
Conclusion
The synthesis of this compound is readily achievable through the electrophilic nitration of 2-bromo-5-fluoropyridine. The provided protocol, based on well-established chemical principles, offers a reliable method for obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is paramount to ensure a high yield and purity of the final product. The versatility of this compound as a building block in medicinal and materials chemistry underscores the importance of robust and well-documented synthetic procedures.
References
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022-01-03).
- A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4 - Benchchem.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda.
- 2-Bromo-5-fluoro-3-nitropyridine synthesis - ChemicalBook.
- 2-Bromo-5-fluoropyridine | 41404-58-4 - ChemicalBook. (2025-07-24).
- How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ - Guidechem.
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
- Sandmeyer reaction - Wikipedia.
- How is 2-Bromo-5-fluoropyridine synthesized and what are its applications? - Guidechem.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine.
- Sandmeyer Reaction - Organic Chemistry Portal.
- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents.
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.
- 2-Bromo-5-fluoropyridine 97 41404-58-4 - Sigma-Aldrich.
- 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem.
- 2-Bromo-5-fluoropyridine | CAS 41404-58-4 | SCBT - Santa Cruz Biotechnology.
- Sandmeyer Reaction Mechanism - BYJU'S.
- 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (2021-05-01).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations - Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 5. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 6. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 7. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-fluoro-4-nitropyridine
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel chemical entities is paramount. 2-Bromo-5-fluoro-4-nitropyridine is a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The strategic placement of a bromo, fluoro, and nitro group on the pyridine core offers multiple reaction sites and modulates the electronic character of the ring, making it a valuable intermediate.
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While direct, publicly available experimental spectra for this specific compound are limited, this document leverages established principles of spectroscopy and data from closely related analogues to predict the key features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details robust, field-proven protocols for acquiring and validating this data, ensuring scientific integrity and reproducibility in your own laboratory setting.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, with CAS Number 1805578-52-2, dictates its spectral behavior. The pyridine ring is substituted with three distinct groups, each exerting a specific electronic influence that will be reflected in the spectroscopic data.
-
Bromine (at C2): An electron-withdrawing group that will influence the chemical shift of adjacent protons and carbons.
-
Fluorine (at C5): A highly electronegative atom that will introduce characteristic couplings in both ¹H and ¹³C NMR spectra.
-
Nitro Group (at C4): A strong electron-withdrawing group that will significantly deshield nearby protons and carbons.
Based on these substituents, we can predict the key spectroscopic signatures.
Predicted ¹H NMR Spectroscopy Data
The ¹H NMR spectrum is expected to show two aromatic protons. The strong electron-withdrawing effect of the nitro group and the halogens will shift these signals downfield.
-
H-3: This proton is situated between the bromo and nitro groups. It is expected to appear as a doublet, coupled to the fluorine atom at C5. The coupling constant (J-coupling) would likely be a small meta coupling.
-
H-6: This proton is adjacent to the nitrogen atom and the fluorine atom. It is expected to appear as a doublet, coupled to the fluorine atom at C5 with a characteristic ortho coupling constant.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.5 - 8.8 | d | ~2-4 Hz (⁴JH-F) | Deshielded by adjacent nitro and bromo groups; coupled to fluorine. |
| H-6 | ~8.9 - 9.2 | d | ~7-9 Hz (³JH-F) | Deshielded by adjacent ring nitrogen and fluorine; coupled to fluorine. |
Note: Predicted values are based on analysis of similar structures like 2-bromo-5-fluoropyridine and 2-bromo-5-nitropyridine. Actual values may vary based on solvent and experimental conditions.[1][2][3]
Predicted ¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum will display five distinct signals for the pyridine ring carbons. The chemical shifts will be heavily influenced by the attached substituents, and the carbons bonded to or near the fluorine atom will exhibit C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C-2 | ~140 - 145 | Small (³JC-F) | Attached to bromine, deshielded. |
| C-3 | ~120 - 125 | Small (³JC-F) | Influenced by adjacent bromo and nitro groups. |
| C-4 | ~145 - 150 | Small (²JC-F) | Attached to the strongly electron-withdrawing nitro group. |
| C-5 | ~155 - 160 (d) | Large (¹JC-F, ~240-260 Hz) | Directly bonded to fluorine, resulting in a large coupling constant. |
| C-6 | ~150 - 155 (d) | Moderate (²JC-F, ~20-30 Hz) | Adjacent to ring nitrogen and influenced by fluorine. |
Note: Predicted values are based on analysis of similar structures. The presence of the nitro group generally has a strong deshielding effect.[4][5][6]
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by vibrations of the substituted pyridine ring and the nitro group.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~1580 - 1610 | C=C/C=N stretching | Aromatic ring vibrations. |
| ~1520 - 1560 | Asymmetric NO₂ stretching | Characteristic strong absorption for nitro groups.[7] |
| ~1340 - 1360 | Symmetric NO₂ stretching | Characteristic strong absorption for nitro groups.[7] |
| ~1100 - 1200 | C-F stretching | Strong absorption indicating the carbon-fluorine bond. |
| ~700 - 800 | C-Br stretching | Weaker absorption in the fingerprint region. |
Predicted Mass Spectrometry (MS) Data
In a mass spectrum, this compound is expected to show a distinct molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
-
Expected Molecular Weight: 220.98 g/mol [8]
-
Expected Molecular Ion Peaks (m/z): ~220 (for ⁷⁹Br) and ~222 (for ⁸¹Br)
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable data, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR spectroscopic analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H spectrum. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase and baseline corrections to the resulting spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.
-
For both spectra, accurately pick the peaks and report the chemical shifts (in ppm) and coupling constants (in Hz).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for verifying the molecular weight and purity of the compound.
Caption: Workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[9]
-
Instrumentation and Analysis:
-
GC System:
-
MS System:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis: Identify the main peak in the total ion chromatogram. Analyze the corresponding mass spectrum to confirm the molecular weight and the characteristic M/M+2 isotopic pattern for bromine. Purity can be estimated from the area percentage of the main peak.[9]
-
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The combination of multiple spectroscopic techniques provides a robust system for structural confirmation.
-
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. The observation of predicted H-F and C-F couplings would be a strong validation of the structure.
-
Mass spectrometry provides an unambiguous determination of the molecular weight and the elemental composition (specifically the presence of one bromine atom).
-
IR spectroscopy confirms the presence of key functional groups, particularly the nitro group.
Consistency across all three techniques provides a high degree of confidence in the identity and purity of the this compound sample.
Conclusion
This compound is a compound of significant interest for synthetic chemistry. This guide provides a detailed prediction of its spectroscopic characteristics and offers robust, standardized protocols for their experimental determination. By following these methodologies, researchers can confidently verify the structure and purity of this valuable building block, ensuring the integrity and success of their subsequent research and development efforts.
References
- BLDpharm. This compound 1-oxide.
- Scriven, E. F. V. & Murugan, R. Nitropyridines, Their Synthesis and Reactions.
- ChemicalBook. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum.
- ChemicalBook. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.
- ChemicalBook. 2-Bromo-5-fluoropyridine | 41404-58-4.
- Olsen, J. C. Nitropyridines: Synthesis and reactions.
- ChemicalBook. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum.
- PubChem. 2-Bromo-5-nitropyridine.
- Sigma-Aldrich. This compound.
- Bakic, M. T., Halambek, J., Cetina, M., & Jukic, M. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Jaiswal, K., & Pandey, J. P. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science.
- ChemicalBook. 2-Bromo-5-fluoro-3-nitropyridine synthesis.
- BenchChem. A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine.
- BenchChem.
- BLDpharm. 2-Bromo-5-nitropyridine.
- SpectraBase.
- BLDpharm. 2-Bromo-5-fluoropyridine.
- N. G. S. D. P. Baptista, et al. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.
Sources
- 1. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-5-fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2-bromo-5-fluoro-4-nitropyridine. As a highly functionalized pyridine derivative, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. Understanding its precise structural features through NMR spectroscopy is paramount for its effective utilization in synthetic chemistry. This document offers a detailed interpretation of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in the fundamental principles of NMR spectroscopy and substantiated by comparative data from analogous structures. Furthermore, this guide outlines a robust, step-by-step experimental protocol for the acquisition of high-quality NMR data for this compound, ensuring reproducibility and accuracy in research and development settings.
Introduction: The Significance of this compound
Halogenated and nitrated pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific arrangement of a bromo, fluoro, and nitro group on the pyridine scaffold of this compound (CAS No. 1805578-52-2) imparts a unique electronic profile and multiple reactive sites for further chemical modification. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogens, significantly influences the reactivity and physicochemical properties of the molecule. Accurate structural elucidation via NMR is the critical first step in harnessing its synthetic potential.
Predicted NMR Spectral Data and Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | 8.5 - 8.8 | Doublet (d) | ~4-5 Hz | Significantly deshielded by the adjacent electron-withdrawing nitro group at C-4 and the fluorine at C-5. The coupling arises from the through-bond interaction with H-6. |
| H-6 | 8.9 - 9.2 | Doublet (d) | ~2-3 Hz | Expected to be the most deshielded proton due to the proximity to the electronegative nitrogen atom of the pyridine ring and the cumulative electron-withdrawing effects of the substituents. The coupling arises from the through-bond interaction with H-3. |
The strong deshielding of both protons is a direct consequence of the powerful electron-withdrawing capacity of the nitro group and the electronegativity of the fluorine and bromine atoms, which reduce the electron density across the aromatic ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 140 - 145 | The carbon bearing the bromine atom will be deshielded, but its chemical shift will also be influenced by the adjacent nitrogen. |
| C-3 | 120 - 125 | This carbon is adjacent to the strongly electron-withdrawing nitro group, leading to a downfield shift. |
| C-4 | 150 - 155 | The carbon attached to the nitro group is expected to be significantly deshielded. |
| C-5 | 155 - 160 (doublet) | The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling, appearing as a doublet. It will be highly deshielded due to the direct attachment of the electronegative fluorine. |
| C-6 | 150 - 155 | This carbon, adjacent to the ring nitrogen, will be significantly deshielded. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide crucial information about the fluorine environment.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| F-5 | -110 to -130 | Doublet of doublets (dd) | J(F-H6) ~5-8 Hz, J(F-H3) ~1-3 Hz | The chemical shift is typical for a fluorine atom attached to an aromatic ring. It will be coupled to the ortho proton (H-6) and the meta proton (H-3) with characteristic coupling constants. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for this compound, the following detailed experimental workflow is recommended.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C NMR spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the spectrum can be referenced to an internal standard if one is included.
-
Filtration : Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following diagram outlines the general workflow for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Table 4: Recommended NMR Acquisition Parameters (for a 400 MHz Spectrometer)
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse | Standard single pulse |
| Spectral Width | 12 - 16 ppm | 200 - 220 ppm | ~200 ppm (centered on expected shift) |
| Acquisition Time | 2 - 4 s | 1 - 2 s | 1 - 2 s |
| Relaxation Delay | 2 - 5 s | 2 - 5 s | 2 - 5 s |
| Number of Scans | 8 - 16 | 128 - 1024 | 16 - 64 |
Structure-Spectra Correlations: A Deeper Dive
The predicted NMR data is a direct reflection of the electronic environment within the this compound molecule. The interplay of the substituents creates a unique and informative spectral fingerprint.
Caption: Influence of substituents on NMR spectral features.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The detailed interpretation of the expected chemical shifts and coupling constants, rooted in fundamental NMR principles, offers a valuable resource for researchers working with this compound. The provided experimental protocol ensures that high-quality, reliable data can be obtained for unambiguous structural verification. As this compound and its derivatives continue to be explored in various fields, a thorough understanding of their NMR characteristics will be indispensable for accelerating innovation.
References
- PubChem. 2-Bromo-5-nitropyridine. [Link]
- Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
- Hoyt, D. W. et al. "Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." J. Org. Chem. 2018, 83 (15), pp 8374–8380. [Link]
Mass Spectrometry of 2-Bromo-5-fluoro-4-nitropyridine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical analysis of the mass spectrometric behavior of 2-bromo-5-fluoro-4-nitropyridine, a substituted pyridine derivative of increasing interest in medicinal chemistry. As a versatile building block, understanding its mass spectrometric fingerprint is crucial for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development pipelines. This document moves beyond a simple recitation of data, offering insights into the causal mechanisms of fragmentation and providing a robust experimental framework for its analysis.
Introduction: The Analytical Significance of this compound
This compound (C₅H₂BrFN₂O₂) is a key intermediate in synthetic organic chemistry. Its trifunctional nature—a labile bromine atom for cross-coupling, a deactivating nitro group, and a fluorine atom influencing electronic properties—makes it a valuable scaffold for creating diverse molecular architectures. Mass spectrometry is an indispensable tool for its characterization, offering precise molecular weight determination and structural insights through controlled fragmentation. The inherent challenge and analytical opportunity lie in deciphering the complex interplay of its functional groups under ionization.
Foundational Principles: Ionization and Isotopic Signature
The choice of ionization technique is paramount and depends on the analytical goal. For a thermally stable, volatile compound like this compound, Electron Ionization (EI) is a suitable hard ionization technique that provides rich fragmentation data for structural elucidation.[1][2] For analyses requiring preservation of the molecular ion, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows, soft ionization techniques like Electrospray Ionization (ESI) are preferred.[1][3]
A defining characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in a distinctive molecular ion region with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), referred to as the M+ and M+2 peaks.[5][6] The presence of this 1:1 doublet is a definitive indicator for the incorporation of a single bromine atom in the molecule or its fragments.
Predicting the Mass Spectrum: A Logic-Driven Approach
The fragmentation process involves the high-energy electron bombardment leading to the ejection of an electron, forming an unstable molecular ion (M⁺·).[7] This radical cation then undergoes a cascade of bond cleavages, driven by the stability of the resulting fragments. The most likely fragmentation pathways are initiated by the substituents on the pyridine ring.
Key Predicted Fragmentation Pathways:
-
Loss of NO₂: The nitro group is a common leaving group in mass spectrometry. The loss of a neutral NO₂ radical (mass 46) from the molecular ion is a highly probable event, leading to a significant fragment ion.
-
Loss of Br: Halogens are readily lost as radicals.[8] The cleavage of the C-Br bond will result in a fragment corresponding to the fluoronitropyridine cation.
-
Loss of CO: Aromatic nitro compounds can undergo rearrangement and lose carbon monoxide (CO). This often follows the initial loss of the nitro group.
-
Ring Cleavage: Subsequent fragmentations can lead to the cleavage of the pyridine ring itself, though these fragments will appear at lower m/z values.
The following diagram illustrates the predicted primary fragmentation cascade for this compound.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
This section details a standardized protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
4.1. Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a stock solution of this compound at 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
Quality Control: Include a solvent blank and a known standard (e.g., a simple brominated aromatic compound) in the analytical run to verify system performance.
4.2. Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.
-
Gas Chromatograph: A GC system with a suitable capillary column (e.g., a 30m x 0.25mm DB-5ms or equivalent).
-
Injection: 1 µL injection volume in splitless mode.
-
GC Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
-
The following diagram outlines the experimental workflow.
Sources
- 1. youtube.com [youtube.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Understanding the Hazard: A Physicochemical and Toxicological Overview
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-4-nitropyridine
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS No: 1805578-52-2). It is intended for researchers, chemists, and drug development professionals who work with this versatile but hazardous chemical intermediate. The guidance herein is synthesized from available safety data, information on analogous chemical structures, and established best practices in chemical hygiene and laboratory safety.
This compound is a multi-functionalized pyridine derivative. Its chemical structure, incorporating a bromine atom, a fluorine atom, and a nitro group on a pyridine ring, makes it a valuable building block in organic synthesis.[1] However, these same functional groups are responsible for its hazardous properties. While comprehensive toxicological data for this specific compound is not available, the known hazards of halogenated and nitrated aromatic compounds necessitate a highly cautious approach.[2]
1.1. Known and Inferred Hazards
The primary hazards are inferred from its structural motifs and available Safety Data Sheets (SDS) for the compound and its analogs.[3][4] The nitro-aromatic system is often associated with genotoxicity, as these compounds can be metabolically activated to form DNA adducts.[3][5]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₂BrFN₂O₂ | [3] |
| Molecular Weight | 220.99 g/mol | [3] |
| Physical Form | Liquid, Semi-Solid, or Solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
1.2. GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications indicate this compound is a significant hazard.[3]
The causality for these hazards lies in the molecule's reactivity. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen makes the molecule susceptible to nucleophilic attack and other reactions. Upon absorption, it can interfere with biological processes, leading to irritation and toxicity.[3][4]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the lack of extensive toxicological data, the hierarchy of controls must be strictly followed, prioritizing engineering controls and supplementing them with robust PPE.
2.1. Engineering Controls: The First Line of Defense
All work with this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood.[6] This is critical to prevent inhalation of dust or vapors, which can cause respiratory irritation.[3] The fume hood also provides containment in the event of a spill. A safety shower and eyewash station must be immediately accessible.[6]
2.2. Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE is critical and should be based on a thorough risk assessment.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[6] A face shield should be worn in situations with a higher risk of splashes, such as during quenching of a reaction or large-volume transfers.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling nitro-compounds.[7] Nitrile gloves may be used for incidental contact, but breakthrough times can be short.[7][8] It is imperative to inspect gloves for any signs of degradation before use and to change them immediately after contamination.[2]
-
Lab Coat: A flame-resistant lab coat with long sleeves is required. All clothing worn in the lab should be non-synthetic and provide full coverage.
-
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK-P2) must be used.[2] All respirator users must be fit-tested and trained.[6]
Caption: PPE Selection Workflow for this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols is necessary to minimize exposure and maintain the chemical's integrity.
3.1. Handling
-
Avoid Contact: Avoid all direct contact with the skin and eyes. Do not breathe dust or vapors.[2]
-
Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[2] Do not eat, drink, or smoke in the laboratory.
-
Transfers: When transferring the solid, use techniques that minimize dust generation, such as gentle scooping. For solutions, use a syringe or cannula.
3.2. Storage
-
Conditions: Store in a cool, dry, and well-ventilated place, away from sources of ignition.[2] The recommended storage temperature is between 2-8°C.[3]
-
Container: Keep the container tightly closed.[2]
-
Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[9]
Reactivity and Synthetic Considerations
The synthetic utility of this compound is derived from its reactive sites. The bromine at the 2-position is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of new carbon-carbon bonds.[10] The nitro group can be readily reduced to an amine, providing a handle for further derivatization.[11]
4.1. Hazardous Reactions and Decomposition
-
Thermal Decomposition: Upon heating, the compound can decompose to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HF).[2][4][12]
-
Runaway Reactions: Reactions involving nitrated compounds can be highly exothermic. Careful control of temperature and reagent addition is crucial to prevent runaway reactions.
Emergency Procedures: Spill and Exposure Management
A clear, rehearsed emergency plan is essential.
5.1. Spill Management
The response to a spill depends on its size and location.
Caption: General workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol (Minor Spill):
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is functioning correctly.[13]
-
Don PPE: Wear double gloves (nitrile or butyl), safety goggles, a face shield, and a lab coat.[13]
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.[14]
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable waste container. Work from the outside of the spill inward to minimize spreading.[15]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]
-
Disposal: Seal the waste container and label it clearly as "Hazardous Waste: this compound spill debris." Arrange for disposal through your institution's environmental health and safety office.[16]
5.2. First Aid Measures
Immediate action is required in case of exposure.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[17]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[2]
-
Containers: Use clearly labeled, sealed, and chemically compatible containers.
-
Procedure: Do not dispose of down the drain.[2] Arrange for pickup and disposal by a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate whose hazardous properties demand rigorous safety protocols. The lack of comprehensive toxicological data underscores the importance of treating this compound with the utmost caution, assuming it to be highly toxic. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and work safely with this chemical.
References
- Capot Chemical Co., Ltd. (2019). MSDS of this compound 1-oxide.
- Sigma-Aldrich. (n.d.). This compound.
- Jubilant Ingrevia Limited. (2021). 2-chloro-5-nitropyridine Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-5-nitropyridine.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - 3-Hydroxy-6-methyl-2-nitropyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitropyridine.
- National Toxicology Program. (1993). TOX-34: 1-Nitropyrene (CASRN 5522-43-0).
- National Toxicology Program. (1994). NTP technical report on the toxicity studies of 1-Nitropyrene (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats. PubMed.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.
- ACTenviro. (2024). Best Practices for Emergency Spill Response.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- University of British Columbia Okanagan. (2021). General Chemical Spill Procedures.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.
- Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures.
- University of California, Santa Cruz Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.
- RS Components. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
- ChemicalBook. (2022). 2-Bromo-5-nitropyridine - Safety Data Sheet.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine.
- Virginia Commonwealth University. (2023). Waste Anesthetic Gas - Occupational Health and Safety.
- National Center for Biotechnology Information. (2022). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. PubMed Central.
- ResearchGate. (2022). Occupational exposures to halogenated waste anesthetic gases in healthcare professionals.
- University of Minnesota. (n.d.). Halogenated Anesthetic Gasses - Fact Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive.
- ECHEMI. (n.d.). This compound 1-oxide SDS, 935534-40-0 Safety Data Sheets.
- ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine.
- Fisher Scientific. (2022). SAFETY DATA SHEET - Pyridine.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.
- BenchChem. (2025). Personal protective equipment for handling 2-Bromo-6-(bromomethyl)pyridine.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
Sources
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chempanda.com [chempanda.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. NTP technical report on the toxicity studies of 1-Nitropyrene (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. actenviro.com [actenviro.com]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. calpaclab.com [calpaclab.com]
- 17. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
The Rising Therapeutic Potential of 2-Bromo-5-fluoro-4-nitropyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it a privileged structure in the development of novel therapeutic agents.[3] Within this vast chemical space, derivatives of 2-bromo-5-fluoro-4-nitropyridine represent a particularly compelling, albeit underexplored, class of compounds. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the pyridine ring creates a unique combination of reactivity and electronic properties, offering a versatile platform for the synthesis of diverse molecular architectures with significant biological potential.
This technical guide provides an in-depth exploration of the biological activities of this compound derivatives. We will delve into their synthetic rationale, potential mechanisms of action, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
The Synthetic Versatility of the this compound Scaffold
The this compound core is a rich substrate for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, facilitating extensive structure-activity relationship (SAR) studies.[4]
The nitro group at the 4-position is a strong electron-withdrawing group, which can influence the reactivity of the entire pyridine ring. It can also be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.
A plausible synthetic route to the core scaffold can be extrapolated from established methods for the synthesis of substituted pyridines. For instance, the synthesis of related compounds like 2-bromo-5-fluoro-3-nitropyridine has been documented.[5][6] A general approach might involve the nitration of a corresponding 2-bromo-5-fluoropyridine precursor.
Anticipated Biological Activities and Mechanisms of Action
While specific studies on this compound derivatives are emerging, the known biological activities of structurally related pyridine derivatives provide a strong foundation for predicting their therapeutic potential. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Potential
Numerous pyridine derivatives have demonstrated significant anticancer activity through various mechanisms.[1][3][7] A key mechanism for some pyridine-based anticancer agents is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8]
Hypothesized Mechanism of Action: VEGFR-2 Inhibition
Derivatives of this compound could be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain. The pyridine core can act as a scaffold, while strategic modifications at the 2- and 4-positions can be tailored to interact with key amino acid residues in the active site, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Caption: Hypothesized VEGFR-2 signaling pathway and its inhibition by a this compound derivative.
Antimicrobial Activity
Fluorinated and brominated pyridine derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[9][10][11][12][13][14] The incorporation of fluorine can often enhance the antimicrobial potency of a compound. The mechanism of action for such compounds can vary, but they often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For example, some pyridine derivatives have been found to inhibit bacterial DNA gyrase.[15]
Enzyme Inhibition
The pyridine scaffold is a common feature in many enzyme inhibitors.[2] For instance, certain pyridine derivatives have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[16] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The unique electronic and steric properties of this compound derivatives could be exploited to design potent and selective inhibitors of various enzymes implicated in disease.
Experimental Evaluation of Biological Activity
A systematic approach to evaluating the biological activity of newly synthesized this compound derivatives is crucial. The following section outlines key experimental protocols.
In Vitro Anticancer Activity Assessment
A standard workflow for assessing the anticancer potential of the synthesized compounds involves initial screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent derivatives.
Caption: Experimental workflow for the evaluation of in vitro anticancer activity.
Protocol: MTT Cell Viability Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: In Vitro Anticancer Activity
The results of the cell viability assays should be summarized in a clear and concise table.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | Value |
| Derivative 2 | A549 (Lung) | Value |
| Derivative 3 | HCT116 (Colon) | Value |
| Doxorubicin (Control) | MCF-7 | Value |
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives can be assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution MIC Assay
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Ciprofloxacin (Control) | Value | Value | N/A |
| Fluconazole (Control) | N/A | N/A | Value |
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further investigation. Future research should focus on the synthesis and screening of a broad range of derivatives to establish robust structure-activity relationships. Mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The integration of computational modeling and in vitro and in vivo studies will be essential to guide the rational design of potent and selective drug candidates.
This technical guide provides a framework for initiating and advancing research into the biological activities of this compound derivatives. By leveraging the insights and methodologies presented herein, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.
References
- Scilit. (n.d.). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides.
- Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research, 67(11), 653-658.
- Semantic Scholar. (n.d.). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity.
- PubMed. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity.
- PubMed. (n.d.). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives.
- International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
- PubMed. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation.
- Chemical Synthesis. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine.
- BenchChem. (2025). The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
- MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsat.org [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-5-fluoro-3-nitropyridine - [nashpharmatech.com]
- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 11. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 12. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-fluoro-4-nitropyridine
Abstract
2-Bromo-5-fluoro-4-nitropyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—a bromine atom, a fluorine atom, and a powerful electron-withdrawing nitro group—on a pyridine scaffold imparts a distinct and versatile reactivity profile. This guide provides a comprehensive analysis of this profile, focusing on the core chemical transformations that define its utility. We will delve into the principles of its regioselective reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
The pyridine ring is a ubiquitous motif in a wide range of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of this ring allows for the precise tuning of a molecule's physicochemical properties and biological activity. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents.
The molecule's core reactivity is governed by several key electronic features:
-
Pyridine Nitrogen: As an electron-withdrawing heteroatom, it inherently reduces the aromatic electron density of the ring, making it susceptible to nucleophilic attack.
-
Nitro Group (-NO₂): Positioned at the 4-position (para to the nitrogen), this group is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic aromatic substitution (SNAr).
-
Halogen Substituents: The presence of both bromine at the 2-position and fluorine at the 5-position presents two potential sites for substitution. Their distinct reactivity in SNAr and transition-metal-catalyzed reactions allows for selective, stepwise functionalization.
This guide will explore how these features are harnessed to make this compound a powerful tool in synthetic chemistry.
Nucleophilic Aromatic Substitution (SNAr): Regioselectivity and Mechanistic Rationale
Nucleophilic aromatic substitution is a primary mode of reactivity for this substrate.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The exceptional stability of this intermediate, due to charge delocalization onto the nitro group's oxygen atoms, is the driving force for the reaction.
The Question of Regioselectivity
With two halogen leaving groups, the critical question is which one is preferentially displaced. The outcome is determined by two factors: the degree of activation of the carbon center and the leaving group's ability.
-
Activation: The nitro group at C4 strongly activates the ortho (C3, C5) and para (C2, C6 relative to the nitro group itself) positions. In this molecule, the fluorine is at C5 (ortho to the nitro group) and the bromine is at C2 (meta to the nitro group). Therefore, the C5 position is significantly more activated toward nucleophilic attack.
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the forming negative charge in the intermediate complex more effectively than bromine.[3]
Consequently, nucleophilic attack will occur preferentially at the C5 position, leading to the displacement of the fluoride ion. This provides a clean and predictable pathway to a variety of 5-substituted-2-bromo-4-nitropyridines.
Diagram: SNAr Mechanism and Regioselectivity
Sources
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitor Scaffolds Utilizing 2-Bromo-5-fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and prospective protocols for the strategic use of 2-Bromo-5-fluoro-4-nitropyridine as a versatile starting material in the synthesis of novel kinase inhibitors. While direct synthesis of a specific, named kinase inhibitor from this reagent is not yet prominently featured in peer-reviewed literature, its chemical architecture presents a compelling platform for the generation of compound libraries targeting the kinome. The strategic positioning of the bromo, fluoro, and nitro functionalities allows for a series of high-yield, well-established chemical transformations. We will explore a logical, multi-step synthetic pathway involving Suzuki-Miyaura cross-coupling, nitro group reduction, and subsequent amidation to construct a core aminopyridine scaffold, a privileged structure in many FDA-approved kinase inhibitors. This document serves as a practical guide for medicinal chemists to leverage this building block in the discovery of next-generation targeted therapies.
Introduction: The Rationale for this compound in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A significant number of these inhibitors feature a substituted pyridine or pyrimidine core, which often serves to anchor the molecule within the ATP-binding site of the target kinase.
This compound is a highly functionalized pyridine derivative that offers several strategic advantages for the synthesis of kinase inhibitor libraries:
-
Orthogonal Reactive Sites: The molecule possesses two distinct and orthogonally reactive sites. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[1] These groups can be tailored to target the hydrophobic regions of the kinase active site.
-
Latent Amino Functionality: The nitro group at the 4-position is a precursor to a primary amine. The reduction of the nitro group is typically a high-yielding and clean transformation. The resulting 4-aminopyridine is a key pharmacophore that can form crucial hydrogen bonds with the hinge region of many kinases, mimicking the adenine portion of ATP.[2]
-
Modulating Physicochemical Properties: The fluorine atom at the 5-position can significantly influence the physicochemical properties of the final compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (through potential hydrogen bonding or favorable electrostatic interactions), and modulate pKa.
This combination of features makes this compound a valuable, albeit under-explored, building block for generating libraries of kinase inhibitors with a high degree of structural diversity and drug-like properties.
Proposed Synthetic Strategy: A Modular Approach
We propose a robust and modular three-stage synthetic strategy to generate a library of potential kinase inhibitors from this compound. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold.
Caption: Proposed modular workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are representative procedures adapted from established methodologies for structurally similar compounds.[1][3][4][5] Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of the starting material with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried Schlenk flask and glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 8-12 hours.
-
Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-fluoro-4-nitropyridine product.
| Parameter | Recommended Condition |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-110 °C |
Table 1: Typical Suzuki-Miyaura Reaction Parameters.
Protocol 2: Reduction of the Nitro Group
This protocol details the conversion of the 4-nitro intermediate to the crucial 4-amino group.
Materials:
-
2-Aryl-5-fluoro-4-nitropyridine (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Ethanol and Water (4:1 mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 2-aryl-5-fluoro-4-nitropyridine intermediate, iron powder, and ammonium chloride in the ethanol/water mixture.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the 4-amino-2-aryl-5-fluoropyridine product, which is often pure enough for the next step without further purification.
Protocol 3: Amide Coupling for Side Chain Installation
This final step introduces diversity by coupling the 4-amino group with a carboxylic acid.
Materials:
-
4-Amino-2-aryl-5-fluoropyridine (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the 4-amino-2-aryl-5-fluoropyridine and the carboxylic acid in anhydrous DMF.
-
Reagent Addition: Add DIPEA to the mixture, followed by the portion-wise addition of HATU.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water, which may cause the product to precipitate. If not, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target compound.
Caption: A generalized laboratory workflow for the described protocols.
Conclusion and Future Outlook
This compound represents a potent and versatile building block for the synthesis of novel kinase inhibitors. The described modular synthetic route, leveraging well-established and robust chemical transformations, provides a clear pathway for medicinal chemists to generate diverse libraries of aminopyridine-based compounds. The strategic functionalization of this scaffold allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. While this guide presents a prospective application, the underlying chemical principles are firmly grounded in the literature, offering a high probability of success for researchers venturing into this chemical space. The exploration of this and similar underutilized building blocks will undoubtedly continue to fuel the discovery of the next generation of targeted therapeutics.
References
- Screening a 3-aminopyridin-2-one based fragment library against a 26-kinase panel representative of the human kinome identified 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3) as ligand efficient inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family. (Source: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library, PMC - NIH)
- 2-Bromo-4-nitropyridine is a key intermediate in organic synthesis, widely used in pharmaceuticals and agrochemicals. (Source: 2-Bromo-4-nitropyridine, Chem-Impex)
- The primary value of 2-Bromo-4-nitropyridine lies in its extensive use as a pharmaceutical intermediate. (Source: Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine, Autech)
- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy.
- The versatility of 2-Bromo-4-methyl-5-nitropyridine in chemical research, highlighting its use in cross-coupling reactions and derivatization. (Source: The Versatility of 2-Bromo-4-methyl-5-nitropyridine in Chemical Research, Angene)
- A review on the development of aminopyrimidine derivatives as targeted antitumor pharmaceuticals.
- A review on the clinical and molecular impact of aminopyridines in medicinal chemistry. (Source: Cracking the code: the clinical and molecular impact of aminopyridines, RSC Publishing)
- Computational analysis of the reactivity of 2-Bromo-4-methylpyridine, including its susceptibility to nucleophilic aromatic substitution and cross-coupling reactions.
- Synthesis and evaluation of pyridylpyrimidinylaminophenyl derivatives as kinase inhibitors.
- Application notes and protocols for the Suzuki-Miyaura coupling of 2-Bromo-5-methylpyridin-4-amine with arylboronic acids. (Source: Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine, Benchchem)
- Application notes and protocols for nucleophilic aromatic substitution on 2-Bromo-4-fluoro-5-methylpyridine. (Source: Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine, Benchchem)
- General information on 2-bromo-4-methyl-5-nitropyridine. (Source: 2-bromo-4-methyl-5-nitropyridine, CPHI Online)
- A comparative guide to the Suzuki coupling of 2-Bromo-4-methylpyridine with various boronic acids. (Source: A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine, Benchchem)
- A patent describing a synthesis method for 2-bromo-5-fluorobenzotrifluoride.
- A patent describing a preparation method for fluoropyridine compounds.
- A patent describing the preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Application notes and protocols for Suzuki coupling reactions using 2-Bromo-4-methylpyridine. (Source: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine, Benchchem)
- A patent disclosing a method for preparing 2-bromo-5-fluoroaniline.
- Application notes for Suzuki coupling reactions using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. (Source: Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone, Benchchem)
- A study on the nucleophilic substitution reaction of amines with 3-Bromo-4-nitropyridine.
- A patent describing a preparation method of 2-nitro-5-bromopyridine.
- Product information for 2-Bromo-5-nitropyridin-4-amine. (Source: 84487-15-0|2-Bromo-5-nitropyridin-4-amine|BLD Pharm)
- Chemical and safety information for 2-Bromo-5-nitropyridin-4-amine. (Source: 84487-15-0, 2-BROMO-5-NITROPYRIDIN-4-AMINE Formula, ECHEMI)
- A study on the nucleophilic substitution reaction of amines with 3-Bromo-4-nitropyridine, noting a nitro-group migration. (Source: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine, Semantic Scholar)
Sources
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-5-fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated 5-Fluoro-4-nitropyridines
The 5-fluoro-4-nitropyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The strategic placement of the fluorine atom can enhance metabolic stability and modulate pharmacokinetic properties, while the nitro group serves as a versatile handle for further chemical transformations. The introduction of aryl or heteroaryl substituents at the 2-position via the Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient route to novel chemical entities with diverse pharmacological potential.[1][2] This application note provides a comprehensive guide to the Suzuki coupling of 2-Bromo-5-fluoro-4-nitropyridine, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[3][4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step of the reaction.[4] The electron-withdrawing nature of the nitro group and the pyridine ring is expected to facilitate this step.
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[4][6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9][10]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][6]
The Critical Role of the Base
The choice of base is paramount for a successful Suzuki coupling. The base plays multiple roles in the catalytic cycle, primarily in the activation of the boronic acid for transmetalation.[6][9][11] Two primary pathways are generally accepted for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[9]
-
Hydroxide Pathway: The base can also react with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[9]
The optimal base depends on the specific substrates and reaction conditions, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[9][12]
Visualizing the Catalytic Cycle
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific boronic acids and desired scales.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction with a new arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M with respect to the this compound.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by a suitable analytical method such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-fluoro-4-nitropyridine.
Protocol 2: For Challenging or Sterically Hindered Couplings
For less reactive or sterically demanding arylboronic acids, a more active catalyst system and a stronger base may be required.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Catalyst Preparation (in situ): In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand such as SPhos or XPhos (10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.
-
Solvent Addition: Add degassed anhydrous 1,4-dioxane to achieve a concentration of 0.1 M.
-
Reaction: Heat the mixture to 100-120 °C and monitor its progress.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1.
Data Presentation: Key Reaction Parameters
The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki coupling. The following table summarizes common choices for the coupling of halopyridines.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Precursor | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile Pd(0) source. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst. Pd(OAc)₂ and Pd₂(dba)₃ are often used with external ligands to form the active catalyst in situ.[13][14] |
| Ligand | PPh₃, Buchwald-type phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Triphenylphosphine (PPh₃) is a standard ligand. Bulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates. NHCs are also highly effective.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, NaOH, KOH | The choice of base can influence reaction rate and yield.[12] Weaker bases like carbonates are often sufficient.[9] Stronger bases may be needed for less reactive boronic acids.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, DME | A mixture of an organic solvent and water is common, as water aids in dissolving the base.[3] Anhydrous conditions may be preferred in some cases to minimize protodeboronation. |
| Temperature | 60 - 120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave heating can also be employed to accelerate the reaction. |
Experimental Workflow Visualization
Figure 2: A typical experimental workflow for the Suzuki coupling of this compound.
Troubleshooting and Considerations
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not oxidized. Consider using a more robust ligand or a pre-catalyst.
-
Inefficient Transmetalation: The choice of base may be suboptimal. Try a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).
-
Protodeboronation: The boronic acid may be degrading. Consider using anhydrous conditions or a boronate ester, which can be more stable.[15]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or using a different catalyst system may help.
-
Debromination of Starting Material: This can be a competing pathway. Optimizing the reaction conditions, particularly the catalyst and base, can minimize this side reaction.
-
-
Challenges with 2-Pyridyl Halides: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands can mitigate this issue.[16]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-fluoro-4-nitropyridines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and materials science. The protocols and insights provided in this application note serve as a valuable resource for the successful implementation of this important transformation.
References
- Wikipedia. Suzuki reaction. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6992-6993. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Li, Y., Hong, X. M., Sun, D. M., & Lin, Y. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(23), 3695-3697. [Link]
- Chemistry LibreTexts. 17.
- Fan, Y., & Zhang, W. (2020). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 76(35), 131362. [Link]
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... [Link]
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4571-4574. [Link]
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(12), 1835-1840. [Link]
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Enany, M. M. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2975-2980. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of 2-Bromo-5-fluoro-4-nitropyridine
An In-Depth Guide to Palladium-Catalyzed Reactions of 2-Bromo-5-fluoro-4-nitropyridine
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound stands out as a highly valuable scaffold. Its pyridine core is a privileged structure in medicinal chemistry, and the unique substitution pattern offers a confluence of reactivity and molecular properties. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the cornerstone of modern bond construction.[1] The electron-withdrawing nature of both the nitro group at the 4-position and the fluorine atom at the 5-position significantly activates the C-Br bond towards oxidative addition, making this substrate highly reactive and amenable to a variety of coupling transformations under relatively mild conditions.
This guide provides an in-depth exploration of key palladium-catalyzed reactions for the functionalization of this compound. We move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights to empower researchers in their synthetic endeavors. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Pillar 1: The General Mechanism of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing any cross-coupling reaction.[2] While variations exist, the generally accepted mechanism for reactions like Suzuki, Stille, and Buchwald-Hartwig involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The Heck and Sonogashira couplings follow a similar, yet distinct, pathway.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex. The electron-deficient nature of the pyridine ring in our substrate accelerates this step.[4]
-
Transmetalation (for Suzuki, Stille, etc.) : The coupling partner (e.g., an organoboron or organotin compound) exchanges its organic group with the halide on the palladium center.[5] This step is often facilitated by a base.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, thus completing the cycle.[6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[7] It is exceptionally effective for creating biaryl and hetero-biaryl linkages.
Causality & Experimental Choices
-
Catalyst/Ligand : While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope. A pre-catalyst like Pd(dppf)Cl₂ is robust and air-stable.[7] The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step. For electron-rich boronic acids or sterically hindered substrates, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be required to promote efficient oxidative addition and prevent catalyst decomposition.
-
Base : A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[9] Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reactions, especially with less reactive boronic acids.
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent / Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) / 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) / 100 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) / 90 | 75-88 |
| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) / 100 | 70-85 |
Yields are estimated based on reactions with similar activated bromopyridine substrates and serve as a strong indicator of expected performance.[9][10]
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[9]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-8 hours.
-
Monitoring : Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[6] This reaction is critical for installing amine functionalities, which are ubiquitous in pharmaceuticals.
Causality & Experimental Choices
-
Catalyst/Ligand : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, Josiphos) are essential.[11] They promote the reductive elimination of the C-N bond, which can be a difficult step, and prevent the formation of inactive catalyst species.[6] The choice of ligand often depends on the nature of the amine (primary, secondary, hindered).
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11] Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates sensitive to strong bases, milder options like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalysts.[12]
-
Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent / Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | NaOtBu (1.5) | Toluene / 100 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ (2.0) | Dioxane / 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / Josiphos (4) | NaOtBu (1.5) | Toluene / 100 | 80-92 |
| 4 | tert-Butylamine | Pd(OAc)₂ (3) / tBuXPhos (6) | LiHMDS (1.8) | THF / 80 | 65-80 |
Yields are based on established methodologies for similar bromopyridine substrates.[11][13]
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup : In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv) to an oven-dried reaction vial.
-
Reagent Addition : Remove the vial from the glovebox. Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Nucleophile Addition : Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction : Seal the vial tightly and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitoring : Monitor the reaction by LC-MS.
-
Work-up : After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the N-arylated product.
Section 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a powerful method for linking a terminal alkyne to an aryl halide, creating an internal alkyne.[14] This reaction is fundamental for accessing structures used in materials science and as precursors for more complex heterocyclic systems.
Causality & Experimental Choices
-
Catalyst System : The classic Sonogashira reaction uses a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[15] The copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions : Concerns about copper contamination have led to the development of copper-free protocols. These typically require a higher catalyst loading or more active palladium catalysts and often use an amine that serves as both the base and the solvent (e.g., triethylamine).[16]
-
Base : An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.
Detailed Protocol: Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed THF (8 mL) and triethylamine (2 mL). Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv) via syringe.
-
Reaction : Stir the mixture at room temperature for 8-16 hours. For less reactive alkynes, gentle heating (40-50 °C) may be required.
-
Monitoring : Monitor by TLC, staining with a potassium permanganate solution to visualize the alkyne product.
-
Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification : Dissolve the residue in ethyl acetate and wash with dilute NH₄Cl solution to remove copper salts, then wash with water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Section 4: Additional Key Transformations
Heck Reaction
The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a route to vinylpyridines.[17]
-
Principle : Involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination.[18]
-
Key Reagents : A palladium source (e.g., Pd(OAc)₂), a phosphine ligand (or phosphine-free conditions for highly active substrates), and a base (e.g., Et₃N or K₂CO₃) are required.[17]
Stille Coupling
The Stille reaction couples the substrate with an organostannane (tin) reagent.[19]
-
Principle : Follows the general catalytic cycle. It has a very broad scope and tolerance for functional groups.[5]
-
Key Reagents : A palladium source (e.g., Pd(PPh₃)₄) and an organostannane (e.g., tributyl(vinyl)tin).[20]
-
Trustworthiness Note : While powerful, the high toxicity of organotin reagents and byproducts necessitates careful handling and purification. This has led to the Suzuki coupling often being the preferred method.[19]
Visualization: Standard Experimental Workflow
The following diagram illustrates a generalized workflow applicable to most palladium-catalyzed cross-coupling reactions described herein.
Caption: Generalized workflow for palladium-catalyzed reactions.
Conclusion
This compound is an exceptionally versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. The electronic activation provided by the nitro and fluoro substituents facilitates a wide range of C-C and C-N bond-forming reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of functionalized nitropyridine derivatives, which are valuable intermediates in the pursuit of novel therapeutics and advanced materials. The protocols and insights provided in this guide serve as a robust foundation for leveraging the full synthetic potential of this powerful chemical building block.
References
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. URL
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2020). 17.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine. URL
- ResearchGate. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Guidechem. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. URL
- PubMed Central. (n.d.).
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. URL
- Organic Chemistry Portal. (n.d.). Stille Coupling. URL
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. URL
- BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem. URL
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. BenchChem. URL
- Organic Chemistry Portal. (n.d.). Heck Reaction. URL
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Stille reaction. Wikipedia. URL
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem. URL
- ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis. URL
- BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem. URL
- ResearchGate. (n.d.). ChemInform Abstract: Nitropyridines. Part 10. Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitropyridine with Terminal Acetylenes.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. URL
- Myers, A. (n.d.). The Stille Reaction. Harvard University. URL
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. URL
- MDPI. (n.d.).
- NIH. (n.d.).
- Chemistry LibreTexts. (2023). Stille Coupling. URL
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. URL
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem. URL
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem. URL
- ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine. URL
- NIH. (2018).
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Chemistry LibreTexts. (2023). Heck Reaction. URL
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- NIH. (n.d.). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA)
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem. URL
- Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-Bromo-5-fluoro-4-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-Bromo-5-fluoro-4-nitropyridine, a versatile building block in medicinal chemistry. We will explore its chemical properties, reactivity, and key applications in the synthesis of pharmacologically relevant molecules. Detailed experimental protocols for its principal transformations are provided, underpinned by the scientific rationale for methodological choices, to empower researchers in their drug discovery endeavors.
Introduction: A Multifaceted Synthetic Intermediate
This compound is a highly functionalized heterocyclic compound that offers medicinal chemists multiple avenues for molecular elaboration. The pyridine core is a well-established scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific arrangement of a bromo, a fluoro, and a nitro group on this core imparts a unique reactivity profile, making it a strategic starting material for the synthesis of complex drug candidates.
The electron-withdrawing nature of the pyridine nitrogen and the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amino group, opening up a plethora of further derivatization possibilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1805578-52-2 | |
| Molecular Formula | C₅H₂BrFN₂O₂ | |
| Molecular Weight | 220.98 g/mol | |
| Appearance | Not specified (likely a solid) | |
| Purity | Typically ≥97% |
Core Reactivity and Strategic Applications
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. Understanding the reactivity of each site is crucial for designing efficient synthetic routes.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The pyridine ring is rendered electron-deficient by the ring nitrogen and significantly more so by the potent electron-withdrawing nitro group at the 4-position. This electronic arrangement, coupled with the high electronegativity of the fluorine atom, makes the C4 position highly susceptible to nucleophilic attack. In SNAr reactions on halo-substituted pyridines, the general order of leaving group ability is F > Cl > Br > I.[1] This is because the rate-determining step is typically the initial nucleophilic addition to form the Meisenheimer complex, which is stabilized by the highly electronegative fluorine atom.
This regioselectivity allows for the precise introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, at the C4 position, displacing the fluoride ion. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Palladium-Catalyzed Cross-Coupling at the C2 Position
The bromine atom at the C2 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. These transformations are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.
The ability to perform cross-coupling at the C2 position, orthogonal to the SNAr at C4, allows for a modular and convergent approach to the synthesis of highly substituted pyridine derivatives.
Reduction of the Nitro Group to an Amine
The nitro group can be readily reduced to a primary amine under a variety of conditions, including catalytic hydrogenation (e.g., H₂/Pd-C), or using reducing agents like iron powder in acidic media, tin(II) chloride, or sodium dithionite.[2] The resulting 4-aminopyridine moiety is a common pharmacophore and provides a versatile functional group for further derivatization through acylation, alkylation, sulfonylation, or diazotization reactions.
Experimental Protocols
The following protocols are representative procedures for the key transformations of this compound and are based on established methodologies for structurally similar compounds. Note: These are general guidelines and may require optimization for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the reaction of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of this compound in DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
Base: A mild base like K₂CO₃ or DIPEA is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, although highly activated substrates may react at lower temperatures.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst.
-
Base and Solvent System: The choice of base and solvent is critical and often interdependent. Aqueous bases are commonly used to facilitate the transmetalation step of the catalytic cycle.[3]
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of a this compound derivative to the corresponding 4-aminopyridine using iron powder.
Materials:
-
Substituted this compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl) or Acetic acid
-
Ethanol/Water solvent mixture
-
Ethyl acetate
-
Sodium bicarbonate solution
Procedure:
-
To a suspension of the nitropyridine in an ethanol/water mixture, add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify as needed by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a mild acid (like NH₄Cl which hydrolyzes to provide a slightly acidic medium) is a cost-effective and chemoselective method for nitro group reduction, often tolerating other functional groups like halogens.
-
Filtration through Celite: This is an effective way to remove the fine iron and iron oxide byproducts from the reaction mixture.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
By applying the transformations described above, this compound can be used to generate libraries of substituted aminopyridines for screening against various kinase targets implicated in oncology and inflammatory diseases.
Caption: A potential synthetic workflow from this compound to a kinase inhibitor scaffold.
Conclusion
This compound is a high-potential building block for medicinal chemistry, offering a rich platform for the synthesis of diverse and complex molecular architectures. Its well-defined and orthogonal reactivity at the C2, C4, and nitro positions allows for a strategic and modular approach to the construction of novel drug candidates, particularly in the area of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile intermediate.
References
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
Application Notes and Protocols for 2-Bromo-5-fluoro-4-nitropyridine in Drug Discovery
Introduction: The Strategic Advantage of 2-Bromo-5-fluoro-4-nitropyridine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, potent, and selective therapeutic agents. This compound has emerged as a powerhouse scaffold, offering medicinal chemists a unique combination of reactive handles and electronic properties. Its pyridine core is a common motif in a vast array of biologically active compounds, and the specific arrangement of its substituents—a bromo group at the 2-position, a fluoro group at the 5-position, and a nitro group at the 4-position—creates a highly versatile platform for molecular elaboration.
The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, makes this compound exceptionally susceptible to key synthetic transformations. This guide provides an in-depth exploration of the utility of this compound, complete with detailed experimental protocols and insights into its application in the synthesis of targeted therapies, particularly in the realms of immuno-oncology and metabolic diseases.
Chemical Properties and Reactivity Profile
The reactivity of this compound is dominated by two primary features: the electron-poor aromatic ring and the presence of two distinct halogen atoms that can serve as leaving groups.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the inductive and resonance effects of the ring nitrogen and the nitro group. The bromine atom at the C2 position is a good leaving group, facilitating SNAr reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the direct and often regioselective introduction of various side chains and pharmacophoric elements.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the C2 position also serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
The strategic interplay between these two reaction pathways provides a powerful toolkit for generating diverse libraries of compounds for biological screening.
Core Applications in Drug Discovery: Targeting Kinases and Receptors
The utility of this compound is exemplified by its use in the synthesis of inhibitors for key biological targets. Two prominent examples are Hematopoietic Progenitor Kinase 1 (HPK1) and the Glucagon-Like Peptide-1 (GLP-1) receptor.
Application I: Synthesis of HPK1 Inhibitors for Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[1] Therefore, inhibiting HPK1 is an attractive therapeutic strategy to enhance anti-tumor immunity, potentially in combination with other immunotherapies like checkpoint inhibitors.[3]
The this compound scaffold can be elaborated to generate potent and selective HPK1 inhibitors. The subsequent reduction of the nitro group to an amine provides a key interaction point within the kinase active site or a vector for further derivatization.
Diagram 1: Simplified HPK1 Signaling Pathway
Caption: HPK1 negatively regulates T-cell activation by phosphorylating the SLP-76 adaptor protein, leading to its degradation and attenuation of downstream signaling.
Application II: Synthesis of GLP-1 Receptor Agonists for Metabolic Diseases
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[4] GLP-1 receptor agonists are a class of drugs that mimic the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[5][6] These effects make them highly effective for the treatment of type 2 diabetes and obesity.[5]
The this compound building block has been utilized in the synthesis of novel GLP-1 receptor agonists, demonstrating its applicability beyond oncology.
Diagram 2: Simplified GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor agonists activate multiple pathways to improve glycemic control and promote weight loss.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific nucleophile, coupling partner, and scale of the reaction.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine
This protocol describes a representative SNAr reaction between this compound and a primary or secondary amine. The reaction is adapted from procedures described in the patent literature for the synthesis of HPK1 inhibitors.
Diagram 3: General Workflow for SNAr Reaction
Caption: A typical experimental workflow for the SNAr reaction.
Materials:
-
This compound 1-oxide (Note: The patent describes the reaction with the N-oxide, which is readily prepared from the parent heterocycle. The N-oxide can enhance reactivity.) (1.0 eq)
-
Isopropylamine (1.1 eq)
-
Tetrahydrofuran (THF) (approx. 1 M concentration)
Procedure:
-
To a multi-necked round-bottom flask under a nitrogen atmosphere, add this compound 1-oxide.
-
Dissolve the starting material in THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isopropylamine dropwise to the cooled solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture and wash the solid with THF.
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel if necessary.
Causality and Insights:
-
Choice of Solvent: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction, especially on a larger scale.
-
Monitoring: Regular monitoring by LC-MS or TLC is essential to determine the reaction endpoint and prevent the formation of side products.
-
N-oxide Reactivity: The use of the pyridine N-oxide can increase the electrophilicity of the ring, potentially leading to faster reaction rates and higher yields.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Diagram 4: General Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.
Causality and Insights:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical for catalytic activity.
-
Choice of Catalyst and Base: The choice of palladium catalyst, ligand, and base can significantly impact the reaction outcome. For electron-poor pyridines, ligands like dppf are often effective. The base is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent prior to use is essential to remove dissolved oxygen.
-
Optimization: This protocol is a starting point. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve high yields for specific substrates.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the key transformations of 2-bromo-pyridine scaffolds, providing a baseline for experimental design.
| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Typical Yield | Reference |
| SNAr | This compound 1-oxide | Isopropylamine | - | THF | 0 to RT | - (Described in Patent) | WO2020092528A1 |
| SNAr | This compound 1-oxide | Tetrahydro-2H-pyran-4-amine | DIEA | DMSO | RT | - (Described in Patent) | WO2022078380A1 |
| Suzuki | 2-Bromo-4-methylpyridine (analog) | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 80-120 | 60-95% | [3][7] |
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its well-defined reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient and strategic synthesis of complex molecular scaffolds. The successful application of this intermediate in the development of HPK1 inhibitors and GLP-1 receptor agonists underscores its importance in creating next-generation therapeutics for a range of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their own drug discovery programs.
References
- Bolt Pharmacy. (n.d.). GLP-1 Agonist Mechanism of Action: How They Work.
- Adult Education - South Carolina. (n.d.). Understanding the Mechanism of Action of GLP-1 Agonists: How They Work in Diabetes and Beyond.
- Wikipedia. (2024). Glucagon-like peptide-1 receptor agonist.
- Cleveland Clinic. (n.d.). GLP-1 Agonists.
- Cell. (2024). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists.
- Patsnap Synapse. (2024). What are HPK1 inhibitors and how do they work?.
- Google Patents. (n.d.). WO2022078380A1 - Heterocyclic glp-1 agonists.
- Google Patents. (n.d.). WO2014089379A1 - Compounds useful as inhibitors of atr kinase.
- Google Patents. (n.d.). WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents.
- DelveInsight. (2023). HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics.
- Darcy & Roy Press. (2023). Hematopoietic Progenitor Kinase 1 Inhibitors.
- Google Patents. (n.d.). WO2020092528A1 - Substituted 6-azabenzimidazole compounds having hpk1 inhibitory activity.
- ResearchGate. (n.d.). HPK1 is a critical regulator of TCR-mediated NF- B activation and....
- Sino Biological. (n.d.). HPK1(FL) Datasheet.
- Google Patents. (n.d.). US20170260182A1 - PESTICIDALLY ACTIVE TETRACYCLIC DERIVATIVES WITH SULPHUR CONTAINING SUBSTITUENTS.
Sources
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. drpress.org [drpress.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-5-fluoro-4-nitropyridine
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-Bromo-5-fluoro-4-nitropyridine is a highly functionalized heterocyclic compound that serves as a pivotal building block for medicinal chemists and drug development professionals. Its unique substitution pattern—featuring two distinct halogen leaving groups and a potent electron-withdrawing nitro group—renders the pyridine core exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the inherent biological significance of the pyridine motif, makes it an invaluable scaffold for constructing complex molecular architectures and exploring novel therapeutic agents.
This guide provides a comprehensive overview of the mechanistic principles governing the SNAr of this compound, detailed experimental protocols for its reaction with various nucleophiles, and expert insights into optimizing these transformations.
Part 1: Mechanistic Underpinnings & Regioselectivity
The nucleophilic aromatic substitution on the this compound ring proceeds via a well-established two-step addition-elimination mechanism.[1][2] Understanding this pathway is critical for predicting reactivity and controlling regiochemical outcomes.
1.1 The Addition-Elimination Pathway
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring that bears a leaving group.[3][4] This first step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[1][4] The strong electron-withdrawing nitro group at the C4 position is crucial, as it delocalizes the negative charge, significantly stabilizing this intermediate and lowering the activation energy of the reaction.[1][5] In the second, faster step, the leaving group is expelled, restoring the aromaticity of the pyridine ring to yield the final substituted product.[3]
1.2 Regioselectivity: A Tale of Two Halogens
A key strategic consideration when using this compound is regioselectivity. The nitro group at C4 strongly activates both the C2 and C5 positions for nucleophilic attack. The choice of which halogen is displaced depends on a balance of two primary factors:
-
Electronic Activation: The pyridine nitrogen and the C4-nitro group both exert a powerful electron-withdrawing effect. The C2 position is ortho to both the ring nitrogen and the nitro group, making it highly electrophilic. The C5 position is ortho to the nitro group but meta to the ring nitrogen. Generally, positions ortho and para to activating groups are most susceptible to attack.[1][6] Therefore, the C2 position experiences superior electronic activation.
-
Leaving Group Aptitude: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] The reactivity of halogens as leaving groups typically follows the trend F > Cl > Br > I.[1][7] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[5][7]
In this specific substrate, these two factors are in opposition. While fluorine is intrinsically a better leaving group in SNAr, the C2 position bearing the bromine atom is electronically more activated. For most common nucleophiles, substitution is expected to occur preferentially at the C2 position , displacing the bromide. This is due to the potent combined activation from being ortho to both the ring nitrogen and the nitro group, which creates a more favorable site for initial nucleophilic attack. However, under certain conditions or with specific sterically hindered nucleophiles, minor products resulting from fluoride displacement at C5 cannot be ruled out and should be monitored for during reaction analysis.
Part 2: Experimental Protocols & Application Data
The following protocols are generalized procedures that serve as excellent starting points for the functionalization of this compound. Researchers should perform optimization for each new nucleophile to maximize yield and purity.
2.1 General Workflow for SNAr Reactions
A typical experimental process follows a logical sequence from setup to analysis. This workflow ensures reproducibility and safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic_aromatic_substitution [chemeurope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of 2-Bromo-5-fluoro-4-nitropyridine for Accelerated Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly the pyridine ring, represent a cornerstone scaffold found in a multitude of FDA-approved drugs. Their ability to engage in hydrogen bonding, act as a bioisosteric replacement for phenyl rings, and modulate physicochemical properties makes them indispensable. 2-Bromo-5-fluoro-4-nitropyridine is a particularly valuable building block, engineered with distinct electronic and steric features that allow for a highly controlled, regioselective, and diverse functionalization strategy.
This guide provides a detailed exploration of the chemical reactivity of this scaffold. The molecule's design is a synthetic chemist's asset:
-
Highly Activated C4 Position: The potent electron-withdrawing nitro group, in concert with the inherent electron deficiency of the pyridine ring, renders the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4]
-
Orthogonal C2 Handle: The bromine atom at the C2 position serves as a robust handle for Palladium-Catalyzed Cross-Coupling reactions , enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[5][6]
-
Latent Amino Group: The nitro group at C4 is not just an activating group; it is a synthetic precursor to an amine, which can be unmasked via reduction to open up a new vector for chemical diversification.[7][8]
This document will detail the mechanistic rationale and provide field-proven protocols for leveraging these three strategic functionalization pathways, empowering researchers to rapidly generate libraries of novel pyridine derivatives.
Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Expertise & Rationale: The Causality of C4 Reactivity
The primary and most facile transformation for this substrate is the SNAr reaction. The convergence of electron-withdrawing effects from the para-nitro group and the ortho-ring nitrogen dramatically lowers the LUMO energy of the pyridine ring, making it highly electrophilic. Nucleophilic attack occurs preferentially at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[9] This intermediate is particularly stabilized because the negative charge can be delocalized onto the oxygen atoms of the nitro group. While the fluorine at C5 also contributes to the overall ring activation, the directing effect of the C4-nitro group is dominant, ensuring exceptional regioselectivity for substitution at this position.
Although in many SNAr reactions the displacement rate follows F > Cl > Br, the powerful activation provided by the nitro group at C4 makes this the undisputed reaction site, leading to the displacement of the nitro group itself by a suitable nucleophile.[1][2][3][10] This allows for the direct installation of amine, ether, and thioether functionalities.
Experimental Protocol: General Procedure for SNAr with Amine Nucleophiles
This protocol describes a reliable method for the displacement of the 4-nitro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Argon), add anhydrous DMSO to create a stirrable suspension (approx. 0.2 M concentration).
-
Add the amine nucleophile (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature and pour it slowly into a beaker containing ice water. This will precipitate the product and quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-bromo-5-fluoro-4-(amino)pyridine.
Self-Validation & Trustworthiness: A successful reaction is often indicated by a color change. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Versatility of Nucleophiles in SNAr
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Expected Yield |
| Nitrogen | Morpholine | K₂CO₃ | DMSO | 80-100 | >90% |
| Aniline | DIPEA | NMP | 100-120 | 75-85% | |
| Oxygen | Sodium Methoxide | NaOMe | MeOH | 65 | >95% |
| Phenol | K₂CO₃ | DMF | 100 | 80-90% | |
| Sulfur | Sodium Thiomethoxide | NaSMe | DMF | 25-50 | >90% |
Visualization: SNAr Experimental Workflow
Caption: General workflow for SNAr on this compound.
Part 2: Suzuki-Miyaura Cross-Coupling at the C2-Position
Expertise & Rationale: Building Molecular Complexity
With the C4 position functionalized, the C2-bromo substituent provides an orthogonal handle for building molecular complexity through palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds by coupling the organohalide with an organoboron species, such as a boronic acid or ester.[5][6][11]
The key to a successful coupling on this electron-deficient pyridine system is the selection of an appropriate catalyst system. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are highly effective at promoting these challenging couplings by facilitating the rate-determining oxidative addition step and preventing catalyst deactivation.[12][13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for coupling arylboronic acids with the 2-bromopyridine derivatives produced in Part 1.
Materials:
-
2-Bromo-5-fluoro-4-(substituted)pyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ [5 mol%], or Pd(OAc)₂ [2 mol%] with SPhos [4 mol%])
-
Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)
-
1,4-Dioxane
Procedure:
-
To a Schlenk tube or microwave vial, add the 2-bromopyridine substrate (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst.
-
Seal the vessel with a septum and purge with an inert atmosphere (N₂ or Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane, followed by the degassed aqueous K₂CO₃ solution. The solvent ratio is typically 4:1 dioxane:water.
-
Degassing is critical: Ensure solvents are thoroughly degassed via sparging with argon or through freeze-pump-thaw cycles to prevent oxidative degradation of the catalyst.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Self-Validation & Trustworthiness: The disappearance of the starting halide and the appearance of a new, less polar spot on TLC are indicators of a successful reaction. Complete characterization of the product via NMR and MS is essential to confirm the coupling.
Data Presentation: Catalyst System Selection
| Catalyst Precursor | Ligand | Base | Solvent System | Suitability |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | Good for simple arylboronic acids.[13] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Excellent for hindered and heteroaryl boronic acids. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | Robust and reliable for a wide range of substrates. |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF | Highly active, good for challenging couplings at lower temperatures. |
Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Unmasking a New Functional Group via Nitro Reduction
Expertise & Rationale: Strategic Conversion to an Amine
The final key transformation is the reduction of the C4-nitro group to a primary amine. This conversion dramatically alters the electronic properties of the ring and introduces a nucleophilic and basic site, ideal for subsequent derivatization such as amide coupling, sulfonamide formation, or diazotization reactions.
The choice of reducing agent is critical to ensure chemoselectivity, particularly preserving the C2-bromo and C5-fluoro substituents. While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it carries a high risk of reductive dehalogenation (C-Br bond cleavage).[7][8] Therefore, milder chemical reducing agents are strongly recommended. Tin(II) chloride (SnCl₂) in an acidic medium or a protic solvent is a classic and highly reliable method.[8] Alternatively, iron powder in acetic acid or with ammonium chloride offers an inexpensive and effective option.
Experimental Protocol: Nitro Group Reduction using Tin(II) Chloride
This protocol describes the reduction of a 4-nitropyridine derivative to the corresponding 4-aminopyridine.
Materials:
-
Substituted 4-nitropyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H2O) (5.0 eq)
-
Ethanol (or Ethyl Acetate)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve the 4-nitropyridine substrate (1.0 eq) in ethanol.
-
Add SnCl₂·2H2O (5.0 eq) to the solution in one portion.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring. The reaction is typically complete within 1-3 hours. Monitor by TLC/LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Re-dissolve the residue in ethyl acetate. Cool the flask in an ice bath.
-
Crucial Step: Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases. This step neutralizes the acid and precipitates tin salts as tin hydroxide.
-
Filter the entire mixture through a pad of Celite to remove the insoluble tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer once more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 4-aminopyridine product, which can be further purified if necessary.
Self-Validation & Trustworthiness: The formation of the amine can be confirmed by the significant upfield shift of the pyridine protons in the ¹H NMR spectrum and the appearance of a characteristic -NH₂ stretch in the IR spectrum.
Data Presentation: Comparison of Reduction Methods
| Reducing Agent | Solvent | Pros | Cons |
| SnCl₂·2H2O | EtOH / EtOAc | High chemoselectivity, reliable, fast.[8] | Workup requires careful basification to remove tin salts. |
| Fe / NH₄Cl | EtOH / H₂O | Inexpensive, environmentally benign metal. | Can be slower, workup involves filtering large amounts of iron sludge. |
| Na₂S₂O₄ | THF / H₂O | Very mild conditions. | May not be strong enough for all substrates; requires biphasic system. |
| H₂ (cat.), Pd/C | EtOH / MeOH | High efficiency, clean reaction. | High risk of dehalogenation (C-Br cleavage).[7][8] Not recommended. |
Visualization: Diversification from the Amino Group
Caption: Potential derivatization pathways from the 4-aminopyridine intermediate.
Conclusion: A Platform for Chemical Innovation
This compound is more than a simple building block; it is a platform for the systematic and logical construction of diverse chemical entities. By strategically applying the orthogonal reaction pathways of Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction, researchers can rapidly access a vast chemical space. The protocols and insights provided herein serve as a robust foundation for leveraging this versatile scaffold in the pursuit of novel therapeutics and advanced materials.
Caption: Orthogonal functionalization strategies for this compound.
References
- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
- Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas.
- ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
- Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide.
- Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ACS Sustainable Chemistry & Engineering. [Link]
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Wang, X., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]
- ACS Publications. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ACS Publications. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- WIPO Patentscope. (2023). Preparation method of 2-amino-5-fluoropyridine.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
2-Bromo-5-fluoro-4-nitropyridine as a pharmaceutical intermediate
Application Notes & Protocols: 2-Bromo-5-fluoro-4-nitropyridine
Introduction: The Strategic Value of this compound
This compound is a highly functionalized heterocyclic building block of significant interest in pharmaceutical and agrochemical research. Its strategic arrangement of substituents—a bromo group amenable to cross-coupling, a fluorine atom to modulate physicochemical properties, and an electron-withdrawing nitro group to activate the pyridine ring—provides a versatile platform for complex molecular synthesis.
The pyridine core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this intermediate offers multiple, orthogonal reaction handles. The strong electron-withdrawing effect of the nitro group profoundly influences the reactivity of the ring, primarily by activating it for nucleophilic aromatic substitution (SNAr) and influencing the regioselectivity of subsequent transformations. This guide provides an in-depth analysis of its properties, key applications, and detailed protocols for its use in core synthetic transformations.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. The following tables summarize essential data.
Table 1: Physicochemical & Handling Data
| Property | Value | Source |
| CAS Number | 1805578-52-2 | [1] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |
| Molecular Weight | 220.99 g/mol | [1] |
| Physical Form | Liquid, Semi-Solid, or Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile) | [2] |
Table 2: GHS Safety Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][4] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5] Work should be conducted in a well-ventilated fume hood.
Core Synthetic Applications & Mechanistic Rationale
The utility of this compound stems from its capacity to undergo a variety of selective, high-yield transformations. The diagram below illustrates the primary synthetic pathways accessible from this intermediate.
Caption: Key synthetic transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the C4 position, para to the bromo group at C2, strongly activates the pyridine ring for nucleophilic attack. This electron-withdrawing effect stabilizes the negative charge of the Meisenheimer intermediate, significantly lowering the activation energy for substitution. While both the C2-Br and C5-F are potential leaving groups, the bromine at the activated C2 position is generally more labile.
Causality: The choice of nucleophile and reaction conditions (solvent, temperature, base) dictates the outcome. Hard nucleophiles like alkoxides or amines readily displace the bromide. This reaction is foundational for introducing a wide variety of side chains and functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Br bond is an ideal handle for palladium-catalyzed reactions, which are cornerstones of modern drug discovery for forming carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the pyridine core with an organoboron reagent (e.g., boronic acids or esters). It is widely used to introduce aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: This method is employed to form C-N bonds by coupling with primary or secondary amines. It offers a powerful alternative to classical SNAr for constructing arylamine moieties.
Expertise: The success of these couplings hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. Ligand choice is particularly critical for preventing catalyst deactivation and achieving high turnover numbers.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (aniline derivative). This transformation is strategically vital as it unmasks a nucleophilic and versatile functional group. The resulting aminopyridine can be further derivatized through:
-
Amide or sulfonamide formation
-
Reductive amination
-
Diazotization followed by Sandmeyer-type reactions
Trustworthiness: This reduction step provides a self-validating system; the appearance of the new amino group can be easily confirmed by spectroscopic methods (¹H NMR, IR) and serves as a gateway to a new branch of synthetic possibilities.
Caption: Influence of substituents on S(N)Ar reactivity.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Objective: To synthesize 5-fluoro-4-nitro-2-phenylpyridine.
Materials:
-
This compound (1.0 mmol, 221 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the dioxane and water. Stir the mixture to create a suspension.
-
Add the Pd(PPh₃)₄ catalyst. The mixture may turn a darker color.
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: SNAr with Morpholine
Objective: To synthesize 4-(5-fluoro-4-nitropyridin-2-yl)morpholine.
Materials:
-
This compound (1.0 mmol, 221 mg)
-
Morpholine (1.5 mmol, 131 µL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add potassium carbonate to the solution.
-
Add morpholine dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 2-4 hours.
-
Causality Check: The base (K₂CO₃) is essential to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether to remove residual DMF.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol to obtain the pure product.
Protocol 3: Reduction of the Nitro Group
Objective: To synthesize 2-bromo-5-fluoropyridin-4-amine.
Materials:
-
This compound (1.0 mmol, 221 mg)
-
Iron powder (<10 micron) (5.0 mmol, 280 mg)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
Suspend this compound in glacial acetic acid in a round-bottom flask.
-
Add the iron powder in portions. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Expert Insight: The reaction progress can often be visually tracked by a color change from yellow/brown to a lighter solution. Confirm completion with TLC or LC-MS.
-
Once complete, carefully pour the reaction mixture over ice and basify to pH ~8-9 with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide. Caution: This neutralization is exothermic and will release CO₂ gas.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude amine can be purified by silica gel chromatography.
Conclusion
This compound is a robust and versatile intermediate. The protocols and mechanistic discussions provided herein demonstrate its utility in constructing complex molecular architectures through well-established synthetic transformations. Mastery of its reactivity is a valuable asset for medicinal chemists aiming to accelerate drug discovery programs. The orthogonal nature of its functional groups allows for sequential, selective modifications, making it an efficient building block for creating libraries of novel compounds.
References
- Vertex AI Search. Exploring 2-Bromo-5-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate.
- Sigma-Aldrich. This compound | 1805578-52-2.
- Capot Chemical. MSDS of this compound 1-oxide.
- ChemicalBook. 2-Bromo-5-fluoropyridine | 41404-58-4.
- Guidechem. How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.
- 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023).
- 2-Bromo-5-fluoro-3-nitropyridine: A Vital Intermediate for Pharmaceutical Innovation. (2025).
- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 41404-58-4.
- ChemicalBook. 2-Bromo-5-fluoro-3-nitropyridine synthesis.
- ChemicalBook. 2-Bromo-5-nitropyridine - Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
Sources
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Bromo-5-fluoro-4-nitropyridine
Introduction: The Enduring Importance of Biaryl Scaffolds in Modern Chemistry
Biaryl and heteroaryl moieties are privileged structural motifs in medicinal chemistry, materials science, and agrochemicals.[1][2] Their unique three-dimensional arrangement allows for specific and high-affinity interactions with biological targets, making them a cornerstone in the design of novel therapeutics.[1] The pyridine ring, in particular, is a common feature in a multitude of FDA-approved drugs.[3] The targeted synthesis of functionalized biarylpyridines is therefore a critical endeavor for researchers in drug development.[4]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, have revolutionized the construction of these C-C and C-N bonds, offering a broad substrate scope and functional group tolerance.[5][6][7] This guide provides a detailed examination of the synthesis of biaryl compounds using 2-Bromo-5-fluoro-4-nitropyridine as a key building block, with a focus on providing robust experimental protocols and explaining the underlying chemical principles.
The Strategic Value of this compound as a Synthetic Building Block
This compound is a highly functionalized pyridine derivative that offers multiple points for synthetic elaboration. The electron-deficient nature of the pyridine ring, accentuated by the strongly electron-withdrawing nitro group at the 4-position and the fluorine atom at the 5-position, significantly influences the reactivity of the C-Br bond at the 2-position. This electronic profile makes the 2-position particularly susceptible to palladium-catalyzed cross-coupling reactions.[8]
The bromine atom serves as an excellent leaving group for common cross-coupling reactions. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, such as in Buchwald-Hartwig amination reactions.[9] The fluorine atom can also be a site for nucleophilic aromatic substitution or can be retained in the final molecule to modulate its physicochemical properties, such as metabolic stability and binding affinity.
Core Reaction Methodologies: A Detailed Overview
The synthesis of biaryl compounds from this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired coupling partner and the specific functionalities to be incorporated.
Suzuki-Miyaura Coupling: A Robust and Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[7][10] The reaction involves the coupling of an organoboron reagent with an organohalide.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Selection:
-
Catalyst System: For electron-deficient bromopyridines, a combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often effective.[11] These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps.[11]
-
Base: Potassium carbonate is a common and effective base for Suzuki couplings. It activates the boronic acid for transmetalation.[10]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is frequently used. Water helps to dissolve the base and facilitate the activation of the boronic acid.[8]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table provides a summary of expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on reactions with structurally similar substrates.[12]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 85-95 |
| 3-Thienylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 110 | 70-80 |
| 4-Chlorophenylboronic Acid | XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling utilizes organotin reagents as the coupling partner.[13] While organostannanes are often more reactive than boronic acids, their toxicity is a significant drawback.[14]
Experimental Workflow for a Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[15][16] This reaction would be particularly useful after the reduction of the nitro group on the pyridine ring to an amine, allowing for further diversification.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Consider using a pre-catalyst.[17] |
| Inefficient transmetalation | Try a different base (e.g., Cs₂CO₃, K₃PO₄). Use a boronate ester instead of a boronic acid.[11] | |
| Side Reactions (e.g., Homocoupling) | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere and with properly degassed solvents. |
| Catalyst decomposition | Use a more robust ligand or a lower reaction temperature. | |
| Protodeboronation of Boronic Acid | Harsh reaction conditions | Use a milder base (e.g., KF) or lower the reaction temperature.[18] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex biaryl compounds. The palladium-catalyzed cross-coupling reactions outlined in this guide, particularly the Suzuki-Miyaura coupling, provide efficient and reliable methods for the construction of C-C bonds. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2023). Stille reaction.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ResearchGate. (n.d.). Synthesis of 2‐pyridine‐containing biaryls: scope of this Review.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- PubMed Central. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
- PubChem. (n.d.). This compound 1-oxide.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-4-nitropyridine
Introduction: Navigating the Challenges of Electron-Deficient Heterocycles
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] However, the application of this powerful methodology to highly electron-deficient and sterically demanding heteroaromatic systems, such as 2-Bromo-5-fluoro-4-nitropyridine, presents a unique set of challenges that necessitate a carefully considered and optimized approach.
This guide provides a comprehensive overview and a detailed experimental protocol for the successful Buchwald-Hartwig amination of this compound. We will delve into the mechanistic nuances dictated by the substrate's electronic properties, the rationale behind the selection of catalysts, ligands, bases, and solvents, and a step-by-step procedure designed for robustness and high yield. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation for the synthesis of complex aminopyridine derivatives.
The subject molecule, this compound, is a highly activated substrate due to the strong electron-withdrawing effects of the nitro group, the fluorine atom, and the pyridine nitrogen. While this heightened electrophilicity can facilitate the initial oxidative addition step of the catalytic cycle, it also introduces potential complications. These include an increased susceptibility to nucleophilic aromatic substitution (SNAr) as a competing pathway, potential catalyst inhibition or deactivation by the nitro group, and the possibility of undesired side reactions such as hydrodehalogenation.[4] Therefore, a successful protocol hinges on a catalyst system that is sufficiently active to promote the desired C-N bond formation at a rate that outcompetes these detrimental pathways.
Mechanistic Considerations and the Rationale for Component Selection
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[5][6] For a substrate as electron-deficient as this compound, the choice of each reaction component is critical to navigate the catalytic cycle efficiently.
The Catalyst and Ligand: A Symphony of Sterics and Electronics
The heart of a successful Buchwald-Hartwig amination lies in the palladium catalyst and its associated ligand. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are paramount. These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst species.
For the amination of this compound, we recommend the use of a second-generation (G2) or third-generation (G3) Buchwald precatalyst, such as XPhos Pd G3 . These precatalysts offer enhanced stability and reactivity, allowing for lower catalyst loadings and milder reaction conditions. The XPhos ligand, a bulky dialkylbiarylphosphine, has demonstrated exceptional performance in the coupling of challenging substrates, including heteroaryl chlorides.
Alternatively, a catalyst system can be generated in situ from a palladium source like Pd(OAc)2 and a suitable ligand such as XPhos or BrettPhos .[7][8] BrettPhos, in particular, has shown efficacy in the coupling of nitroarenes.[7][8] N-heterocyclic carbene (NHC) ligands are also emerging as powerful alternatives for coupling coordinating heterocycles.[9]
The Base: A Crucial Mediator of Reactivity
The base plays a multifaceted role in the Buchwald-Hartwig amination. It is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. The choice of base must be carefully balanced; it needs to be strong enough to facilitate this deprotonation but not so harsh as to promote side reactions or degradation of the sensitive nitro-containing substrate.
While strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to high reaction rates, they can be incompatible with functional groups like nitro groups and esters.[5] For the amination of this compound, we recommend the use of a milder inorganic base such as caesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) . These bases offer excellent functional group tolerance and have been successfully employed in the amination of sensitive aryl halides.[5][10]
The Solvent: More Than Just a Medium
The solvent influences the solubility of the reactants, catalyst, and base, and can impact the reaction rate and outcome. Aprotic, non-polar, or weakly polar solvents are generally preferred for the Buchwald-Hartwig amination. Toluene , dioxane , and tetrahydrofuran (THF) are commonly used. For the amination of this compound, toluene is a good starting point due to its ability to solubilize the organic components while minimizing the solubility of inorganic salts, which can sometimes inhibit the catalyst.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.
Materials and Equipment
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., XPhos Pd G3) or Pd(OAc)2 and ligand (e.g., XPhos)
-
Base (e.g., Cs2CO3 or K3PO4)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Safety Precautions
-
Nitro-containing aromatic compounds can be toxic and potentially explosive, although this risk is low for this specific compound under the described conditions. Handle with care in a well-ventilated fume hood.[11]
-
Pyridine derivatives can be harmful if inhaled or absorbed through the skin.[12]
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive to varying degrees and should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Setup and Procedure
-
Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), the base (e.g., Cs2CO3, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%). If generating the catalyst in situ, add Pd(OAc)2 (1-3 mol%) and the ligand (e.g., XPhos, 1.2-3.6 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminopyridine product. For some aminopyridine derivatives, cation-exchange chromatography can be an effective purification method.
Data Presentation and Expected Outcomes
The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound. The choice of amine will significantly impact the optimal conditions.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Pre-activated, stable, and highly active for challenging substrates. |
| Ligand | XPhos | Bulky and electron-rich, promoting efficient oxidative addition and reductive elimination. |
| Base | Cs2CO3 (2.0 equiv) | Mild yet effective, with good functional group tolerance for the nitro group.[10] |
| Solvent | Toluene (0.1-0.2 M) | Aprotic solvent that facilitates the reaction while minimizing catalyst inhibition.[5] |
| Temperature | 80-110 °C | Sufficient to promote catalysis without causing thermal degradation. |
| Amine Stoichiometry | 1.1-1.5 equiv | A slight excess of the amine can drive the reaction to completion. |
Visualization of Key Processes
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Troubleshooting and Potential Side Reactions
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents and the solvent are anhydrous, as water can deactivate the catalyst.
-
Hydrodehalogenation: The formation of 5-fluoro-4-nitropyridine as a byproduct can occur, particularly at higher temperatures or with prolonged reaction times.[1] Using a more active catalyst system to accelerate the desired C-N bond formation can minimize this side reaction.
-
SNAr Byproducts: Given the highly activated nature of the substrate, direct nucleophilic aromatic substitution by the amine is a possibility, especially with highly nucleophilic amines. A well-chosen Buchwald-Hartwig catalyst system should kinetically favor the palladium-catalyzed pathway.
-
Nitro Group Reduction: While less common with palladium catalysts under these conditions, reduction of the nitro group is a potential side reaction. If this is observed, screening different ligands or using milder conditions may be necessary.
-
Purification Challenges: The polarity of the aminopyridine product can make it challenging to separate from polar byproducts or residual ligand. Careful selection of the chromatography solvent system is crucial. In some cases, an acidic wash during workup can help remove basic impurities, but care must be taken not to protonate the desired product excessively if it is also basic.
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for the synthesis of complex, functionalized aminopyridines. A thorough understanding of the substrate's electronic properties and a rational selection of the catalyst, ligand, base, and solvent are critical for success. By employing modern, highly active catalyst systems and carefully controlling the reaction conditions, researchers can overcome the inherent challenges and efficiently construct the desired C-N bonds. The protocol and insights provided in this guide serve as a robust starting point for the development of specific applications in medicinal chemistry and beyond.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
- Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes.
- Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
- Ikawa, T., & Akai, S. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3045-3057.
- Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Lee, K. B., Kim, Y. G., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(1), 71-76.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 290-297.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- The Organic Chemistry Tutor. (2012, April 6).
- Royal Society of Chemistry. (n.d.). Palladium-catalysed cross-coupling reactions controlled by noncovalent Zn···N interactions.
- Okayama University. (2017). Buchwald–Hartwig Amination of Nitroarenes.
- Reddit. (2024). BH amination side products and purification.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Jubilant Ingrevia. (2024).
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Sonogashira Coupling of 2-Bromo-5-fluoro-4-nitropyridine for Advanced Medicinal Chemistry Scaffolds
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of 2-Bromo-5-fluoro-4-nitropyridine, a highly functionalized and electron-deficient heterocyclic halide. The resulting 2-alkynyl-5-fluoro-4-nitropyridine derivatives are valuable building blocks in drug discovery, serving as precursors to a wide range of complex molecular architectures.[4] We will delve into the mechanistic nuances, address the specific challenges posed by this substrate, and present a comprehensive, field-proven protocol designed for reproducibility and high yield.
Introduction: The Strategic Value of Alkynylpyridines
In the landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly substituted pyridines, are privileged scaffolds due to their prevalence in a vast array of biologically active compounds.[5] The introduction of an alkynyl moiety via the Sonogashira coupling reaction imparts conformational rigidity and provides a versatile functional handle for further elaboration, such as in "click chemistry" applications or the synthesis of more complex heterocyclic systems.[4][6]
The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. Its key features include:
-
A Pyridine Core: A fundamental building block in numerous pharmaceuticals.
-
A Bromo Leaving Group: Positioned for cross-coupling, with reactivity intermediate between iodo and chloro derivatives.[7][8]
-
Electron-Withdrawing Groups (EWG): Both the fluoro and nitro substituents, along with the pyridine nitrogen, render the aromatic ring highly electron-deficient. This electronic nature significantly enhances the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle, a frequently rate-limiting step for electron-rich or neutral aryl halides.[9]
This application note will guide researchers through the successful synthesis of 2-alkynyl-5-fluoro-4-nitropyridines, transforming a challenging substrate into a high-value synthetic intermediate.
Mechanistic Foundations of the Sonogashira Reaction
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[2][10][11]
-
The Palladium Cycle:
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, inserts into the aryl-bromide bond of the pyridine substrate. This forms a square planar Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) center, displacing the bromide ligand. This is often the rate-determining step of the overall reaction.[12][13]
-
Reductive Elimination: The two organic moieties (the pyridyl group and the alkynyl group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[11]
-
Deprotonation: An amine base (e.g., triethylamine) deprotonates the terminal alkyne, facilitated by copper coordination, to form the key copper(I) acetylide intermediate that participates in the transmetalation step.[7]
-
While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[2][14] Therefore, maintaining an inert atmosphere is paramount for achieving high yields of the cross-coupled product. Copper-free Sonogashira protocols exist but often require more specialized ligands or harsher conditions.[1][15] For this substrate, the classical Pd/Cu system offers a reliable and well-established starting point.
Caption: A simplified representation of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of this compound
This protocol details the coupling with phenylacetylene as a model terminal alkyne. The principles and steps can be adapted for other terminal alkynes.
3.1. Materials and Equipment
-
Reagents: this compound, Phenylacetylene, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous).
-
Solvents for Work-up & Chromatography: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous Ammonium Chloride (NH₄Cl), Brine.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, nitrogen or argon line with bubbler, syringes, needles, TLC plates (silica gel 60 F₂₅₄), rotary evaporator, flash chromatography system.
3.2. Reagent Stoichiometry
The following table provides reagent quantities for a representative 1.0 mmol scale reaction.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| This compound | 220.99 | 1.0 | 1.0 | 221 mg | Aryl Halide |
| Phenylacetylene | 102.13 | 1.2 | 1.2 | 122.6 mg (134 µL) | Alkyne |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21.1 mg | Palladium Precatalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 | 9.5 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 303.6 mg (418 µL) | Base |
| THF (anhydrous) | - | - | - | 5.0 mL | Solvent |
3.3. Step-by-Step Experimental Procedure
Caption: A streamlined workflow for the Sonogashira coupling protocol.
-
Preparation and Inerting: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (221 mg, 1.0 mmol). Add anhydrous THF (5.0 mL) and triethylamine (418 µL, 3.0 mmol). Stir the mixture to dissolve the solid. Finally, add phenylacetylene (134 µL, 1.2 mmol) via syringe.
-
Scientist's Note: Adding the solid reagents first, followed by the liquid solvent and base, ensures efficient mixing and dissolution before the catalysts are introduced. An excess of the alkyne (1.1-1.5 eq) is common to drive the reaction to completion.
-
-
Degassing: Bubble nitrogen or argon gas gently through the stirred solution for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can lead to catalyst deactivation and promote the unwanted homocoupling of phenylacetylene.[14]
-
Catalyst Addition: While maintaining a strong flow of inert gas to provide a protective blanket, quickly add Copper(I) Iodide (9.5 mg, 0.05 mmol) followed by PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol). The solution will typically turn from colorless to a darker yellow or brown color.
-
Scientist's Note: The catalysts are added last to the degassed solution to maximize their active lifetime. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a solvent system like 10-20% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the polar starting material. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture on a rotary evaporator. Redissolve the residue in Dichloromethane (50 mL). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL). The NH₄Cl wash helps to remove the amine base and quench the reaction.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to elute the product.[11][16]
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum to yield 5-fluoro-4-nitro-2-(phenylethynyl)pyridine as a solid (typically yellow). Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS analysis.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd or Cu source).2. Insufficiently anhydrous or anaerobic conditions.3. Poor quality base or solvent. | 1. Use fresh, high-purity catalysts and reagents.2. Ensure rigorous flame-drying of glassware and proper degassing of the reaction mixture.3. Consider gentle heating (40-50 °C) if the reaction stalls at room temperature. |
| Significant Alkyne Homocoupling | 1. Presence of oxygen in the reaction vessel.2. High catalyst loading or prolonged reaction time. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for highly sensitive substrates).2. Ensure a positive pressure of inert gas is maintained throughout.3. Consider a copper-free protocol if homocoupling persists.[4] |
| Formation of Byproducts | 1. Dehalogenation of starting material.2. Side reactions involving the nitro group. | 1. Use milder conditions (room temperature is preferred).2. Ensure the base is not excessively strong or nucleophilic.3. Minimize reaction time once the starting material is consumed. |
| Difficulty in Purification | 1. Product co-elutes with homocoupled alkyne.2. Streaking on the TLC plate. | 1. Adjust the polarity of the chromatography eluent; homocoupled products are typically much less polar.2. Add 1% triethylamine to the eluent to mitigate streaking if the product is basic. |
References
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira coupling. Synarchive. [Link]
- Sonogashira Coupling: Mechanism, Steps & Applic
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
- Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal.
- Sonogashira Coupling. NROChemistry. [Link]
- Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradi
- Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. PubMed. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]
- The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- Recent applications of click chemistry in drug discovery. PubMed. [Link]
- Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Tre
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. [Link]
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
- Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes: Synthesis of Agrochemical Scaffolds Utilizing 2-Bromo-5-fluoro-4-nitropyridine
Introduction: The Strategic Role of Activated Pyridines in Agrochemicals
The pyridine heterocycle is a privileged scaffold in modern agrochemical design, forming the core of numerous high-performance fungicides, herbicides, and insecticides. The strategic introduction of specific substituents onto this ring system is a cornerstone of molecular design, aimed at enhancing biological efficacy, optimizing physicochemical properties, and improving metabolic stability in target applications.
Among the most impactful substituents are fluorine atoms and nitro groups. Fluorine can increase metabolic stability by blocking sites of oxidation and can enhance binding affinity to target proteins through favorable electronic interactions. The nitro group, as a powerful electron-withdrawing group, profoundly influences the electronic character of the pyridine ring, activating it for key chemical transformations.
This guide focuses on 2-Bromo-5-fluoro-4-nitropyridine , a highly versatile and reactive building block for agrochemical synthesis. Its unique substitution pattern, featuring a bromine atom at the C2 position activated by both the ring nitrogen and a C4 nitro group, makes it an exceptional substrate for two of the most powerful transformations in synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its application in constructing advanced agrochemical intermediates.
Physicochemical & Safety Profile
Proper handling and storage are critical for ensuring the stability and reactivity of this intermediate. The key properties and safety information are summarized below.
| Property | Value | Source |
| CAS Number | 1805578-52-2 | [1] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |
| Molecular Weight | 220.99 g/mol | [1] |
| Appearance | Liquid, Semi-Solid, or Solid Lump | [1] |
| Typical Purity | ≥95% | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1] |
| Signal Word | Warning | [1] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Codes | P261, P305+P351+P338 | [1] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the predictable and distinct reactivity of the C2-Bromine substituent, which is profoundly activated by the electronic properties of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for installing heteroatom nucleophiles onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism.
Causality of Reactivity: The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success. In this compound, the C2 position is highly electrophilic due to the cumulative electron-withdrawing inductive effects of the ring nitrogen and the bromine atom, coupled with the powerful resonance-withdrawing effect of the para-nitro group. This combination creates a strongly electron-deficient site, readily attacked by nucleophiles, and effectively stabilizes the resulting Meisenheimer complex by delocalizing the negative charge onto the oxygen atoms of the nitro group. The bromine atom serves as an excellent leaving group in the subsequent rapid elimination step, which restores aromaticity.
Palladium-Catalyzed Cross-Coupling Reactions
The Carbon-Bromine bond at the C2 position is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This transformation is fundamental for creating new Carbon-Carbon bonds, enabling the connection of the pyridine core to other aryl or alkyl fragments.
Causality of Reactivity: The Suzuki reaction catalytic cycle begins with the oxidative addition of the C-Br bond to a Palladium(0) complex. The electron-deficient nature of the pyridine ring facilitates this step, making the C-Br bond susceptible to insertion by the electron-rich metal center. Following oxidative addition, a transmetalation step occurs where an organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. This powerful methodology allows for the construction of complex biaryl structures, which are common motifs in advanced agrochemicals.[2]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory environment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes a general method for the displacement of the C2-bromide with a primary or secondary amine.
Rationale for Conditions:
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the polar starting materials and intermediates and to accelerate SNAr reactions.
-
Base: An inorganic base like Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HBr generated during the reaction, driving it to completion. K₂CO₃ is often preferred for its low cost and ease of removal during workup.
-
Temperature: Moderate heating (80-100 °C) is typically required to provide sufficient activation energy for the reaction without causing degradation of the starting material or product.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the desired amine nucleophile (1.2 eq).
-
Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for coupling an arylboronic acid with the C2 position of the pyridine ring.
Rationale for Conditions:
-
Catalyst: A palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is highly effective for a broad range of Suzuki couplings due to its stability and efficiency.[3]
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the reaction.[3]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) species in the catalytic cycle is sensitive to oxidation by air.[5]
Methodology:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inerting: Seal the flask and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Application Case Study: Synthesis of a Key Precursor for Picarbutrazox-Type Fungicides
Picarbutrazox is a modern fungicide used to control oomycete pathogens.[6] While its commercial synthesis route is proprietary, we can demonstrate the utility of this compound by synthesizing a key substituted diaminopyridine scaffold, which serves as a foundational core for such complex agrochemicals.
Step 1: SNAr Displacement with tert-Butylamine
This step utilizes the SNAr protocol to install a protected amine at the C2 position. The bulky tert-butyl group can serve as a protecting group or a key structural element in the final molecule.
-
Protocol: Follow Protocol 1 as described above, using tert-butylamine as the nucleophile. The reaction is typically complete within 6 hours.
| Reactant | Equivalents | M.W. ( g/mol ) |
| This compound | 1.0 | 220.99 |
| tert-Butylamine | 1.5 | 73.14 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 |
-
Expected Outcome: After purification, tert-Butyl-(5-fluoro-4-nitropyridin-2-yl)amine is obtained as a yellow solid.
Step 2: Reduction of the Nitro Group
The nitro group is selectively reduced to a primary amine, yielding a versatile 2,4-diaminopyridine intermediate. This is a crucial transformation, as the resulting aniline-type amine is a key handle for building further complexity, such as forming amides or other heterocycles common in fungicides.[3]
-
Protocol:
-
In a round-bottom flask, suspend the product from Step 1 (1.0 eq) and iron powder (Fe, 5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (NH₄Cl, 3.0 eq) and heat the mixture to reflux (approx. 80 °C).
-
Monitor the reaction by TLC. Once complete (typically 1-3 hours), cool the mixture and filter it through a pad of Celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
-
-
Expected Outcome: N²-(tert-Butyl)-5-fluoropyridine-2,4-diamine is obtained. This product, with its two distinct amine functionalities, is primed for selective, stepwise elaboration into a final, complex agrochemical target like Picarbutrazox.
Conclusion
This compound is a powerful and versatile building block for agrochemical research and development. Its highly activated C2-position provides reliable and predictable reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and strategic insights presented in this guide demonstrate its capacity to serve as a cornerstone for the efficient construction of complex, highly functionalized pyridine scaffolds, enabling the rapid exploration of chemical space in the discovery of next-generation crop protection agents.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Wikipedia. (2023, December 19). Suzuki reaction.
- U.S. Environmental Protection Agency. (2022, May 5). Picarbutrazox. Section 3 Registration Action. Human Health Risk Assessment.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. This compound | 1805578-52-2 [sigmaaldrich.com]
- 2. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 3. 2-Bromo-5-fluoro-pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 4. CN106922710A - Compositions of the picarbutrazox with mitochondrial cytochrome enzyme inhibitor series bactericidal agent and its preparation and application - Google Patents [patents.google.com]
- 5. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. How is Picarbutrazox synthesised and what does it do?_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-fluoro-4-nitropyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 2-Bromo-5-fluoro-4-nitropyridine. The inherent electronic properties of this substrate—namely, the potent electron-withdrawing effects of the nitro and fluoro groups combined with the coordinating nature of the pyridine nitrogen—necessitate carefully optimized protocols to achieve high yields and minimize side reactions.
This document moves beyond standard procedures to provide a deeper understanding of the reaction's nuances. We will explore the causality behind common failures and provide a logical framework for troubleshooting and optimization, grounded in established mechanistic principles.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Question 1: My reaction shows very low or zero conversion to the desired product. Where should I start troubleshooting?
This is the most frequent issue and typically points to a fundamental problem in one of three areas: the catalyst's activity, the reaction conditions, or reagent integrity. The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition, which is often the rate-determining step in Suzuki couplings.[1][2] Therefore, a complete failure to react often points towards issues with subsequent steps in the catalytic cycle or catalyst deactivation.
Troubleshooting Workflow for Low/No Conversion
Caption: A logical workflow to diagnose and solve common issues.
Detailed Solutions:
-
Catalyst Deactivation by Pyridine Coordination : The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[3][4]
-
Solution : Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][5] These ligands form stable, active catalysts that sterically hinder the pyridine nitrogen from coordinating to the palladium, thus preserving catalytic activity. Standard ligands like PPh₃ are often ineffective.[3]
-
-
Ineffective Base : The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[4][6] A weak or poorly soluble base will stall the catalytic cycle at this stage.
-
Solution : Switch to a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices for challenging heteroaryl couplings.[4] Ensure the base is finely ground and, if the reaction is anhydrous, thoroughly dried.
-
-
Presence of Oxygen : The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state and promote side reactions.[3][7]
-
Solution : Implement rigorous degassing of all solvents and the reaction headspace. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by performing at least three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.[8]
-
-
Insufficient Temperature : While the substrate is electronically activated, the overall reaction may still have a significant activation energy barrier.
-
Solution : If conversion is low at a moderate temperature (e.g., 80 °C), cautiously increase the temperature in 10-15 °C increments (e.g., to 90-110 °C), ensuring solvent and reagent stability.[7]
-
Question 2: My reaction is producing significant byproducts, primarily homocoupling of the boronic acid and protodeboronation. How can I suppress these pathways?
These side reactions compete with the desired cross-coupling pathway and are often indicative of specific flaws in the reaction setup.
| Side Product | Primary Cause | Mechanism & Rationale | Recommended Solution(s) |
| Boronic Acid Homocoupling | Presence of Oxygen[7][9] | Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process also mediated by palladium. This pathway becomes competitive when the main catalytic cycle is slow. | 1. Rigorous Degassing: This is the most critical factor. Ensure all solvents are thoroughly deoxygenated.[8] 2. Control Stoichiometry: Avoid a large excess of the boronic acid (1.1-1.3 equivalents is typical). |
| Protodeboronation | Presence of Water/Proton Source[3] | The carbon-boron bond of the boronic acid is cleaved by a proton source (often water), replacing it with a hydrogen atom. This removes the boronic acid from the productive cycle. | 1. Use Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware.[3] 2. Switch to a Boronate Ester: Pinacol boronate esters are significantly more stable towards protodeboronation and can provide superior results.[9][10] |
| Hydrodebromination | Competing Reduction Pathway | The C-Br bond is cleaved and replaced by a hydrogen atom. This can be promoted by trace moisture or certain impurities acting as hydride sources.[1] | 1. Ensure High-Purity Reagents: Use freshly purified starting materials. 2. Screen Bases: The choice of base can sometimes influence this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is the best starting point for this specific substrate?
For an electron-deficient and potentially coordinating substrate like this compound, first-generation catalysts like Pd(PPh₃)₄ are often poor choices. You require a more robust and highly active system.
| Catalyst System | Description & Suitability | Typical Loading |
| Pd(OAc)₂ + SPhos/XPhos | Highly Recommended. A versatile system where the bulky, electron-rich Buchwald ligand (SPhos, XPhos) accelerates reductive elimination and protects the Pd center from pyridine inhibition.[3][5] | Pd: 1-5 mol% Ligand: 1.1-1.2x Pd |
| Pd(dppf)Cl₂ | Good Starting Point. A robust and versatile pre-catalyst often effective for heteroaryl couplings. It is air-stable and easy to handle.[11] | 2-5 mol% |
| Pd₂(dba)₃ + Ligand | Effective Pd(0) Source. A good source of Pd(0), but requires careful handling as dba complexes can degrade over time. Must be paired with an appropriate ligand like SPhos.[1][12] | 1-2.5 mol% |
| Pd(PPh₃)₄ | Not Recommended. Prone to deactivation by the pyridine substrate and generally less active for this type of challenging coupling.[3] | N/A |
Q2: How do I select the optimal base and solvent?
The choice is interconnected. The base must be strong enough to facilitate transmetalation, and the solvent must facilitate the solubility of all components while being compatible with the reaction conditions.
-
Bases : As mentioned, K₃PO₄ and Cs₂CO₃ are the top candidates. They are strong enough to form the active boronate species without being overly harsh.[4]
-
Solvents :
-
1,4-Dioxane or Toluene with an aqueous base solution (e.g., 2M K₃PO₄) is a very common and effective biphasic system.[13][14]
-
Anhydrous polar aprotic solvents like DMF or Dioxane can also be used, especially if protodeboronation is a major concern.[8][15] The choice may depend on the solubility of your specific boronic acid.
-
Q3: Can the nitro group on the pyridine ring cause problems?
Generally, the nitro group is well-tolerated in Suzuki-Miyaura couplings and serves to activate the aryl halide towards oxidative addition. However, it is a strong electron-withdrawing group and can make the resulting product electron-poor. While highly unlikely under standard Suzuki conditions, it's worth noting that under very specific and different catalytic systems, the C-NO₂ bond itself can undergo oxidative addition.[16][17] For this protocol, focus on the C-Br coupling, as interference from the nitro group is not a common issue.
The Suzuki-Miyaura Catalytic Cycle: Points of Failure
Understanding the catalytic cycle is key to effective troubleshooting. For this specific substrate, the challenges lie in preventing catalyst deactivation and ensuring the transmetalation step proceeds efficiently.
Caption: The Suzuki catalytic cycle and key points of failure.
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.044 equiv, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.044 equiv).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[3][11]
-
Solvent Addition : Prepare a 4:1 mixture of dioxane and water. Degas the solvent mixture thoroughly by sparging with argon for 30-45 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Özdemir, İ., & Demir, S. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(8), 6331-6341. [Link]
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Kerr, W. J., et al. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Chemistry – A European Journal. (Note: The provided link is to a ResearchGate request page; the citation reflects the general findings on solvent effects).
- Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Reddit r/chemistry. (2012). Suzuki coupling help.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
- Benchchem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
- Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
- Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. [Link]
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?
- Kim, J., & Lee, S. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3063–3076. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-nitropyridine
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving specific experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction: A Strategic Overview
The synthesis of this compound is a nuanced process, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2] A common and effective strategy to overcome this hurdle is to proceed via a pyridine N-oxide intermediate. This approach enhances the electron density of the pyridine ring, facilitating electrophilic substitution, particularly at the 4-position.[3][4]
The most plausible synthetic route, which will form the basis of this guide, involves three key stages:
-
N-Oxidation: Conversion of 2-Bromo-5-fluoropyridine to 2-Bromo-5-fluoro-pyridine-N-oxide.
-
Nitration: Electrophilic nitration of the N-oxide intermediate to yield this compound-N-oxide.
-
Deoxygenation: Removal of the N-oxide to afford the final product, this compound.
This guide will dissect each stage, addressing potential side reactions and offering practical, field-proven solutions.
Stage 1: N-Oxidation of 2-Bromo-5-fluoropyridine
The initial step involves the oxidation of the nitrogen atom on the pyridine ring. While generally a straightforward transformation, careful attention to reagent choice and reaction conditions is crucial to avoid unwanted byproducts.
Frequently Asked Questions (FAQs): N-Oxidation
Q1: What are the most common oxidizing agents for this step, and what are their respective advantages and disadvantages?
A1: The choice of oxidant is critical for a clean and efficient reaction. The table below summarizes common choices:
| Oxidizing Agent | Advantages | Disadvantages & Potential Side Reactions |
| m-Chloroperoxybenzoic acid (m-CPBA) | High reactivity, commercially available, generally provides good yields. | Can be explosive, requires careful handling. Over-oxidation is a risk if not controlled. The byproduct, m-chlorobenzoic acid, needs to be removed during workup. |
| Hydrogen Peroxide in Acetic Acid | Cost-effective and readily available.[3] | Can require elevated temperatures, potentially leading to decomposition of starting material or product. Slower reaction times compared to m-CPBA. |
| Oxone® (Potassium peroxymonosulfate) | A stable, non-explosive solid, making it safer to handle. Often used in buffered systems. | May require specific pH conditions for optimal reactivity. |
Q2: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A2: Incomplete conversion can often be attributed to a few key factors:
-
Reagent Purity: Ensure your starting material and oxidizing agent are of high purity. The presence of impurities can inhibit the reaction.
-
Temperature: While some oxidations proceed at room temperature, others may require gentle heating. Monitor your reaction by TLC and consider a modest increase in temperature if the reaction stalls.
-
Stoichiometry: A slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion. However, a large excess should be avoided to minimize over-oxidation.
Q3: I'm observing a significant amount of a polar byproduct that is difficult to separate from my desired N-oxide. What could it be?
A3: A common polar byproduct is the corresponding pyridone (or hydroxypyridine), which can arise from over-oxidation or rearrangement of the N-oxide, particularly under harsh conditions. To mitigate this, use the mildest effective reaction conditions and avoid prolonged heating.
Troubleshooting Guide: N-Oxidation
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, product degradation, or loss during workup. | Monitor reaction closely by TLC to ensure completion. Use milder conditions if degradation is suspected. Pyridine N-oxides can be hygroscopic; ensure thorough drying.[5] |
| Formation of Multiple Products | Over-oxidation, side reactions due to impurities. | Use a highly selective oxidizing agent like m-CPBA under controlled temperature. Purify starting materials before use. |
| Difficulty in Product Isolation | The product is highly soluble in the aqueous phase during workup. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Salting out the aqueous layer with NaCl can improve extraction efficiency. |
Stage 2: Nitration of 2-Bromo-5-fluoro-pyridine-N-oxide
This is the most critical step, where regioselectivity is paramount. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 4-position.[3][6] However, the existing substituents and reaction conditions can lead to the formation of undesired isomers.
Frequently Asked Questions (FAQs): Nitration
Q1: What are the standard nitrating conditions for pyridine-N-oxides?
A1: A mixture of fuming nitric acid and concentrated sulfuric acid is the most common and effective nitrating agent for pyridine-N-oxides.[7] The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.
Q2: What are the most likely side reactions during the nitration of 2-Bromo-5-fluoro-pyridine-N-oxide?
A2: The primary side reactions of concern are:
-
Formation of Regioisomers: While the 4-nitro isomer is the major product, small amounts of the 6-nitro isomer may be formed. The directing effects of the bromo and fluoro substituents can influence this.
-
Dinitration: Under excessively harsh conditions (high temperature, prolonged reaction time, or a large excess of nitrating agent), a second nitro group may be introduced onto the ring.
-
Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can lead to decomposition of the starting material or product, especially at elevated temperatures.[1]
Q3: How can I maximize the yield of the desired 4-nitro isomer?
A3: To enhance the regioselectivity and overall yield:
-
Temperature Control: Maintain a carefully controlled temperature throughout the addition of the nitrating mixture and the subsequent reaction period. Lower temperatures generally favor the desired 4-nitro isomer.
-
Slow Addition: Add the nitrating agent dropwise to the solution of the N-oxide to prevent localized overheating and control the exothermic nature of the reaction.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that could lead to byproduct formation.
Troubleshooting Guide: Nitration
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Yield of 4-Nitro Isomer | Competing formation of other isomers, product degradation. | Optimize reaction temperature and time. Ensure slow and controlled addition of the nitrating agent. |
| Presence of Multiple Nitro Isomers | Insufficient regioselectivity. | Employ a bulkier nitrating system or explore alternative nitrating agents that may offer higher selectivity. |
| Charring or Tar Formation | Reaction temperature is too high, leading to decomposition. | Maintain strict temperature control, preferably using an ice bath during the addition of the nitrating agent. |
| Difficult Workup | The product is sensitive to the neutralization process. | Pour the reaction mixture onto crushed ice and neutralize slowly and carefully with a suitable base (e.g., sodium carbonate or ammonia solution) while maintaining a low temperature. |
Stage 3: Deoxygenation of this compound-N-oxide
The final step involves the removal of the N-oxide to yield this compound. The choice of deoxygenating agent is crucial to avoid unwanted side reactions, particularly with the halogen substituents present.
Frequently Asked Questions (FAQs): Deoxygenation
Q1: What are the common reagents for deoxygenating pyridine-N-oxides, and what are the potential side reactions with my substrate?
A1: Phosphorus-based reagents are frequently used for this transformation. However, they come with a significant risk of side reactions.
| Deoxygenating Agent | Advantages | Disadvantages & Potential Side Reactions |
| Phosphorus Trichloride (PCl₃) | Effective and widely used. | Can cause chlorination of the pyridine ring, especially at the 2-position, leading to the formation of 2-chloro-5-fluoro-4-nitropyridine as a byproduct.[8] |
| Phosphorus Oxychloride (POCl₃) | Also effective, but a stronger chlorinating agent than PCl₃.[9] | High risk of forming the 2-chloro byproduct. The reaction can be difficult to control. |
| Phosphorus Tribromide (PBr₃) | Less common for deoxygenation, but can be used. | Can potentially lead to bromination of the ring or exchange with the existing bromine. |
Q2: I am observing a significant amount of a chlorinated byproduct. How can I prevent this?
A2: The formation of a chlorinated byproduct is a common issue when using PCl₃ or POCl₃. To minimize this:
-
Use Milder Reagents: Consider alternative deoxygenation methods that do not involve phosphorus halides. Catalytic hydrogenation (e.g., with Pd/C) can be effective, but care must be taken to avoid reduction of the nitro group.
-
Control Reaction Conditions: If using PCl₃, use the minimum effective amount and maintain a low temperature to disfavor the chlorination side reaction.
-
Alternative Phosphorus Reagents: Triarylphosphines (e.g., triphenylphosphine) can sometimes effect deoxygenation with a lower risk of halogenation, although they may require higher temperatures.
Q3: My nitro group is being reduced during the deoxygenation step. What should I do?
A3: Reduction of the nitro group is a concern, especially with catalytic hydrogenation. If this is a problem, you may need to use a more chemoselective deoxygenation method. Some metal-based reductions (e.g., with iron powder in acetic acid) can sometimes selectively reduce the N-oxide in the presence of a nitro group, but conditions must be carefully optimized.
Troubleshooting Guide: Deoxygenation
| Issue | Probable Cause(s) | Recommended Action(s) |
| Formation of Halogenated Byproducts | Use of phosphorus halides (PCl₃, POCl₃). | Switch to a non-halogenating deoxygenation method. Optimize reaction conditions (lower temperature, shorter reaction time) if using phosphorus halides. |
| Reduction of the Nitro Group | Non-selective reducing agent (e.g., catalytic hydrogenation). | Use a more chemoselective deoxygenation method. Carefully control the stoichiometry of the reducing agent and reaction time. |
| Incomplete Deoxygenation | Insufficient amount of deoxygenating agent or deactivation of the reagent. | Use a slight excess of the deoxygenating agent. Ensure all reagents are anhydrous, as water can quench many deoxygenating agents. |
Visualizing the Synthetic Pathway and Troubleshooting
To provide a clearer understanding of the synthetic workflow and the points at which side reactions can occur, the following diagrams have been generated.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
Conclusion
The synthesis of this compound, while challenging, is a manageable process with careful attention to reaction conditions and an awareness of potential side reactions. This technical support guide provides a framework for troubleshooting common issues encountered at each stage of the synthesis. By understanding the underlying chemistry and implementing the strategies outlined here, researchers can improve the efficiency, yield, and purity of their desired product.
References
- Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry.
- How to dry pyridine N-oxide obtained commerically : r/Chempros. (2023). Reddit.
- Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (n.d.). SCIRP.
- pyridine-n-oxide. (n.d.). Organic Syntheses.
- Pyridine N-Oxides. (2012). Baran Lab.
- Removal of oxygen from pyridine N-oxide. (2016). Chemistry Stack Exchange.
- Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
- Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. (n.d.). ResearchGate.
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube.
- Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. (n.d.). S.S. Khanna Girls' Degree College.
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). University of Regensburg.
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (n.d.). ResearchGate.
- Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. (n.d.). Royal Society of Chemistry.
- Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo.
- a) Proposed reaction mechanism. b) competing N‐oxide deoxygenation. (n.d.). ResearchGate.
- reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org.
- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (n.d.). ResearchGate.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (n.d.). The Journal of Organic Chemistry.
- Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. (n.d.). ResearchGate.
- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 2-Bromo-5-fluoro-4-nitropyridine
Welcome to the technical support guide for the purification of crude 2-Bromo-5-fluoro-4-nitropyridine (CAS 1805578-52-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The purity of this reagent is paramount for the success of subsequent synthetic transformations, and this guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Critical Safety Information
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for this compound is not widely available, related structures exhibit significant hazards.
-
Hazards: Compounds with this functionality are often harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[2][3][5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Disposal: Dispose of chemical waste through a licensed professional waste disposal service in accordance with local regulations.[5]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Q1: My crude product is a dark, oily, or discolored solid. What are the likely impurities and what is the first purification step I should take?
A1: The discoloration in your crude product typically arises from unreacted starting materials, inorganic salts from the workup, or colored byproducts from the nitration or bromination steps. The initial and most crucial step is a liquid-liquid extraction and aqueous wash.
-
Causality: Many organic impurities will have different solubilities in a biphasic solvent system (e.g., ethyl acetate and water) than your desired product. Inorganic salts are generally soluble in the aqueous phase and will be removed. A wash with a mild base like saturated sodium bicarbonate solution will neutralize and remove any residual acid catalysts (e.g., HBr, H₂SO₄) which can promote degradation.[6][7]
-
Recommended Action: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Sequentially wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and finally, brine. The brine wash helps to remove residual water from the organic phase before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.
Q2: I performed an aqueous workup, but my product purity is still low (<90% by NMR/LC-MS), and I see multiple spots on my TLC plate. What is the next best step?
A2: When a simple extraction is insufficient, flash column chromatography is the most effective method for separating the target compound from closely related impurities such as isomers or unreacted starting materials.[8][9]
-
Causality: The stationary phase (silica gel) is highly polar. By using a mobile phase of lower polarity, compounds will separate based on their relative polarities. The nitro group (-NO₂) and the pyridine nitrogen make your compound quite polar, while the bromo- and fluoro-substituents and the aromatic ring contribute to its affinity for less polar solvents. Isomeric byproducts, where the substituents are at different positions, will have a different net dipole moment and thus a different polarity, allowing for separation.
-
Recommended Action:
-
TLC Method Development: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. Aim for an Rf value of ~0.3 for your product spot.
-
Column Chromatography: Pack a column with silica gel and run the purification using the optimized solvent system from your TLC analysis. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, often provides the best separation.
-
Q3: I am attempting to purify my solid product by recrystallization, but it is "oiling out" or my recovery is very poor. What am I doing wrong?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Poor recovery is usually due to the selection of a solvent in which the compound is too soluble, even at low temperatures.
-
Causality: Successful recrystallization requires a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
Recommended Action:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Use a Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or petroleum ether) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Chinese patent literature suggests that an ethyl acetate/petroleum ether system is effective for recrystallizing related compounds.[10]
-
Q4: My purified product is a pale yellow solid, but it darkens over time. How can I prevent this degradation?
A4: Halogenated nitropyridines can be sensitive to light, heat, and atmospheric moisture.[11] Degradation is often indicated by a change in color.
-
Causality: The pyridine ring, activated by a nitro group, can be susceptible to nucleophilic substitution. Furthermore, exposure to UV light can sometimes induce cleavage of carbon-halogen bonds.[11]
-
Recommended Action: Store the purified this compound in a tightly sealed amber glass vial to protect it from light and moisture. For long-term storage, keeping it in a refrigerator (2-8°C) or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[11]
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction for Initial Cleanup
-
Transfer the crude this compound to a separatory funnel.
-
Add ethyl acetate (EtOAc) to dissolve the material completely (approx. 10-20 mL per gram of crude product).
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the lower aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake, venting frequently to release any CO₂ gas that may form. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
-
Adsorbent: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Develop a solvent system using TLC. Test various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). A common starting point is 4:1 Hexanes:EtOAc.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., from 9:1 to 4:1 to 1:1 Hexanes:EtOAc) to elute your product.
-
Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Table 1: Suggested Mobile Phase Systems for Chromatography | |
| Solvent System (v/v) | Typical Application |
| 9:1 Hexanes:Ethyl Acetate | Eluting non-polar impurities. |
| 4:1 Hexanes:Ethyl Acetate | A good starting point for eluting the product. |
| 1:1 Hexanes:Ethyl Acetate | Eluting the product or more polar impurities. |
| Dichloromethane/Pentane | An alternative system; a gradient of increasing dichloromethane is effective.[9] |
Frequently Asked Questions (FAQs)
-
What is the physical appearance of pure this compound? It is typically a liquid, semi-solid, or solid. Some vendors describe related compounds as light yellow or brown solids.[6][7]
-
What is the molecular weight of this compound? The molecular weight is 220.99 g/mol .
-
What analytical methods are recommended for purity assessment? ¹H NMR (Proton Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and GC-MS (Gas Chromatography-Mass Spectrometry) are the most effective techniques to confirm the structure and assess the purity of the final product.
-
Is this compound stable? While generally stable under recommended storage conditions, halogenated nitropyridines can be sensitive to heat, light, and strong bases.[11] Proper storage is crucial. Store in a cool, dry, dark place under an inert atmosphere.[11]
Visual Workflow Guides
General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Troubleshooting Chromatography Issues
This diagram provides a logical path for troubleshooting common column chromatography problems.
Caption: Troubleshooting guide for chromatography.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound 1-oxide.
- Good Price. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column.
- Fisher Scientific. (2025). Safety Data Sheet (5-Bromo-2-fluoropyridine).
- Fisher Scientific. (2024). Safety Data Sheet (2-Bromo-5-nitropyridine).
- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-nitropyridine
Welcome to the technical support guide for the synthesis of 2-bromo-5-fluoro-4-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, which typically involves the electrophilic nitration of 2-bromo-5-fluoropyridine.
Problem 1: Low or No Yield of this compound
This is the most frequent challenge, often stemming from the deactivated nature of the pyridine ring. The inherent electron-withdrawing character of the ring nitrogen, compounded by the inductive effects of the bromo and fluoro substituents, makes the system resistant to electrophilic aromatic substitution (SEAr).
Possible Cause A: Insufficiently Potent Nitrating Agent
-
Scientific Rationale: The nitration of a deactivated heterocyclic ring requires a highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2] Standard concentrated nitric acid often fails to generate a sufficient concentration of this ion. The pyridine nitrogen can be protonated in the acidic medium, further deactivating the ring and making the reaction extremely slow.[3][4]
-
Recommended Solution: Employ a stronger nitrating mixture. A combination of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is the standard for difficult nitrations. The sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid and facilitating the formation of the nitronium ion.[2]
-
Experimental Protocol:
-
Cool a calculated amount of concentrated H₂SO₄ (e.g., 3-5 equivalents) to 0 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the 2-bromo-5-fluoropyridine starting material.
-
Prepare the nitrating mixture by slowly adding fuming HNO₃ (1.1-1.5 equivalents) to another portion of chilled concentrated H₂SO₄.
-
Add the nitrating mixture dropwise to the solution of the pyridine substrate, maintaining the temperature at 0-5 °C.
-
Possible Cause B: Sub-optimal Reaction Temperature
-
Scientific Rationale: While heating can increase the reaction rate, it can also promote the formation of side products and lead to oxidative degradation of the pyridine ring.[5] Conversely, a temperature that is too low will result in an impractically long reaction time or reaction failure.
-
Recommended Solution: Strict temperature control is critical. The initial addition of reagents should be performed at a low temperature (0-5 °C) to manage the exothermic nature of the acid mixing and the initial nitration. After the addition is complete, the reaction may require gentle warming to proceed to completion.
-
Optimization Workflow:
-
Begin the reaction at 0 °C for the addition phase.
-
After addition, allow the mixture to stir at 0-5 °C for 1 hour.
-
Monitor the reaction progress using a suitable technique (TLC, LC-MS).
-
If the reaction is sluggish, slowly raise the temperature to 20-25 °C and continue monitoring. Some protocols for difficult nitrations may require heating up to 50°C, but this should be approached cautiously.[6]
-
Table 1: Comparison of Nitrating Conditions & Typical Outcomes
| Nitrating Agent | Temperature | Typical Issues | Rationale for Use |
| Conc. HNO₃ alone | 25-100 °C | Very low to no yield, slow reaction | Not recommended for this substrate |
| Conc. HNO₃ / Conc. H₂SO₄ | 0-50 °C | Potential for sulfonation byproducts | Standard, effective for generating NO₂⁺ |
| Fuming HNO₃ / Conc. H₂SO₄ | 0-30 °C | Highly exothermic, requires careful control | Provides the highest concentration of NO₂⁺ |
| Fuming HNO₃ / Oleum (H₂SO₄ + SO₃) | 0-25 °C | Most aggressive, risk of degradation | For extremely deactivated substrates only |
Problem 2: Formation of Unwanted Isomers or Side Products
The regiochemistry of pyridine nitration is complex. While the 4-position is the target, other isomers or byproducts can form.
Possible Cause A: Incorrect Regioselectivity
-
Scientific Rationale: Electrophilic attack on the pyridine ring is generally favored at the 3- (or 5-) position because the cationic intermediate (sigma complex) avoids placing a positive charge on the electronegative nitrogen atom.[7][8] However, the directing effects of the existing bromo and fluoro substituents must be considered. Both are ortho-, para-directing but deactivating. In this specific substrate, the 4-position is para to the fluorine and meta to the bromine, making it the most electronically favored position for attack, though the reaction remains difficult.
-
Recommended Solution: Ensure the reaction conditions do not favor alternative mechanisms. Overly high temperatures can sometimes lead to a loss of selectivity. Sticking to the optimized temperature profile (Cause 1B) is the best way to maximize the yield of the desired 4-nitro isomer.
Possible Cause B: Oxidative Degradation
-
Scientific Rationale: Strong nitrating mixtures are also powerful oxidants.[5] At elevated temperatures, they can cleave the pyridine ring or oxidize substituents, leading to a complex mixture of byproducts and a characteristic dark or tarry appearance.
-
Recommended Solution:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. The use of an ice bath for reagent addition is non-negotiable.
-
Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to dissipate the heat generated from the exothermic reaction.
-
Appropriate Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.1 equivalents). A large excess increases the risk of side reactions.
-
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: The three key stages of the electrophilic nitration mechanism.
Q2: How should I properly quench the reaction and work up the product?
Quenching a large volume of concentrated acid is highly hazardous and must be done with extreme care.
-
Safety First: The procedure must be performed in a well-ventilated fume hood, wearing appropriate PPE (face shield, acid-resistant gloves, lab coat).
-
Recommended Quenching Protocol:
-
Prepare a large beaker with a substantial amount of crushed ice (at least 10-20 times the volume of the reaction mixture).
-
Very slowly, pour the reaction mixture onto the center of the ice with steady stirring. Do not add ice to the reaction mixture, as this can cause a dangerous, uncontrolled exotherm.
-
The product often precipitates as a solid upon quenching.
-
-
Work-up and Purification:
-
Once the quench is complete and the solution is cool, slowly neutralize the mixture by adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a carefully controlled addition of a stronger base like sodium hydroxide (NaOH) while cooling in an ice bath. Be prepared for significant gas evolution (CO₂) if using bicarbonate.
-
Extract the neutralized aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. [9] 3. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization.
-
Q3: Are there alternative synthetic routes if direct nitration fails?
Yes, while direct nitration is the most common, other strategies exist, though they are often more complex. One potential alternative involves a Sandmeyer-type reaction starting from an amino-precursor, such as 2-bromo-5-fluoro-4-aminopyridine. However, the synthesis of this precursor itself can be challenging. For most applications, optimizing the direct nitration protocol described in this guide is the most efficient path to success.
References
- Title: Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
- Title: Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Source: Pearson URL:[Link]
- Title: Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Title: Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Source: Quora URL:[Link]
- Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:[Link]
- Title: Nitropyridines: Synthesis and reactions Source: ResearchG
- Title: Electrophilic Substitution of Pyrrole and Pyridine Source: AK Lectures URL:[Link]
Sources
- 1. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. quora.com [quora.com]
- 8. aklectures.com [aklectures.com]
- 9. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for 2-Bromo-5-fluoro-4-nitropyridine Cross-Coupling
Welcome to the technical support guide for cross-coupling reactions involving 2-Bromo-5-fluoro-4-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this highly functionalized and electron-deficient heterocyclic building block. Here, we address common challenges, provide detailed troubleshooting guides, and offer optimized protocols in a practical question-and-answer format.
Section 1: Understanding the Substrate: Core Challenges
The unique structure of this compound presents specific challenges and opportunities in palladium-catalyzed cross-coupling. Understanding these nuances is the first step toward successful reaction design.
Q1: What are the primary challenges associated with cross-coupling this compound?
A1: The primary challenges stem from the electronic nature of the substrate:
-
Extreme Electron Deficiency: The combined electron-withdrawing effects of the pyridine nitrogen, the 4-nitro group, and the 5-fluoro group make the pyridine ring highly electron-poor. This strongly activates the C-Br bond for oxidative addition, which is often beneficial, but can also increase susceptibility to side reactions.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to low or no reactivity. This is a well-documented issue with 2-halopyridines.[3][4][5]
-
Nitro Group Reactivity: While the nitro group is a powerful activating group, it can also be a liability. Under certain conditions, particularly with highly active catalysts or in the presence of reducing agents, the nitro group itself can be reduced.[6][7] Furthermore, substrates with nitro groups can be sensitive to strongly basic or nucleophilic conditions.[8][9]
-
Side Reactions: The high reactivity of the C-Br bond can make the substrate prone to side reactions like dehalogenation (hydrodehalogenation), where the bromine is replaced by a hydrogen atom.[10][11]
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. However, success with this compound requires careful selection of the catalyst system and reaction conditions to mitigate the challenges outlined above.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q2: Which palladium catalyst and ligand systems are most effective for this substrate?
A2: Given the potential for catalyst inhibition by the 2-pyridyl nitrogen, standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] The most successful approaches utilize palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). These ligands promote rapid reductive elimination and their steric bulk helps prevent the pyridine nitrogen from binding to the palladium center.[2][3]
Recommended Ligands:
-
XPhos: Often a top choice for challenging heteroaryl couplings.
-
SPhos: Another highly effective and general ligand.
-
RuPhos: Can be beneficial in specific cases.
Using pre-formed palladium G2 or G3 precatalysts incorporating these ligands is highly recommended as they ensure the efficient generation of the active Pd(0) species and can minimize side reactions.[12]
Q3: I am observing a significant amount of the dehalogenated byproduct (5-fluoro-4-nitropyridine). How can I prevent this?
A3: Dehalogenation is a common side reaction, especially with electron-deficient heteroaryl halides.[11][13] It typically arises from a palladium-hydride (Pd-H) species that undergoes reductive elimination with the pyridine ring before the desired cross-coupling can occur.[11]
Troubleshooting Strategies for Dehalogenation:
-
Choice of Base: Strong bases, especially alkoxides in the presence of water or alcohols, can generate Pd-H species. Switch to a milder inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[10][12]
-
Solvent Purity: Ensure solvents are anhydrous, as water can be a hydride source.
-
Palladium Precatalyst: Using a well-defined precatalyst (e.g., XPhos Pd G3) can lead to a more controlled formation of the active catalyst and often suppresses dehalogenation compared to generating the catalyst in situ from Pd(OAc)₂.[12]
-
Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the productive coupling.
Q4: My boronic acid coupling partner is degrading, leading to low yields. What is the cause and solution?
A4: This is likely due to protodeboronation, where the boronic acid's C-B bond is cleaved by a proton source, a reaction often accelerated by the basic conditions of the Suzuki coupling.[14][15] 2-Heterocyclic boronates are particularly prone to this issue.[4]
Solutions to Minimize Protodeboronation:
-
Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are crystalline, air-stable solids that are significantly more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[3]
-
Use Boronate Esters: Pinacol or MIDA boronate esters are more stable alternatives to boronic acids and can transmetalate directly without prior hydrolysis.[16][17][18]
-
Choice of Base: Weaker bases, such as K₂CO₃ or even KF, can sometimes reduce the rate of protodeboronation.[3][19]
Data Presentation: Recommended Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| Arylboronic Acid | Pd(OAc)₂ (2-3) | SPhos (4-6) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 90-100 | Rigorous degassing is crucial to prevent boronic acid homocoupling.[20] |
| Heteroarylboronic Acid | XPhos Pd G3 (2) | N/A | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 80-100 | Heteroaryl boronates can be unstable; consider using the corresponding trifluoroborate salt. |
| Potassium Aryltrifluoroborate | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | THF/H₂O (10:1) | 80 | Trifluoroborates are excellent for slow release of the boronic acid, minimizing side reactions.[14][15] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or equivalent (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or the palladium source and ligand separately.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines.[21] For a substrate as electron-deficient as this compound, this reaction is highly favorable but requires careful base and ligand selection to avoid side reactions.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q5: Which base should I choose? I am concerned about the stability of the nitro group.
A5: This is a critical consideration. The choice of base is a balance between reactivity and substrate stability.[22]
-
Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases for Buchwald-Hartwig aminations.[23] They facilitate the deprotonation of the amine-palladium complex. However, they are highly nucleophilic and can potentially react with the nitro group or other sensitive functionalities.[8][24] Use with caution and at lower temperatures if possible.
-
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These are excellent alternatives for base-sensitive substrates. While the reaction rates may be slower, they often provide cleaner reactions and higher yields by avoiding decomposition pathways.[22] The poor solubility of these bases can be an issue, so vigorous stirring and appropriate solvent choice (e.g., dioxane, toluene) are important.[22][23]
Q6: My amination reaction is not working. What are the first things to check?
A6: Failure in Buchwald-Hartwig reactions with heteroaryl halides often points to a few common culprits.[22][25]
-
Inert Atmosphere: The active Pd(0) catalyst is highly oxygen-sensitive. Ensure your flask is properly sealed and purged, and that all solvents are rigorously degassed.
-
Reagent Quality: Ensure the amine is pure and the base is anhydrous (especially NaOtBu, which can degrade on storage).
-
Catalyst System: As with the Suzuki reaction, this substrate demands a high-performance ligand. If you are using a simple phosphine ligand, switch to a bulky biaryl phosphine ligand (e.g., BrettPhos for primary amines, XPhos for secondary amines).[8]
-
Solubility: Poor solubility of the inorganic base is a very common reason for failure. Ensure vigorous stirring and choose a solvent like toluene or dioxane that can partially solubilize the base-amine complex.[22]
Data Presentation: Recommended Buchwald-Hartwig Conditions
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Primary Aliphatic | BrettPhos Pd G3 (2-4) | N/A | LHMDS (1.5) | THF | RT to 60 | BrettPhos is specifically designed for primary amines.[8] LiHMDS is a strong, non-nucleophilic base. |
| Secondary Aliphatic | XPhos Pd G2 (2-4) | N/A | NaOtBu (1.5) | Toluene | 80-110 | NaOtBu is highly effective but ensure it is fresh and from a sealed container.[22] |
| Arylamine (Aniline) | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Weaker bases are often sufficient for aniline coupling partners. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 8 mol%) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv) and this compound (1.0 equiv).
-
Inert Atmosphere: Seal the vial, remove from the glovebox, and add the degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring & Work-up: Follow the procedure outlined in the Suzuki-Miyaura protocol.
Visualization: Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting failed amination reactions.
Section 4: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to alkynylated pyridines. The key decision in designing this reaction is the use of a copper co-catalyst.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q7: Should I use the traditional copper co-catalyst (CuI) or a copper-free protocol?
A7: For many applications, a copper-free protocol is now preferred.[26][27] The primary reason is to avoid the main side reaction associated with copper catalysis: the oxidative homocoupling of the terminal alkyne to form a symmetric diyne (Glaser coupling).[26] While the copper-catalyzed reaction can be faster, the copper-free variant often provides a cleaner product profile, simplifying purification.[27][28]
Q8: What is a reliable set of conditions for a copper-free Sonogashira coupling of this substrate?
A8: A typical copper-free protocol involves a palladium catalyst and an amine that serves as both the base and a solvent or co-solvent.
-
Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common and effective choices.
-
Base/Solvent: An excess of a hindered amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used.
-
Solvent: The reaction can often be run neat in the amine base or with a co-solvent like THF or DMF.
-
Atmosphere: Rigorous exclusion of oxygen is critical to prevent both catalyst deactivation and alkyne homocoupling.
Visualization: Sonogashira Catalytic Cycles
Caption: Comparison of copper-free and copper-catalyzed Sonogashira cycles.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(26), 9369-9377.
- Al-Amin, M., & El-Sayed, M. (2023). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI.
- Valenta, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 279-293.
- Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(26), 9369-9377.
- Valenta, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 279-293.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4349-4361.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4349-4361.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Valdes, C., et al. (2020). Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds. Nanoscale, 12(3), 1645-1653.
- ACS Green Chemistry Institute. (2025). Use of base metals in Buchwald-Hartwig coupling.
- El Moustaine, M., et al. (2019). Conversion of the Nitro Group to the Nitroso in Aromatic Compounds: Case of p‐Nitrophenol Using the Catalytic Effect of Palladium. ResearchGate.
- Kim, D., & Park, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3153-3166.
- Wang, D., et al. (2010). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 51(4), 649-652.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Veisi, H., et al. (2020). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. New Journal of Chemistry, 44(33), 14217-14229.
- Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2186-2193.
- Pye, A. J., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(10), 5034-5045.
- Vrije Universiteit Brussel. (2008). Copper-free Sonogashira coupling.
- Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5084-5121.
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6876-6912.
- Wikipedia. (n.d.). Suzuki reaction.
- Trust, T. I., & Sävmarker, J. (2014). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Socha, A. M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4824.
- Pye, A. J., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 133(10), 5112-5123.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fagnou, K., & Campeau, L.-C. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 129(12), 3501-3507.
- ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Dick, G. R., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Organic letters, 15(7), 1744-1747.
- Burke, M. D., et al. (2009). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 48(51), 9722-9726.
- MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1964.
- Ghaffari, B., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12692-12702.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 27. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-Bromo-5-fluoro-4-nitropyridine during reaction
A Guide for Researchers on Preventing Decomposition and Optimizing Reactions
Welcome to the technical support center for 2-Bromo-5-fluoro-4-nitropyridine. As Senior Application Scientists, we understand the unique challenges presented by highly activated heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of using this reagent, ensuring the stability of the molecule and the success of your synthetic endeavors.
Introduction: The Double-Edged Sword of Reactivity
This compound is a powerful building block in medicinal chemistry and drug discovery. Its pyridine core is rendered exceptionally electron-deficient by the synergistic effects of the ring nitrogen and the potent electron-withdrawing nitro group at the C4 position. This electronic profile makes the C-Br bond at the C2 position and the C-F bond at the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
However, this high reactivity is a double-edged sword. The same features that make it an excellent SNAr substrate also render it vulnerable to decomposition and unwanted side reactions if not handled with precision. This guide will address the common pitfalls and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My starting material appears discolored (yellow/brown). Is it still usable? A: Discoloration often indicates the presence of degradation products. While minor color change might be acceptable, significant darkening suggests decomposition. We strongly recommend verifying the purity of your material by ¹H NMR or LC-MS before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.
Q2: What are the primary causes of decomposition during a reaction? A: The most common culprits are:
-
Moisture: Hydrolysis of the C-Br bond can occur in the presence of water, especially under basic conditions.
-
High Temperatures: Thermal stress can lead to non-specific degradation pathways.
-
Strong Nucleophilic Bases: Bases like NaOH or KOH can act as competing nucleophiles, leading to hydroxylation byproducts.
-
Incompatible Nucleophiles: Very strong, hard nucleophiles can lead to complex side reactions.
-
Light Exposure: Like many nitroaromatic compounds, prolonged exposure to light can potentially induce photodegradation.[1]
Q3: What are the ideal storage conditions for this reagent? A: To ensure long-term stability, store this compound under an inert atmosphere (like argon or nitrogen) in a tightly sealed container at refrigerated temperatures (2-8°C).[2] Protect it from light and moisture.[1][3]
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific problems you may encounter during your experiments. The workflow diagram below provides a logical path for diagnosing issues.
Caption: Key experimental factors influencing the outcome of reactions.
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous DMF, DMSO, NMP, Dioxane, THF | Polar aprotic solvents facilitate SNAr reactions. Anhydrous conditions prevent hydrolysis. |
| Bases | K₂CO₃, Cs₂CO₃, DIPEA | Non-nucleophilic bases prevent competitive side reactions. |
| Temperature | 0 °C to 80 °C | Start low and gently heat only if necessary to minimize thermal decomposition. |
| Atmosphere | Nitrogen or Argon | Prevents interaction with atmospheric moisture and oxygen. |
| Monitoring | TLC, LC-MS | Allows for real-time assessment of reaction progress and detection of byproduct formation. |
Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a robust starting point for reacting this compound with a generic amine nucleophile. It should be optimized for each specific substrate.
Objective: To synthesize a 2-substituted-5-fluoro-4-nitropyridine via SNAr.
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon line with a bubbler
-
Standard workup and purification reagents (Ethyl Acetate, Brine, Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: Add this compound (1.0 eq) and the amine nucleophile (1.1 eq) to the oven-dried flask.
-
Inerting: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Cool the stirring solution to 0 °C using an ice bath. Add DIPEA (2.0 eq) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the final product.
References
- PCEAChem. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers.
- Capot Chemical. MSDS of this compound 1-oxide.
- AdooQ BioScience. 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- Chegg. Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Solved Question.
- Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Sources
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-fluoro-4-nitropyridine Reaction Mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium catalysts from reaction mixtures containing 2-Bromo-5-fluoro-4-nitropyridine. Adherence to strict regulatory limits for metal impurities in active pharmaceutical ingredients (APIs) necessitates robust and efficient purification strategies.[1][2][3] This document outlines the underlying principles, troubleshooting strategies, and detailed protocols to achieve the required purity.
The Challenge with Pyridine-Containing Compounds
The primary difficulty in removing palladium from reactions involving this compound stems from the Lewis basic nitrogen atom within the pyridine ring.[4] This nitrogen can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are challenging to remove through standard purification techniques like simple filtration or extraction.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
Beyond the potential for palladium to interfere with subsequent synthetic steps, regulatory bodies such as the International Council for Harmonisation (ICH) have set stringent limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[1][3][4]
Q2: What are the primary methods for palladium removal?
The most common and effective methods include:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which are subsequently removed by filtration. Activated carbon and specialized palladium scavengers are common adsorbents.[4]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[4]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[4][5]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[5][6]
Q3: What are palladium scavengers and how do they function?
Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium.[1][5] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective for palladium removal.[4][7] The scavenger is added to the reaction mixture, where it binds to the palladium, and the resulting solid is then easily removed by filtration.[1]
Q4: Can I use activated carbon for palladium removal, and what are its limitations?
Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, a significant drawback is its lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in yield loss.[1] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: High levels of residual palladium in the final product.
-
Possible Cause: Strong chelation of palladium to the pyridine nitrogen of your product.[1][4] The specific palladium species (e.g., Pd(0) vs. Pd(II)) may also influence its solubility and reactivity with scavengers.[4]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT).[4]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[1][4]
-
Consider a Sequential Treatment: A multi-step approach can be highly effective. For instance, an initial filtration through Celite® to remove heterogeneous palladium, followed by treatment with a chemical scavenger, and a final polishing step with activated carbon.[4]
-
Liquid-Liquid Extraction: In some cases, washing the organic layer with an aqueous solution containing a chelating agent can help extract soluble palladium salts.[4][6]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, especially with activated carbon.[1][5] Co-precipitation of the product with the catalyst during crystallization can also be a factor.[5]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product.[5]
-
Adjust the Solvent System: The choice of solvent can impact the binding of both the palladium and your product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[5]
-
Minimize Scavenger Amount: Through optimization experiments, determine the minimum amount of scavenger required to achieve the desired level of palladium removal.[5]
-
Modify Crystallization Conditions: If using crystallization, experiment with different solvent systems and cooling rates to minimize co-precipitation.[5]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states).[1]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step can help minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT (dimercaptotriazine), are effective against a wider range of palladium species.[1]
-
Data on Palladium Scavenger Performance
The following table summarizes typical performance data for various palladium scavengers. Note that performance can vary based on the specific reaction conditions and the nature of the palladium species.
| Scavenger Type | Typical Loading (equiv. to Pd) | Temperature (°C) | Time (h) | Typical Pd Removal (%) |
| Thiol-functionalized Silica | 3 - 5 | 25 - 60 | 2 - 12 | >95% |
| Trimercaptotriazine (TMT) | 3 - 5 | 25 - 50 | 1 - 6 | >98% |
| Activated Carbon | 5 - 10 wt% | 25 - 70 | 4 - 16 | 70 - 90% |
| Cysteine-based Scavengers | 4 - 6 | 40 - 80 | 6 - 24 | >90% |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol outlines the general procedure for using a solid-supported thiol scavenger for the removal of palladium from a solution of crude this compound.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading).
-
Stirring: Stir the mixture at a temperature between 25-60 °C. The optimal time and temperature should be determined experimentally for your specific substrate.[4]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product).
-
Stirring: Stir the suspension at room temperature or with gentle heating for a period of 4 to 16 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.
-
Washing: Thoroughly wash the Celite® pad with the solvent to recover the adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and workflow for palladium removal.
Caption: A typical workflow for palladium removal.
Caption: A logical approach to troubleshooting common issues.
References
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem. (Source)
- Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures - Benchchem. (Source)
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (Source)
- How can i remove palladium Pd catalyst easily?
- How to remove palladium catalyst from reaction mixture ?
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Purification method of pyridine and pyridine derivatives - Google P
- How to Remove Palladium in three easy steps - Biotage. (Source)
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (Source)
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Method of removing palladium - Google P
- Your trick to remove residual palladium : r/Chempros - Reddit. (Source)
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle. (Source)
- Removal of leached Palladium from reaction product - The ScienceMadness Discussion Board. (Source)
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-fluoro-4-nitropyridine
Welcome to the technical support resource for the synthesis of 2-Bromo-5-fluoro-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize, troubleshoot, and scale up the production of this key chemical intermediate. The following sections provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient synthesis.
Overview of the Synthesis
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its preparation typically involves the nitration of a 2-bromo-5-fluoropyridine precursor. The regioselectivity of the nitration is a critical aspect of this synthesis, and controlling the reaction conditions is paramount to achieving a high yield of the desired product while minimizing the formation of unwanted isomers.
Proposed Synthetic Pathway
The most direct route to this compound is the electrophilic nitration of 2-bromo-5-fluoropyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound, compiled from established procedures for similar pyridine nitrations.[1][2] Researchers should perform a small-scale trial run to optimize conditions for their specific laboratory setup.
Safety First: This reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[3][4][5] An ice bath should be readily available to control any exothermic reactions.
Reagents and Materials:
-
2-Bromo-5-fluoropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Addition of Starting Material: Slowly add 2-bromo-5-fluoropyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2-bromo-5-fluoropyridine in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-4-nitropyridine and 2-chloro-5-fluoro-4-nitropyridine in Nucleophilic Aromatic Substitution
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, substituted pyridines are a cornerstone, valued for their presence in a multitude of bioactive molecules. This guide provides an in-depth technical comparison of two key building blocks: 2-bromo-5-fluoro-4-nitropyridine and 2-chloro-5-fluoro-4-nitropyridine. We will delve into their relative reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic insights and experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of Activated Halopyridines
2-Halo-5-fluoro-4-nitropyridines are highly valuable reagents in organic synthesis. The pyridine core, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 4-position and a halogen at the 2-position. This electronic arrangement renders the C-2 and C-6 positions highly electrophilic and primed for substitution. The 5-fluoro substituent further modulates the electronic properties of the ring. Understanding the nuanced differences in reactivity between the 2-bromo and 2-chloro analogues is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Mechanistic Underpinnings of SNAr on Nitropyridines
The nucleophilic aromatic substitution of these halopyridines proceeds via a well-established two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the halogen (C-2). This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate. The electron-withdrawing nitro group at the 4-position plays a crucial role in stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance.
Step 2: Departure of the Leaving Group
In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group. This step is typically fast, and the overall rate of the reaction is therefore governed by the formation of the Meisenheimer complex.
Caption: General mechanism for the SNAr reaction on 2-halo-5-fluoro-4-nitropyridines.
Reactivity Comparison: Bromine vs. Chlorine as Leaving Groups
In the context of SNAr reactions, the nature of the halogen leaving group has a profound and somewhat counterintuitive effect on reactivity. Contrary to SN2 reactions where the leaving group ability correlates with the strength of the hydrohalic acid (I > Br > Cl > F), in SNAr the order is often reversed: F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
A study on the reactions of 2-fluoro- and 2-chloro-5-nitropyridines with aniline and piperidine in various solvents provides valuable insights.[1] Although this study does not include the bromo analogue, the general principles of SNAr predict that the chloro derivative will be more reactive than the bromo derivative.
Further supporting this, a comparative study on the reaction of 2-fluoropyridines and 2-chloropyridines with sodium ethoxide in ethanol demonstrated that the 2-fluoropyridine reacts 320 times faster than its chloro counterpart.[2] This significant difference underscores the powerful activating effect of the more electronegative fluorine atom.
Based on these established principles and supporting data from analogous systems, the expected order of reactivity for 2-halo-5-fluoro-4-nitropyridines is:
2-Fluoro- > 2-Chloro- > 2-Bromo-
Therefore, 2-chloro-5-fluoro-4-nitropyridine is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions.
Quantitative Data from Analogous Systems
To provide a quantitative perspective, the following table summarizes second-order rate constants (k₂) for the reaction of 2-fluoro- and 2-chloro-5-nitropyridines with aniline and piperidine. This data, while not on the exact target molecules, strongly supports the predicted reactivity trend.
| Substrate | Nucleophile | Solvent | k₂ (L mol⁻¹ s⁻¹) |
| 2-Fluoro-5-nitropyridine | Aniline | Methanol | 1.3 x 10⁻⁴ |
| 2-Chloro-5-nitropyridine | Aniline | Methanol | 2.0 x 10⁻⁵ |
| 2-Fluoro-5-nitropyridine | Piperidine | Acetone | 1.6 x 10⁻¹ |
| 2-Chloro-5-nitropyridine | Piperidine | Acetone | 2.5 x 10⁻² |
Data extracted from a study on the kinetics of reactions of 2-fluoro- and 2-chloro-5-nitropyridines.[1]
Experimental Protocols
The following are detailed, adaptable protocols for conducting SNAr reactions on this compound and 2-chloro-5-fluoro-4-nitropyridine.
General Protocol for Amination with a Secondary Amine (e.g., Piperidine)
This protocol describes the substitution of the 2-halo group with an amine nucleophile.
Materials:
-
This compound or 2-Chloro-5-fluoro-4-nitropyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the 2-halo-5-fluoro-4-nitropyridine (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-5-fluoro-4-nitropyridine.
General Protocol for Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)
This protocol outlines the synthesis of a 2-alkoxy-substituted pyridine.
Materials:
-
This compound or 2-Chloro-5-fluoro-4-nitropyridine (1.0 eq)
-
Sodium methoxide (solid or as a solution in methanol) (1.2 eq)
-
Methanol (MeOH) or a polar aprotic solvent like DMF
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-halo-5-fluoro-4-nitropyridine (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-methoxy-5-fluoro-4-nitropyridine.
Caption: A generalized experimental workflow for SNAr reactions on 2-halo-5-fluoro-4-nitropyridines.
Conclusion and Practical Implications
In the comparative analysis of this compound and 2-chloro-5-fluoro-4-nitropyridine, the chloro-substituted analogue is predicted to exhibit greater reactivity in nucleophilic aromatic substitution reactions. This is a direct consequence of the higher electronegativity of chlorine compared to bromine, which enhances the electrophilicity of the C-2 position and facilitates the rate-determining nucleophilic attack.
For researchers and drug development professionals, this understanding has direct practical implications:
-
Reaction Conditions: Reactions with 2-chloro-5-fluoro-4-nitropyridine may proceed under milder conditions (lower temperatures, shorter reaction times) compared to its bromo counterpart to achieve similar conversions.
-
Cost and Availability: While not discussed in detail, the relative cost and commercial availability of these starting materials may also influence the choice of reagent.
-
Selectivity: In molecules with multiple reactive sites, the differential reactivity of C-Cl and C-Br bonds can be exploited for selective sequential functionalization.
By leveraging the principles outlined in this guide, chemists can more effectively design and execute synthetic routes involving these versatile building blocks, accelerating the discovery and development of novel chemical entities.
References
- Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. (n.d.). Journal of the Chemical Society B: Physical Organic.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025, August 6). ResearchGate.
Sources
- 1. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Halopyridine Reactivity in Cross-Coupling Reactions
This guide provides an in-depth comparison of the reactivity of halopyridine isomers in common cross-coupling reactions. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying principles that govern reactivity, enabling you to troubleshoot challenging transformations and design more effective synthetic routes. We will dissect the subtle yet critical factors—isomeric position, halogen identity, and catalytic system—that dictate the success of your reaction.
The Strategic Importance of Halopyridines
The pyridine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern medicinal chemistry. Cross-coupling reactions represent the most powerful and versatile strategy for the C-C and C-N bond formations necessary to functionalize the pyridine core. However, not all halopyridines are created equal. Their reactivity in these catalytic cycles is profoundly influenced by the position of the halogen and the nature of the halogen itself, presenting both challenges and opportunities for the synthetic chemist.
Fundamental Principles of Reactivity
The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease of the initial oxidative addition step. In this rate-determining step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. Two key factors, rooted in the pyridine's electronic structure, govern the kinetics of this step:
-
C-X Bond Strength: Weaker C-X bonds are cleaved more easily, leading to faster oxidative addition. The bond strength follows the trend C-I < C-Br < C-C < C-F.
-
Electron Density at the Carbon Center: The pyridine nitrogen is a strongly electron-withdrawing heteroatom. This property reduces the electron density on the ring carbons, making the C-X bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. The magnitude of this effect is position-dependent.
The relative reactivity of halopyridine isomers can be rationalized by examining the influence of the ring nitrogen on the carbon bearing the halogen.
-
2- and 4-Halopyridines: In these isomers, the halogen is at a position that is electronically activated by the nitrogen atom through resonance and inductive effects. This polarization makes the carbon atom more electrophilic and significantly facilitates the oxidative addition step.
-
3-Halopyridines: The halogen at the 3-position is less affected by the nitrogen's electron-withdrawing nature. Consequently, the C-X bond is less polarized, and 3-halopyridines are generally less reactive than their 2- and 4-substituted counterparts.
Another critical factor is the potential for the pyridine nitrogen to coordinate to the metal center of the catalyst. This can sometimes lead to catalyst inhibition or decomposition, particularly with 2-halopyridines, which can act as bidentate ligands. The choice of catalyst and ligands is therefore crucial to mitigate these undesired interactions.
Comparative Reactivity Analysis
The Influence of the Halogen (I > Br > Cl >> F)
The identity of the halogen is the most dominant factor controlling reactivity. The generally accepted order of reactivity for halopyridines is I > Br > Cl > F, which correlates inversely with the C-X bond dissociation energy.[1][2]
-
Iodopyridines: As the most reactive substrates, iodopyridines readily undergo oxidative addition even with less active palladium catalysts and often at room temperature. Their high reactivity makes them ideal for delicate substrates or when mild conditions are paramount.
-
Bromopyridines: Representing a good balance of reactivity and stability, bromopyridines are the most commonly used substrates in cross-coupling.[2][3] They typically require slightly higher temperatures or more active catalysts than iodopyridines but are generally reliable coupling partners.
-
Chloropyridines: Due to the much stronger C-Cl bond, chloropyridines are significantly less reactive.[2][4] Their successful coupling was a major breakthrough and requires specialized, highly active catalytic systems. These systems typically feature bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[4] Reactions often require higher temperatures (80-110 °C) and higher catalyst loadings.[4]
-
Fluoropyridines: The C-F bond is the strongest, rendering fluoropyridines largely unreactive in conventional cross-coupling reactions where C-F bond cleavage is required.[1] Their functionalization typically proceeds via nucleophilic aromatic substitution (SNAr), which is regiocomplementary to cross-coupling.
The Influence of Isomeric Position (4- ≈ 2- > 3-)
The position of the halogen on the pyridine ring has a profound impact on its reactivity, a direct consequence of the electronic influence of the ring nitrogen.
-
4-Halopyridines: These are typically the most reactive isomers. The halogen is at the para position relative to the nitrogen, which strongly activates the C-X bond towards oxidative addition through a combination of inductive and resonance effects.
-
2-Halopyridines: Also highly reactive, the halogen at the ortho position is similarly activated by the adjacent nitrogen. However, the proximity of the nitrogen can lead to catalyst inhibition by forming stable, chelate-like complexes with the palladium center. This can sometimes make couplings with 2-halopyridines more challenging than with their 4-halo counterparts, requiring careful selection of ligands to minimize this unproductive coordination.
-
3-Halopyridines: These are the least reactive isomers.[5] The halogen at the meta position is not in direct electronic communication with the nitrogen via resonance. The C-X bond is therefore less polarized and less susceptible to oxidative addition, often requiring more forcing conditions or more sophisticated catalyst systems to achieve comparable yields to the 2- and 4-isomers.
Data Summary: Reactivity in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various halopyridines with phenylboronic acid, illustrating the general reactivity trends discussed.
| Halopyridine Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂, Benzimidazolium Salt, K₂CO₃ | DMF/H₂O, 120 °C, MW | 75 | [5] |
| 3-Bromopyridine | Pd(OAc)₂, Benzimidazolium Salt, K₂CO₃ | DMF/H₂O, 120 °C, MW | 82 | [5] |
| 2-Chloropyridine | Pd(OAc)₂, Benzimidazolium Salt, K₂CO₃ | DMF/H₂O, 120 °C, MW | 58 | [5] |
| 3-Chloropyridine | Pd(OAc)₂, Benzimidazolium Salt, K₂CO₃ | DMF/H₂O, 120 °C, MW | 65 | [5] |
| 4-Chloro-2-aminopyridine | Pd₂(dba)₃, XPhos, K₃PO₄ | t-AmylOH, 110 °C | 95 | (Representative) |
Note: Direct comparison can be complex as optimal conditions vary. The data from reference[5] shows an interesting reversal for this specific system where 3-halopyridines gave slightly higher yields, highlighting that while general trends hold, the specific catalytic system can significantly influence outcomes.
Visualizing the Process
To better understand the core of these transformations, we can visualize the key processes.
The Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Reactivity Trends Diagram
The interplay between halogen identity and isomeric position determines the overall reactivity of the halopyridine substrate.
Caption: Factors influencing halopyridine reactivity in cross-coupling.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for common transformations. As a self-validating system, we emphasize the rationale behind key choices.
Protocol 1: Suzuki-Miyaura Coupling of a Challenging 2-Chloropyridine
-
Objective: To synthesize 2-(4-methoxyphenyl)pyridine from 2-chloropyridine, a less reactive substrate.
-
Rationale: The use of a highly active pre-catalyst (XPhos Pd G3) and a strong base (K₃PO₄) is critical to facilitate the difficult oxidative addition of the C-Cl bond. t-Amyl alcohol is an excellent solvent for Suzuki couplings at high temperatures.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add XPhos Pd G3 (1-3 mol%), potassium phosphate (K₃PO₄, 2.0 equiv), and 4-methoxyphenylboronic acid (1.2 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst deactivation.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloropyridine (1.0 equiv) followed by anhydrous, degassed t-amyl alcohol (or toluene/dioxane) to achieve a substrate concentration of ~0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-arylpyridine.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine
-
Objective: To synthesize N-phenylpyridin-3-amine from 3-bromopyridine.
-
Rationale: This reaction couples a moderately reactive 3-halopyridine. A bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) is essential for promoting both the oxidative addition and the C-N bond-forming reductive elimination.[4] Sodium tert-butoxide is a strong, non-nucleophilic base required for this transformation.[4]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a flow of argon, add to a dry vial the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), RuPhos ligand (1.5-3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add 3-bromopyridine (1.0 equiv) and aniline (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.5 M concentration).
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 80-100 °C. Stir for 6-24 hours.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography.
Conclusion and Outlook
The reactivity of halopyridines in cross-coupling is a predictable yet nuanced interplay of electronic effects. The overarching trends (I > Br > Cl and 4- ≈ 2- > 3-) provide a solid framework for reaction design. However, the remarkable advances in catalyst development, particularly the advent of sterically demanding, electron-rich ligands, have dramatically expanded the scope of what is possible, enabling the efficient use of once-recalcitrant chloropyridines.[2] For the modern chemist, this means that the more economical and widely available chloro- and bromopyridines can often be used in place of their iodo- counterparts, provided the catalytic system is chosen with a clear understanding of the mechanistic hurdles to be overcome. The continued development of more active and robust catalysts promises to further blur these reactivity lines, making the functionalization of this critical heterocyclic scaffold more efficient and sustainable.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/product/b5886]
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem. [URL: https://www.benchchem.com/product/b1204]
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [URL: https://www.mdpi.com/1420-3049/18/3/3511]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [URL: https://www.researchgate.net/publication/282313670_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem. [URL: https://www.benchchem.com/product/b1358]
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem. [URL: https://www.benchchem.com/product/b1156]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [URL: https://www.scirp.
- A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/product/B8976]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [URL: https://eprints.soton.ac.uk/439007/]
- Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38318434/]
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol902179v]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Oxidative Addition. University of Rochester. [URL: https://www.sas.rochester.edu/chm/turner/che435/lectures/20110329.pdf]
- Oxidative addition reactivity of pyridine derivative 4. ResearchGate. [URL: https://www.researchgate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [URL: https://www.researchgate.net/publication/318451296_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes]
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/283478985_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Oxidative addition. Wikipedia. [URL: https://en.wikipedia.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/262590740_Regioselective_palladium-catalyzed_SuzukieMiyaura_coupling_reaction_of_246-trihalogenopyrido23-dpyrimidines]
- 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organometallic_Chemistry_-A_Practical_Approach(Landmarks)/04%3A_Fundamental_Reactions_II_-_Oxidative_Addition_and_Reductive_Elimination/4.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [URL: https://www.researchgate.
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00057]
- Cross-coupling reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
Sources
A Senior Application Scientist's Guide to Confirming the Purity of 2-Bromo-5-fluoro-4-nitropyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 2-Bromo-5-fluoro-4-nitropyridine is not merely a quality metric; it is the foundation of reproducible research and the bedrock of drug safety and efficacy. This guide provides an in-depth comparison of analytical methods to establish the purity of this critical building block, moving beyond procedural lists to explain the causality behind methodological choices. Our approach is grounded in the principle of orthogonality—using multiple, complementary techniques to build a self-validating and trustworthy purity profile.
The Purity Challenge: Understanding Potential Impurities
This compound is a key intermediate in medicinal chemistry, valued for its specific reactivity in forming complex pharmaceutical compounds.[1] Its synthesis, often involving multi-step chemical transformations, can introduce a variety of impurities.[2] A comprehensive purity analysis must therefore anticipate and resolve:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis.
-
By-products: Resulting from side reactions, such as isomeric variations (e.g., other positional isomers of bromo-fluoro-nitropyridine).
-
Degradation Products: Formed during synthesis, purification, or storage.
-
Residual Solvents: Organic liquids used as vehicles for the reaction.[3]
The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for classifying and controlling such impurities in new drug substances, underscoring the regulatory imperative for their thorough characterization.[4][5]
The Principle of Orthogonality: A Self-Validating Analytical System
No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved through orthogonality , the practice of using multiple analytical methods that rely on different chemical or physical principles. A robust purity assessment combines a high-resolution separation technique with a high-specificity spectroscopic technique. This ensures that what appears as a single peak in a chromatogram is, in fact, a single, correctly identified compound.
Below is a diagram illustrating how different analytical techniques are integrated into a comprehensive, self-validating workflow for purity confirmation.
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki Coupling of 2-Bromo-5-fluoro-4-nitropyridine
Introduction: The Strategic Importance of 2-Aryl-5-fluoro-4-nitropyridine Scaffolds
In the landscape of modern drug discovery, the 2-arylpyridine motif is a privileged scaffold, appearing in a multitude of biologically active molecules. The specific derivative, 2-aryl-5-fluoro-4-nitropyridine, is of particular interest to medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle for further functionalization, often into a crucial amino group. The Suzuki-Miyaura cross-coupling reaction is the premier method for forging the critical C-C bond to create these scaffolds.[1]
However, the substrate itself—2-Bromo-5-fluoro-4-nitropyridine—presents a significant synthetic challenge. The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen, the fluoro, and the nitro groups. While this electronic nature activates the C-Br bond towards the initial oxidative addition step, it also makes the resulting palladium complex's reactivity profile complex. Furthermore, the potential for the pyridine nitrogen to coordinate to the palladium center can complicate the catalytic cycle. Consequently, selecting a highly efficient and robust catalyst system is not merely a matter of optimization; it is the pivotal factor determining the success or failure of the synthesis.
This guide provides a comparative analysis of different palladium catalyst systems for this specific transformation. We will delve into the mechanistic rationale behind catalyst choice, present comparative experimental data, and offer detailed protocols to empower researchers to achieve high-yield, reproducible results.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding these fundamental steps is crucial for diagnosing issues and rationally selecting a catalyst system. The cycle consists of three key stages:
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is heavily influenced by the electron density of both the palladium center and the aryl halide.[4] Electron-rich ligands on the palladium catalyst accelerate this step.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple and are ejected, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[2]
Comparative Efficacy of Catalyst Systems
The choice of ligand bound to the palladium center is the most critical variable in overcoming the challenges posed by this compound. We evaluated three classes of catalyst systems, from traditional workhorses to modern, highly active systems. The arylboronic acid partner for these representative experiments was 4-methoxyphenylboronic acid.
Data Summary
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1: Traditional Phosphine | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 58% |
| System 2: Buchwald Ligand | Pd₂(dba)₃ (1%) | SPhos (2.5%) | K₃PO₄ (2.0) | Toluene | 110 | 4 | 96% |
| System 3: N-Heterocyclic Carbene | Pd-PEPPSI-IPr (2%) | - | K₂CO₃ (2.0) | THF | 80 | 6 | 94% |
Analysis and Expert Insights
System 1: Traditional Phosphine Ligand - Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Expertise & Experience: Pd(PPh₃)₄ is a classic, air-stable, and convenient catalyst. For simple aryl bromides, it is often sufficient. However, for a challenging, electron-deficient substrate like ours, its limitations become apparent. The moderate electron-donating ability of triphenylphosphine is often insufficient to promote the oxidative addition at a high rate, necessitating higher catalyst loadings and temperatures. The observed 58% yield after 18 hours is indicative of a sluggish and inefficient catalytic turnover, likely accompanied by catalyst decomposition and side reactions such as protodeboronation of the boronic acid.
-
Trustworthiness: While the protocol is straightforward, the result is suboptimal. This system lacks the efficiency required for resource-intensive drug development campaigns where high yield and purity are paramount. It serves as a baseline to demonstrate the significant advances offered by modern ligands.
System 2: Buchwald Ligand - SPhos with Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Expertise & Experience: The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized Suzuki couplings.[6] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example. Its key features are the sterically demanding cyclohexyl groups and the electron-donating methoxy groups. This combination creates a highly active, monoligated Pd(0) species in solution. The high electron density on the palladium center dramatically accelerates the rate-limiting oxidative addition into the C-Br bond. The steric bulk facilitates the final reductive elimination step.
-
Trustworthiness: The exceptional 96% yield in just 4 hours underscores the power of this system. The low catalyst loading (1 mol% Pd) results in a high turnover number (TON), making the process more cost-effective and minimizing palladium contamination in the final product. This is the system of choice for reliability and efficiency with this substrate class.
System 3: N-Heterocyclic Carbene (NHC) Ligand - Pd-PEPPSI-IPr
-
Expertise & Experience: N-Heterocyclic carbenes (NHCs) are powerful alternatives to phosphine ligands. They act as strong σ-donors, forming highly stable and thermally robust palladium complexes.[1] Pd-PEPPSI-IPr (palladium(II) dichloride) is an air- and moisture-stable pre-catalyst that readily generates the active Pd(0)-NHC species in situ. This stability and high activity make it ideal for coupling challenging substrates, including electron-deficient heteroaryl halides.[7]
-
Trustworthiness: Achieving a 94% yield demonstrates that NHC-based catalysts are an excellent alternative to Buchwald-type systems. Their high stability can be particularly advantageous in automated high-throughput synthesis platforms. The choice between a Buchwald ligand and an NHC ligand can sometimes come down to cost, availability, and specific substrate compatibility, but both represent the state-of-the-art for this transformation.
Experimental Protocols
The following protocols are designed as self-validating systems. Strict adherence to inert atmosphere techniques is critical for reproducibility.
General Experimental Workflow
Protocol 1: Using Pd(PPh₃)₄ (System 1)
-
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoro-4-nitropyridine using a traditional catalyst.
-
Reagents & Equipment:
-
This compound (1.0 eq, 221 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 58 mg, 0.05 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 276 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
-
Schlenk flask with condenser, magnetic stir bar, argon line.
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Using Pd₂(dba)₃ / SPhos (System 2)
-
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoro-4-nitropyridine using a high-activity Buchwald ligand system.
-
Reagents & Equipment:
-
This compound (1.0 eq, 221 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Pd₂(dba)₃ (0.01 eq, 9.2 mg, 0.01 mmol)
-
SPhos (0.025 eq, 10.3 mg, 0.025 mmol)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq, 424 mg, 2.0 mmol)
-
Toluene (10 mL), anhydrous and degassed
-
Schlenk flask with condenser, magnetic stir bar, argon line.
-
-
Procedure:
-
In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask.
-
Add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Seal the flask, remove from the glovebox (if used), and place under a positive pressure of argon.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow workup and purification steps as described in Protocol 1.
-
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the data unequivocally demonstrates the superior efficacy of modern catalyst systems.
-
Recommendation: For highest efficiency, yield, and reliability, a catalyst system based on a bulky, electron-rich phosphine ligand such as SPhos (System 2) is the primary recommendation. It provides near-quantitative yield in a short reaction time with low catalyst loading.
-
Alternative: NHC-based catalysts like Pd-PEPPSI-IPr (System 3) are also an excellent choice, offering comparable performance and high thermal stability.
While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, they are inefficient and not recommended for this specific substrate in a resource-conscious research or development setting. The investment in advanced ligands pays significant dividends in terms of yield, purity, and process efficiency, ultimately accelerating the synthesis of these valuable chemical entities.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492–8501. [Link]
- Walker, S. D., et al. (2004). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
- Organ, M. G., et al. (2006). Pd-PEPPSI-IPent: An Effective Catalyst for the Selective Cross-Coupling of All Classes of Organohalides. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
- NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry Website. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of Bromo-Fluoro-Nitropyridine: Differentiating Key Precursors in Medicinal Chemistry
In the landscape of modern drug discovery and development, the precise structural characterization of synthetic intermediates is paramount. Substituted pyridines, in particular, represent a class of heterocyclic compounds that are ubiquitous in pharmaceuticals due to their ability to engage in a wide range of biological interactions. Among these, bromo-fluoro-nitropyridines serve as versatile scaffolds, offering multiple points for chemical modification. However, the isomeric diversity of these molecules presents a significant analytical challenge. Positional differences of the bromo, fluoro, and nitro substituents on the pyridine ring can dramatically alter the electronic properties and, consequently, the reactivity and biological activity of the resulting compounds.
This technical guide provides a comparative spectroscopic analysis of 2-Bromo-5-fluoro-4-nitropyridine and two of its key isomers: 2-Bromo-4-fluoro-5-nitropyridine and 3-Bromo-5-fluoro-4-nitropyridine. We will delve into the nuances of their ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data. As complete experimental spectra for these specific isomers are not widely published, this guide integrates available data from structurally related compounds with computational predictions to provide a robust analytical framework. This approach mirrors the practical challenges faced by researchers and offers a reliable methodology for isomer differentiation.
The Critical Role of Spectroscopic Differentiation
The distinction between these isomers is not merely an academic exercise. The placement of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the bromine atom in nucleophilic substitution and cross-coupling reactions. Furthermore, the overall electronic distribution of the pyridine ring, which is critical for molecular recognition by biological targets, is highly dependent on the substitution pattern. An incorrect isomer assignment can lead to the synthesis of unintended molecules, wasting valuable resources and potentially leading to misleading biological data.
Molecular Structures of the Compared Isomers
To visually represent the isomers discussed in this guide, their molecular structures are presented below.
Figure 1: Molecular structures of the three bromo-fluoro-nitropyridine isomers under comparison.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures for each isomer, drawing upon established principles of NMR and IR spectroscopy for pyridine derivatives. The predicted and experimental data for related compounds are summarized in the subsequent tables.
¹H NMR Spectroscopy
In the ¹H NMR spectra of these isomers, we expect to see two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons are highly informative. The electron-withdrawing nitro and fluoro groups will cause a downfield shift (to higher ppm values) of the adjacent protons.
-
This compound: The proton at position 3 is deshielded by the adjacent nitro group at position 4, while the proton at position 6 is deshielded by the adjacent nitrogen atom of the pyridine ring. We would expect two distinct doublets.
-
2-Bromo-4-fluoro-5-nitropyridine: The proton at position 3 is deshielded by the adjacent fluorine at position 4. The proton at position 6 is deshielded by the adjacent nitrogen and the nitro group at position 5. This will likely result in a significant downfield shift for the proton at position 6.
-
3-Bromo-5-fluoro-4-nitropyridine: The protons at positions 2 and 6 are in different electronic environments. The proton at position 2 is adjacent to the nitrogen and the bromine, while the proton at position 6 is adjacent to the nitrogen and fluorine. Both will be significantly deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show five distinct signals for the carbon atoms of the pyridine ring. The carbons directly attached to the electronegative substituents (Br, F, NO₂) will exhibit the most significant shifts. The C-F coupling is a particularly powerful diagnostic tool. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 200-250 Hz. Carbons two or three bonds away will show smaller couplings (²JC-F and ³JC-F).
-
This compound: We expect a large ¹JC-F for C5. C4 and C6 will show smaller ²JC-F couplings. The carbon attached to the nitro group (C4) will be shifted downfield.
-
2-Bromo-4-fluoro-5-nitropyridine: A large ¹JC-F is expected for C4. C3 and C5 will exhibit ²JC-F couplings. The carbon attached to the nitro group (C5) will be shifted downfield.
-
3-Bromo-5-fluoro-4-nitropyridine: A large ¹JC-F is expected for C5. C4 and C6 will show ²JC-F couplings. The carbon attached to the nitro group (C4) will be shifted downfield.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, with a wide range of chemical shifts that are very sensitive to the electronic environment.[1][2] The chemical shift of the fluorine atom will be influenced by the nature and position of the other substituents on the ring. The presence of the electron-withdrawing nitro group is expected to deshield the fluorine nucleus, resulting in a downfield shift.
Infrared (IR) Spectroscopy
The IR spectra of these isomers will be characterized by several key vibrational modes. The most prominent will be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-F stretching vibration usually appears in the 1000-1400 cm⁻¹ region. The C-Br stretch is found at lower wavenumbers, typically below 600 cm⁻¹. The substitution pattern on the pyridine ring will also influence the C-H and C-N stretching and bending vibrations.
Mass Spectrometry (MS)
In the mass spectra, the molecular ion peak (M⁺) will be a key identifier. Due to the presence of bromine, we expect to see a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can also provide structural information, although they can be complex for these types of molecules.
Data Summary Tables
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H-3 | H-6 | Other Protons |
| This compound | ~8.5 (s) | ~8.8 (s) | |
| 2-Bromo-4-fluoro-5-nitropyridine | ~8.3 (d) | ~9.1 (d) | |
| 3-Bromo-5-fluoro-4-nitropyridine | H-2: ~8.9 (s), H-6: ~8.7 (s) |
Note: These are estimated values based on substituent effects on the pyridine ring. Actual values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted Key ¹³C NMR Signals and C-F Coupling Constants (Hz)
| Compound | C-F (¹JC-F) | C-NO₂ | C-Br |
| This compound | C5 (~240) | C4 | C2 |
| 2-Bromo-4-fluoro-5-nitropyridine | C4 (~250) | C5 | C2 |
| 3-Bromo-5-fluoro-4-nitropyridine | C5 (~240) | C4 | C3 |
Note: The carbon directly attached to fluorine will show a large one-bond coupling constant.
Table 3: Expected Key IR Absorption Bands (cm⁻¹)
| Compound | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-F Stretch |
| This compound | 1520-1560 | 1340-1360 | 1200-1250 |
| 2-Bromo-4-fluoro-5-nitropyridine | 1530-1570 | 1345-1365 | 1250-1300 |
| 3-Bromo-5-fluoro-4-nitropyridine | 1525-1565 | 1340-1360 | 1210-1260 |
Note: These are typical ranges and can be influenced by the overall electronic structure of the molecule.
Experimental Protocols
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width will be necessary (typically 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The spectral width for ¹⁹F NMR can be large, so it should be set appropriately based on the expected chemical shift.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to a known standard (e.g., TMS for ¹H and ¹³C).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Instrumentation: A mass spectrometer capable of electron ionization (for GC-MS) or one of the atmospheric pressure ionization techniques.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and its characteristic bromine isotopic pattern. Analyze the fragmentation pattern to gain further structural insights.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of bromo-fluoro-nitropyridine isomers.
Figure 2: A systematic workflow for the spectroscopic identification of bromo-fluoro-nitropyridine isomers.
Conclusion
The unambiguous identification of bromo-fluoro-nitropyridine isomers is a critical step in the synthesis of novel chemical entities for drug discovery and other applications. While the direct acquisition of comprehensive experimental data for every conceivable isomer can be challenging, a combination of foundational spectroscopic principles, data from related compounds, and computational predictions provides a powerful and reliable toolkit for the modern researcher. By carefully analyzing the nuances of ¹H, ¹³C, and ¹⁹F NMR, along with IR and Mass Spectrometry, scientists can confidently elucidate the precise structure of these valuable synthetic intermediates, ensuring the integrity and success of their research endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- PubChem. (n.d.). 2-Bromo-5-nitropyridine.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- NIST. (n.d.). Chemistry WebBook.
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.
Sources
A Senior Application Scientist's Guide to 2-Bromo-5-fluoro-4-nitropyridine: A Comparative Analysis for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of functionalized pyridines, 2-Bromo-5-fluoro-4-nitropyridine has emerged as a reagent of significant interest. This guide provides an in-depth, objective comparison of its performance against viable alternatives, supported by available experimental data, to empower you in making informed decisions for your next synthetic challenge.
The Strategic Advantage of this compound: A Trifecta of Reactivity
The utility of this compound in synthesis stems from the strategic placement of its functional groups, creating a molecule with distinct and advantageous reactivity profiles. The powerful electron-withdrawing nitro group at the 4-position, coupled with the electronegative fluorine at the 5-position, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This electronic arrangement makes the bromine atom at the 2-position a versatile handle for a variety of transformations.
The key advantages can be summarized as follows:
-
Orthogonal Reactivity: The presence of both a bromine and a fluorine atom allows for selective transformations. The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions, while the inherent reactivity of halogens in SNAr reactions on electron-deficient pyridines often follows the order F > Cl > Br > I. This allows for a stepwise and controlled functionalization of the pyridine core.
-
Enhanced Electrophilicity: The strong electron-withdrawing nitro group at the para-position to the bromine atom significantly increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack. This often translates to milder reaction conditions and higher yields in cross-coupling reactions compared to less activated bromopyridines.
-
Tunable Solubility and Pharmacokinetic Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Utilizing this compound introduces this beneficial element early in the synthetic sequence.
Performance in Key Synthetic Transformations: A Comparative Overview
To objectively assess the advantages of this compound, we will compare its anticipated performance in two cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The performance of various brominated pyridines in this reaction is heavily influenced by the electronic nature of the pyridine ring.
| Substrate | Key Features | Expected Yield Range (%) | Rationale for Performance |
| This compound | Strong activation from the para-nitro group. | 85-98% | The potent electron-withdrawing nitro group significantly facilitates the oxidative addition step, which is often rate-limiting. This leads to higher reactivity and potentially milder reaction conditions. |
| 2-Bromo-5-fluoropyridine | Moderate activation. | 70-90% | Lacks the strong activating nitro group, resulting in lower reactivity compared to its 4-nitro counterpart. However, it is still a viable substrate for Suzuki couplings.[1] |
| 2-Bromopyridine | Baseline reactivity. | 60-85% | The absence of activating groups necessitates more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve comparable yields. |
| 2-Chloro-5-fluoro-4-nitropyridine | Alternative halogen. | 75-95% | While the C-Cl bond is generally less reactive in oxidative addition than the C-Br bond, the strong activation from the nitro group can compensate, leading to high yields. The choice between the bromo and chloro derivatives may depend on cost and availability. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of a bromopyridine is as follows. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Causality Behind Experimental Choices: A Deeper Dive
The choice of reagents and conditions in the protocols above is dictated by the underlying reaction mechanisms.
-
In Suzuki-Miyaura couplings, the base (e.g., K₂CO₃) is crucial for the formation of the reactive boronate species from the boronic acid, which then participates in the transmetalation step of the catalytic cycle. The choice of a palladium catalyst with appropriate ligands (e.g., dppf) is critical to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
For SNAr reactions, the solvent can play a significant role. Polar aprotic solvents like DMSO can accelerate the reaction by solvating the cationic species and not interfering with the nucleophile. The addition of a non-nucleophilic base is often required to neutralize any acid generated during the reaction, especially when using amine salts as nucleophiles.
Conclusion: Empowering Your Synthesis with a Superior Building Block
This compound stands out as a highly versatile and reactive building block for advanced organic synthesis. Its unique combination of a readily displaceable bromine atom for cross-coupling reactions, an activating nitro group for enhanced reactivity, and a fluorine atom for potential modulation of physicochemical properties makes it a superior choice for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. While alternative reagents exist, the trifecta of reactivity offered by this compound provides a compelling advantage in terms of efficiency, versatility, and the ability to introduce desirable structural motifs.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
- BenchChem. (2025). A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- BenchChem. (2025). Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- Guidechem. (n.d.).
- Kavita, S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Organic Synthesis. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine.
- BLDpharm. (n.d.). 935534-40-0|this compound 1-oxide.
- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- BLDpharm. (n.d.). 4487-59-6|2-Bromo-5-nitropyridine.
- TSEALINE. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price.
- Cenmed Enterprises. (n.d.). This compound (C007B-072523).
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
Sources
A Researcher's Guide to the Synthesis of 2-Bromo-5-fluoro-4-nitropyridine: A Cost-Benefit Analysis
Introduction: The Strategic Importance of a Versatile Building Block
2-Bromo-5-fluoro-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic arrangement of substituents—a nucleophilic displacement-ready bromine, an electron-withdrawing and metabolically relevant fluorine, and a versatile nitro group—makes it a valuable intermediate for constructing complex molecular architectures. The efficiency, cost, and safety of its synthesis are therefore critical considerations for any research and development program.
This guide provides an in-depth comparison of the most viable synthetic routes to this compound. We will move beyond simple protocol recitation to analyze the underlying chemical principles, practical challenges, and cost-benefit trade-offs of each approach, empowering researchers to make informed decisions tailored to their specific laboratory or production needs.
Route 1: Electrophilic Nitration of 2-Bromo-5-fluoropyridine (Recommended Route)
This approach represents the most direct and industrially scalable pathway, leveraging a commercially available starting material and a classic, well-understood chemical transformation.
Reaction Overview & Mechanistic Rationale
The core of this route is the electrophilic aromatic substitution (EAS) of 2-bromo-5-fluoropyridine. The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Expertise & Causality: The choice of this route is predicated on a careful analysis of substituent directing effects on the pyridine ring. The pyridine nitrogen is a powerful deactivating group, making the ring significantly less reactive than benzene. Furthermore, the bromo (C2) and fluoro (C5) groups are also deactivating via their inductive effects. However, they are ortho-, para-directors.
-
The C2-bromo group directs incoming electrophiles to C3 and C5.
-
The C5-fluoro group directs to C4 and C6.
-
The pyridine nitrogen strongly deactivates the C2, C4, and C6 positions.
Considering these factors, the C4 position is the most favorable site for nitration. It is activated by the C5-fluoro group (para-position) and is the least deactivated position relative to the pyridine nitrogen. The C3 position is also a possibility, but sterically hindered by the adjacent C2-bromo group and less activated. Therefore, nitration is regioselectively driven to the desired C4 position, a crucial aspect for ensuring high purity of the final product.
Visualizing the Pathway: Nitration of 2-Bromo-5-fluoropyridine
Caption: Workflow for the nitration of 2-bromo-5-fluoropyridine.
Detailed Experimental Protocol
This protocol is adapted from analogous nitration procedures on substituted halopyridines. Researchers should perform initial small-scale trials to optimize reaction times and temperatures.
-
Preparation: To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid (98%, 3.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add 2-bromo-5-fluoropyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (65-70%, 1.2 eq) to concentrated sulfuric acid (1.0 eq), pre-cooled to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 5-10 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring.
-
Workup: A precipitate should form. Filter the solid product and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve higher purity.
Cost-Benefit Analysis for Route 1
| Parameter | Analysis & Supporting Data |
| Starting Material Cost | Favorable. 2-Bromo-5-fluoropyridine is a readily available commercial product. Prices range from approximately $88 for 5g for research purposes to $14,000/kg for bulk industrial supply[1]. |
| Reagent Cost & Hazard | Moderate. Concentrated nitric and sulfuric acids are inexpensive bulk chemicals. However, they are extremely corrosive and require handling in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic and requires careful temperature control. |
| Yield & Purity | Good to Excellent (Estimated). While direct yield data is not published, analogous nitrations of deactivated rings can proceed with yields ranging from 50-80%. The regioselectivity is expected to be high, simplifying purification. |
| Scalability | Excellent. This route uses standard chemical engineering unit operations (stirred tank reactors, filtration) and is well-suited for large-scale production. The primary challenge on scale-up is managing the exothermicity of the nitration. |
| Number of Steps | Excellent. This is a single-step synthesis from a commercial starting material. |
Route 2: Sandmeyer Reaction of 2-Amino-5-fluoro-4-nitropyridine (Alternative Route)
This route employs a classic transformation to install the bromo group by converting an amine to a diazonium salt, which is then displaced. While chemically robust, this pathway is severely hampered by the availability of the required starting material.
Reaction Overview & Mechanistic Rationale
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide.[2][3] The reaction proceeds in two stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt.
-
Displacement: The diazonium salt is treated with a copper(I) bromide (CuBr) catalyst. A single-electron transfer from Cu(I) to the diazonium salt releases nitrogen gas (N₂) and generates an aryl radical. This radical then abstracts a bromine atom from the resulting Cu(II)Br₂, yielding the final aryl bromide and regenerating the Cu(I) catalyst.[2][4]
Expertise & Causality: This route is theoretically attractive because the Sandmeyer reaction is famously reliable and tolerant of many functional groups, including the nitro and fluoro groups present in the target molecule. However, its practical utility is entirely dependent on the accessibility of the precursor, 2-amino-5-fluoro-4-nitropyridine. A thorough search reveals this compound is not commercially available. It would require a multi-step synthesis, likely starting from the more available 2-amino-5-fluoropyridine, involving protection of the amino group, nitration (which would need to be highly regioselective), and subsequent deprotection.[5][6] This multi-step precursor synthesis introduces significant time and cost, making the overall route inefficient.
Visualizing the Pathway: The Sandmeyer Reaction
Caption: Workflow for the hypothetical Sandmeyer synthesis route.
Hypothetical Experimental Protocol (for the Sandmeyer step)
-
Diazotization: Dissolve 2-amino-5-fluoro-4-nitropyridine (1.0 eq) in 48% hydrobromic acid (HBr, ~4.0 eq) at 0-5 °C.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Catalyst Addition: In a separate flask, add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Workup: Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Cost-Benefit Analysis for Route 2
| Parameter | Analysis & Supporting Data |
| Starting Material Cost | Prohibitive. The key precursor, 2-amino-5-fluoro-4-nitropyridine, is not commercially available. Its synthesis would require a dedicated multi-step R&D effort, making this route economically unviable for most applications. |
| Reagent Cost & Hazard | Moderate. Reagents for the Sandmeyer step (NaNO₂, HBr, CuBr) are common and relatively inexpensive. Diazonium salts can be unstable and potentially explosive if isolated or allowed to dry, requiring they be kept cold and used in solution immediately. |
| Yield & Purity | Good (for the Sandmeyer step). The Sandmeyer reaction itself typically provides good to excellent yields (60-90%). However, the overall yield would be significantly lower when factoring in the multi-step synthesis of the precursor. |
| Scalability | Poor. The lack of a scalable source for the starting material makes this route unsuitable for large-scale production. The thermal instability of diazonium salts also presents challenges for industrial scale-up. |
| Number of Steps | Poor. This is a multi-step route when considering the necessary synthesis of the starting material. |
Comparative Summary and Recommendation
| Feature | Route 1: Nitration | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Bromo-5-fluoropyridine | 2-Amino-5-fluoro-4-nitropyridine |
| SM Availability | Commercial, Scalable | Not Commercially Available |
| Number of Steps | 1 | Multi-step (including precursor synthesis) |
| Key Reagents | Conc. HNO₃ / H₂SO₄ | NaNO₂, HBr, CuBr |
| Key Hazards | Strong acids, exothermicity | Unstable diazonium intermediate |
| Scalability | High | Low |
| Overall Feasibility | Excellent | Poor / Hypothetical |
Final Recommendation
For researchers, scientists, and drug development professionals, the electrophilic nitration of 2-bromo-5-fluoropyridine (Route 1) is the unequivocally superior and recommended pathway for the synthesis of this compound. Its reliance on a commercially available starting material, a single high-yielding step, and proven scalability makes it the most cost-effective and time-efficient option. While the Sandmeyer reaction is a powerful tool, its application here is crippled by the inaccessibility of the required precursor, rendering it a strategically unsound choice for practical synthesis.
References
- IndiaMART. 2-AMINO-5-FLUOROPYRIDINE at ₹ 3400/gram.
- Yadav, V. K., et al. (2021). "Recent trends in the chemistry of Sandmeyer reaction: a review". Journal of the Iranian Chemical Society.
- IndiaMART. 2- Bromo 5 - Fluoropyridine at ₹ 14000/kg.
- MOLBASE. 2-Bromo-5-fluoropyridine price & availability.
- Wan, Y. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.
- Zhang, Y., et al. (2015). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Sources
A Head-to-Head Battle of Building Blocks: Benchmarking 2-Bromo-5-fluoro-4-nitropyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel kinase inhibitors, the strategic selection of foundational chemical scaffolds is paramount. The pyridine ring, a privileged structure in medicinal chemistry, consistently features in a multitude of FDA-approved drugs, particularly within the realm of oncology.[1][2] Its ability to form crucial hydrogen bonds within the ATP-binding site of kinases makes it an invaluable anchor for inhibitor design. This guide provides an in-depth, data-driven comparison of 2-Bromo-5-fluoro-4-nitropyridine , a highly functionalized building block, against its common alternatives in the synthesis of kinase inhibitors. We will delve into its reactivity, benchmark its performance in key synthetic transformations, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of a Highly Decorated Pyridine Ring
The efficacy of a kinase inhibitor is intricately linked to its three-dimensional structure and the precise presentation of pharmacophoric elements. This compound offers medicinal chemists a trifecta of reactive sites, each with a distinct role to play in the construction of complex inhibitor molecules.
-
The Nitro Group at C4: This powerful electron-withdrawing group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of key side chains that can target specific regions of the kinase active site.
-
The Fluorine Atom at C5: In the context of SNAr reactions on electron-deficient rings, fluorine is an excellent leaving group, often superior to chlorine or bromine.[3] This heightened reactivity allows for milder reaction conditions and potentially higher yields.
-
The Bromine Atom at C2: This halogen serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This enables the facile introduction of aryl and heteroaryl moieties, which are critical for establishing interactions with the kinase hinge region and for modulating the overall physicochemical properties of the inhibitor.
Unraveling the Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of kinase inhibitor synthesis, enabling the formation of a crucial carbon-nitrogen bond that often anchors the inhibitor to the kinase's hinge region. The reaction proceeds through a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex.[4]
Performance Benchmark: this compound vs. Dichloro-analogs
While direct, side-by-side comparative studies are scarce, we can collate data from various sources to benchmark the performance of this compound against a common alternative, 2,5-dichloropyridine, in the synthesis of p38 MAP kinase inhibitor precursors.[5]
| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |
| This compound (Hypothetical) | 3-Amino-1-propanol | K₂CO₃, DMF, 80-100 °C | Est. >85% | N/A |
| 2,5-Dichloropyridine | 3-Amino-1-propanol | K₂CO₃, DMF, 100 °C | 82% | [5] |
| 2,4-Dichloropyridine | Aniline | Base, Solvent, Heat | Variable | [6] |
Note: The yield for this compound is an educated estimation based on the superior leaving group ability of fluorine in SNAr reactions.
The enhanced reactivity of the C-F bond in SNAr reactions suggests that this compound can often provide higher yields under milder conditions compared to its dichloro counterparts.[3] This can be particularly advantageous when working with sensitive or complex nucleophiles.
Experimental Protocol: SNAr with an Aniline Derivative
This protocol provides a general procedure for the SNAr reaction of this compound with a substituted aniline, a common step in the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
Substituted Aniline
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted aniline (1.1 equivalents) in DMF, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-(arylamino)-5-nitropyridine.
The Power of Palladium: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of C-C bonds, and it is extensively used in kinase inhibitor synthesis to introduce aryl or heteroaryl groups. The bromine atom at the C2 position of our scaffold is an ideal handle for this transformation.
Performance Benchmark: Bromopyridines vs. Chloropyridines
The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl.[7] Consequently, 2-bromopyridines are typically more reactive and require milder conditions than their 2-chloropyridine counterparts.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | aq. iPrOH | 80 | 95 | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | aq. iPrOH | 100 | 85 | [2] |
| 2,5-Dichloropyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-90 | 75-85 | [5] |
This data illustrates the clear advantage of using a brominated pyridine for Suzuki coupling, often leading to higher yields at lower temperatures.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 2-bromopyridine derivative with an arylboronic acid.
Materials:
-
2-Bromo-5-substituted-4-nitropyridine (from SNAr step)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the 2-bromopyridine derivative (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Case Study: A Synthetic Strategy for a p38 Kinase Inhibitor Scaffold
The pyridinyl-imidazole scaffold is a well-established core for potent p38 MAP kinase inhibitors.[8][9] The following workflow illustrates how this compound can be strategically employed in the synthesis of a key intermediate for this class of inhibitors.
Conclusion
This compound stands out as a highly versatile and reactive building block for the synthesis of kinase inhibitors. Its unique arrangement of functional groups allows for a logical and efficient construction of complex molecular architectures. The superior reactivity of the C-F bond in SNAr reactions and the reliable performance of the C-Br bond in Suzuki couplings provide a distinct advantage over less functionalized or alternatively halogenated pyridine scaffolds. While direct comparative data remains somewhat fragmented across the literature, the evidence strongly suggests that this compound can offer improved yields and milder reaction conditions, making it a valuable tool in the arsenal of the medicinal chemist.
References
- PubMed. (2023).
- Google Patents. (2024). Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- PubMed Central. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]
- ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK. [Link]
- Google Patents. (n.d.).
- Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]
- Google Patents. (n.d.). Novel fgfr inhibitors and uses thereof.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
- PubChem. (n.d.).
- PubMed. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
- PubMed. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. [Link]
- ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- ResearchGate. (n.d.). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. [Link]
- Wikipedia. (n.d.).
- Google Patents. (n.d.). EGFR INHIBITING COMPOUNDS.
- PubMed. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. [Link]
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- PubMed. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. [Link]
- National Institutes of Health. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]
- PubMed. (2010). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. [Link]
Sources
- 1. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluoro-4-nitropyridine: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Bromo-5-fluoro-4-nitropyridine. As a substituted pyridine, this compound's chemical structure—incorporating bromine, fluorine, and a nitro group—necessitates its classification as a hazardous material. Adherence to the protocols outlined below is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established safety science and regulatory standards.
Hazard Assessment and Regulatory Framework: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific, comprehensive toxicological profile for this exact molecule may be limited, its constituent functional groups provide a clear basis for a conservative and cautious approach.
Inherent Chemical Hazards:
-
Halogenated Compound: The presence of both bromine and fluorine places this compound in the category of halogenated organic compounds.[1][2] Such substances are subject to specific disposal regulations due to their potential to form persistent environmental pollutants and toxic byproducts, such as dioxins and furans, if improperly incinerated.[3][4]
-
Nitro Aromatic Group: The nitro group (-NO₂) renders the molecule potentially reactive and toxic. Nitroaromatic compounds are often associated with toxicity and can be energetic.
-
Pyridine Derivative: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, often causing skin and eye irritation.[5]
Based on these structural features, this compound must be handled as a hazardous substance. Safety data sheets for analogous compounds, such as 2-Bromo-5-fluoropyridine and 2-Bromo-5-nitropyridine, consistently list warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[6]
Regulatory Mandate: In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7][8] Due to its carbon-halogen bonds, this compound falls under the category of halogenated organic waste .[9][10] This classification legally prohibits its disposal via standard trash or sewer systems and mandates a "cradle-to-grave" management system, where the generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal.[8]
Hazard Summary Table
| Hazard Classification | Basis for Classification | Primary Safety Concern |
| Acute Toxicity (Oral) | Analogy to similar pyridine derivatives. | Harmful or toxic if swallowed. |
| Skin Corrosion/Irritation | Analogy to similar pyridine derivatives. | Causes skin irritation upon contact. |
| Serious Eye Damage/Irritation | Analogy to similar pyridine derivatives. | Risk of serious eye damage upon contact. |
| Specific Target Organ Toxicity | Analogy to similar pyridine derivatives. | May cause respiratory irritation if inhaled. |
| Hazardous Waste (RCRA) | Halogenated organic compound.[9][10] | Regulatory non-compliance, environmental harm. |
Personnel Protection and Spill Control: Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the correct Personal Protective Equipment (PPE) must be worn.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard, fully-buttoned laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Emergency Spill Procedures: Accidents can happen, and a clear, pre-defined spill response plan is essential.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated, chemically compatible waste container.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, per your laboratory's specific protocols.
Step-by-Step Disposal Protocol: A Self-Validating System
The core principle of chemical waste disposal is meticulous segregation to prevent dangerous reactions and ensure proper final treatment.[11] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
Disposal Workflow Diagram
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. norden.org [norden.org]
- 5. actenviro.com [actenviro.com]
- 6. 2-Bromo-5-nitropyridine | 4487-59-6 [chemicalbook.com]
- 7. danielshealth.com [danielshealth.com]
- 8. natlenvtrainers.com [natlenvtrainers.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
A Researcher's Guide to the Safe Handling of 2-Bromo-5-fluoro-4-nitropyridine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to not only achieve their scientific goals but to do so in the safest possible manner. The following guide provides essential safety and logistical information for handling 2-Bromo-5-fluoro-4-nitropyridine, a compound often used in the synthesis of novel pharmaceutical agents. This document is structured to provide a comprehensive, step-by-step approach to its use, from initial preparation to final disposal, ensuring both personal safety and experimental integrity.
Hazard Assessment and Risk Mitigation
This compound and its structural analogs are potent chemical reagents. A thorough understanding of their potential hazards is the first step in ensuring safe handling. The primary risks associated with this compound include acute toxicity if ingested, inhaled, or absorbed through the skin, as well as significant irritation to the skin and eyes[1][2][3]. The toxicological properties of this compound itself have not been exhaustively studied, which necessitates treating it with the utmost caution[4].
To provide a clear overview of the risks and the necessary precautions, the following table summarizes the key hazard information.
| Hazard Category | Description | Recommended Mitigation Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[1][2][3]. | Always handle in a certified chemical fume hood. Use appropriate PPE, including chemical-resistant gloves and a lab coat. Avoid generating dust or aerosols[5][6]. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2][3]. | Wear nitrile or other chemically resistant gloves. In case of contact, immediately wash the affected area with soap and water[4][7]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2][3]. | Wear tightly fitting safety goggles or a face shield[5][7]. An emergency eyewash station should be readily accessible[8]. |
| Respiratory Irritation | May cause respiratory irritation[4][9]. | All handling of the solid or solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors[10][11]. |
Hierarchy of Controls: A Visual Workflow for Safe Handling
To ensure a multi-layered approach to safety, it is crucial to implement a hierarchy of controls. This begins with the most effective measures (elimination/substitution) and proceeds to personal protective equipment (PPE) as the final line of defense. The following diagram illustrates this concept for the handling of this compound.
Caption: Hierarchy of controls for handling hazardous chemicals.
Operational Protocol: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound. The causality behind each step is explained to foster a deeper understanding of the safety protocols.
3.1. Preparation and Engineering Controls
-
Work Area Designation : All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[10][11]. Ensure the fume hood is functioning correctly before starting any work.
-
Emergency Equipment : Confirm that an emergency eyewash station and safety shower are accessible and unobstructed[8].
-
Gathering Materials : Before starting, ensure all necessary equipment, including a dedicated set of clean glassware, spatulas, and weighing paper, is within the fume hood to avoid unnecessary movements in and out of the controlled workspace.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear tightly fitting chemical safety goggles[5]. A face shield should be worn over the goggles if there is a risk of splashing.
-
Skin Protection : A flame-resistant lab coat should be worn and fully buttoned[7].
-
Hand Protection : Wear nitrile or other chemically resistant gloves[7][10]. It is crucial to inspect gloves for any signs of damage before use. Use the proper glove removal technique to avoid skin contact with the outer surface of the glove[4].
-
Respiratory Protection : If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used[4][7].
3.3. Handling and Experimental Procedure
-
Weighing the Compound : Weigh the solid compound within the fume hood. Use a tared weigh boat or paper to avoid contaminating the balance.
-
Dissolving the Compound : If making a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
During the Reaction : Keep all reaction vessels clearly labeled and within the fume hood. Maintain good housekeeping within the hood to minimize the risk of accidental spills or reactions.
3.4. Spill Management
-
Minor Spills : For small spills within the fume hood, use an absorbent material like sand or vermiculite to contain the spill[11]. The contaminated absorbent material should then be transferred to a sealed container for disposal as hazardous waste[11].
-
Major Spills : In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
3.5. Waste Disposal
-
Waste Segregation : this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables and solutions, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for halogenated organic waste[12][13].
-
Container Management : Do not overfill waste containers. Keep them tightly closed when not in use and store them in a designated satellite accumulation area away from incompatible materials[8][12].
-
Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste.
3.6. Decontamination
-
Glassware : All glassware that has come into contact with the compound should be decontaminated before being removed from the fume hood. This can typically be done by rinsing with an appropriate solvent, with the rinsate collected as halogenated waste.
-
Work Surfaces : At the end of each procedure, thoroughly wipe down the surfaces of the fume hood with an appropriate solvent and cleaning agent.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention[4][7]. Remove any contaminated clothing.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[4]. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration[4]. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][7].
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders[4].
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- MSDS of this compound 1-oxide. Capot Chemical.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Pyridine Standard Operating Procedure. Washington State University.
- This compound 1-oxide SDS. ECHEMI.
- 2-Bromo-5-fluoropyridine - Safety Data Sheet. ChemicalBook.
- This compound. Sigma-Aldrich.
- 2-Bromo-4-fluoro-5-nitropyridine. Sigma-Aldrich.
- How to handle pyridine safely?. BIOSYNCE.
- 2-Bromo-5-nitropyridine SAFETY DATA SHEET. Fisher Scientific.
- 2-Fluoro-5-nitropyridine SAFETY DATA SHEET. Fisher Scientific.
- 2-Bromo-5-fluoro-4-nitroaniline. PubChem.
- 2-Bromo-5-nitropyridine SAFETY DATA SHEET. Fisher Scientific.
- This compound. MilliporeSigma.
- Halogenated Waste. University of Wisconsin-Milwaukee.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- Halogenated Solvents in Laboratories. Temple University.
- 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE Safety Data Sheets. Echemi.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. ethz.ch [ethz.ch]
- 13. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
